molecular formula C10H17N B1340611 9-Decenenitrile CAS No. 61549-49-3

9-Decenenitrile

Cat. No.: B1340611
CAS No.: 61549-49-3
M. Wt: 151.25 g/mol
InChI Key: NDFSMWILPDXXGP-UHFFFAOYSA-N
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Description

9-Decenenitrile is a high-purity, long-chain alkenyl nitrile compound provided for research applications. Nitriles are versatile intermediates in organic synthesis due to their reactivity, serving as precursors to amines, carboxylic acids, and various heterocycles . This compound is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . RUO products are specifically for laboratory research purposes and are not to be used in clinical diagnostics . Intended Research Applications: • Organic Synthesis: Utilized as a building block in catalytic cyanomethylation reactions and the construction of complex molecular architectures, such as cyclohexene skeletons found in natural products and pharmaceuticals . The terminal alkene and nitrile functional groups offer distinct sites for chemical modification. • Material Science: Serves as a potential monomer or precursor in the development of novel polymers and functional materials. The compound's stability under neutral conditions makes it a candidate for various experimental protocols . Researchers are responsible for ensuring that their work with this product complies with all relevant institutional and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-9-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFSMWILPDXXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563196
Record name Dec-9-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61549-49-3
Record name Dec-9-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 9-Decenenitrile (CAS Number: 61549-49-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-decenenitrile, a long-chain unsaturated aliphatic nitrile. It covers its chemical and physical properties, outlines plausible synthetic routes, details methods for its purification and characterization, and discusses important safety and handling considerations. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Introduction and Physicochemical Properties

This compound, with the CAS number 61549-49-3, is an organic compound featuring a ten-carbon aliphatic chain with a terminal nitrile group (-C≡N) at one end and a terminal alkene group (C=C) at the other. This bifunctional structure makes it a potentially versatile building block in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's behavior.[1]

PropertyValue
Molecular Formula C₁₀H₁₇N
Molecular Weight 151.25 g/mol
IUPAC Name dec-9-enenitrile
CAS Number 61549-49-3
XLogP3 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 7
Topological Polar Surface Area 23.8 Ų

Synthesis of this compound

Synthesis via Hydrocyanation of a Terminal Alkene

One of the most direct methods for the synthesis of nitriles from alkenes is through hydrocyanation.[1] This reaction involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. For unactivated terminal alkenes like 1-decene, a transition-metal catalyst is typically required. Nickel complexes with phosphite ligands are commonly used in industrial settings for such transformations.

Proposed Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1-Decene

Warning: Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a nickel(0) source (e.g., bis(1,5-cyclooctadiene)nickel(0)) and a phosphite ligand (e.g., triphenyl phosphite) in a dry, aprotic solvent such as toluene. The mixture is stirred until a homogeneous catalyst solution is formed.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. 1-Decene is then added to the reactor.

  • Hydrocyanation: The reactor is sealed, and a pre-determined amount of liquid hydrogen cyanide is carefully introduced. The reaction is heated to a specified temperature (e.g., 80-120 °C) and pressurized with an inert gas (e.g., nitrogen). The reaction is monitored by GC analysis of aliquots.

  • Workup and Purification: Upon completion, the reactor is cooled, and any excess HCN is safely quenched. The reaction mixture is then subjected to purification, likely involving filtration to remove the catalyst, followed by vacuum distillation to isolate the this compound product.

G cluster_0 Hydrocyanation of 1-Decene 1-Decene CH₂=CH(CH₂)₇CH₃ Product This compound NC(CH₂)₈CH=CH₂ 1-Decene->Product + HCN HCN HCN Catalyst Ni(0) Catalyst

Caption: Proposed synthesis of this compound via hydrocyanation.

Synthesis via Dehydration of an Amide

Another common method for synthesizing nitriles is the dehydration of primary amides.[2] In this approach, a suitable starting material would be 10-undecenamide. This amide can be prepared from the corresponding carboxylic acid, 10-undecenoic acid, which is commercially available.

Proposed Experimental Protocol: Dehydration of 10-Undecenamide

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, 10-undecenamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

  • Dehydration: The mixture is gently heated under reduced pressure. The this compound product will distill as it is formed.

  • Purification: The collected distillate can be further purified by fractional vacuum distillation to remove any impurities.

G cluster_1 Dehydration of 10-Undecenamide Amide 10-Undecenamide CH₂=CH(CH₂)₈CONH₂ Product This compound CH₂=CH(CH₂)₈CN Amide->Product - H₂O Dehydrating_Agent Dehydrating Agent (e.g., P₄O₁₀)

Caption: Synthesis of this compound from 10-undecenamide.

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation .[3][4][5][6][7] Due to its relatively high molecular weight and boiling point, distillation at atmospheric pressure may lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

General Protocol for Vacuum Distillation

  • Setup: The crude this compound is placed in a round-bottom flask with a stir bar. The flask is connected to a vacuum distillation apparatus, which includes a Vigreux column for better separation, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation: The system is evacuated to the desired pressure. The flask is then heated gently in an oil bath. The temperature and pressure should be carefully controlled to collect the fraction corresponding to the boiling point of this compound.

  • Collection: The purified product is collected in the receiving flask, which should be cooled to ensure efficient condensation.

Characterization by Spectroscopic Methods

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.[8][9][10] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum provides information about the molecular ion and fragmentation pattern.

Expected Mass Spectrum Fragmentation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern will likely be influenced by the aliphatic chain and the terminal functional groups. Common fragmentation pathways for long-chain aliphatic compounds involve the loss of successive alkyl fragments.[11][12]

G cluster_2 GC-MS Analysis Workflow Sample This compound Sample GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Mass Spectrum (m/z vs. Intensity) MS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[13][14][15][16][17][18]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Key expected signals include:

  • Vinyl protons: A complex multiplet in the downfield region (δ 4.9-5.9 ppm) corresponding to the three protons of the terminal alkene.

  • Aliphatic protons: A series of multiplets in the upfield region (δ 1.2-2.4 ppm) corresponding to the methylene groups of the long alkyl chain. The protons adjacent to the nitrile group and the double bond will be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[14][16][17][18] Expected chemical shifts include:

  • Nitrile carbon: A signal in the range of δ 115-125 ppm.

  • Alkene carbons: Two signals in the range of δ 114-140 ppm.

  • Aliphatic carbons: A series of signals in the upfield region (δ 15-40 ppm).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20][21][22] For this compound, the key characteristic absorption bands are:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C=C stretch (alkene): A medium-intensity band around 1640 cm⁻¹.

  • =C-H stretch (alkene): A medium-intensity band just above 3000 cm⁻¹.

  • C-H stretch (alkane): Strong bands just below 3000 cm⁻¹.

Safety, Handling, and Storage

Unsaturated aliphatic nitriles are generally considered hazardous materials and should be handled with appropriate care.[23][24]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[25]

  • Avoid inhalation of vapors and contact with skin and eyes.[18][26]

  • Keep away from heat, sparks, and open flames, as it is a combustible liquid.[18][26]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[25]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[25]

Potential Applications

The bifunctional nature of this compound, with both a terminal alkene and a nitrile group, makes it a potentially useful intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The terminal alkene can undergo various addition reactions, polymerization, or metathesis. These reactive handles could allow for the synthesis of a variety of long-chain functionalized molecules relevant to materials science, polymer chemistry, and the synthesis of specialty chemicals.

Conclusion

This compound is a long-chain unsaturated aliphatic nitrile with potential applications as a synthetic intermediate. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis, purification, and characterization can be approached using established methods for similar molecules. Due to the potential toxicity of unsaturated nitriles, proper safety precautions are essential when handling this compound. This guide provides a foundational understanding to aid researchers and drug development professionals in their work with this compound.

References

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  • ResearchGate. GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT:.... Retrieved from [Link]

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  • Beilstein Journals. (2024, March 14). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link]

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  • ResearchGate. (2007, December 5). Synthesis of 9-(2,3-Dideoxy-2,3-Difluoro-β-D- Arabinofuranosyl)Adenine. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physical Properties of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 9-decenenitrile (C₁₀H₁₇N), a long-chain unsaturated nitrile. Due to the limited availability of experimentally determined data for this specific compound, this guide synthesizes information from established chemical principles, data from analogous compounds, and computational predictions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its key physical characteristics, spectral properties, and safe handling procedures.

Introduction to this compound

This compound, with the CAS number 61549-49-3, is an organic compound featuring a ten-carbon chain with a terminal nitrile group (-C≡N) and a terminal alkene group (C=C). Its unique bifunctional nature, combining the reactivity of a nitrile and an alkene, makes it a potentially valuable building block in organic synthesis, including the development of novel pharmaceutical agents and other specialty chemicals. The nitrile group is a versatile functionality that can be converted into amines, amides, carboxylic acids, and other nitrogen-containing heterocycles. The terminal double bond allows for a variety of addition and polymerization reactions.

Understanding the physical properties of this compound is paramount for its effective use in a laboratory or industrial setting. These properties dictate the appropriate conditions for storage, handling, and reaction setups, as well as purification techniques.

Core Physical Properties

Table 1: Summary of Key Physical Properties of this compound

PropertyValue (Estimated)Source/Basis
Molecular Formula C₁₀H₁₇N[1]
Molecular Weight 151.25 g/mol [1]
CAS Number 61549-49-3[1]
Boiling Point ~220-230 °CExtrapolated from boiling points of C4-C10 nitriles.[1][2][3][4]
Melting Point < -20 °CLong-chain unsaturated nitriles are typically liquids at room temperature.
Density ~0.82 g/cm³Based on the density of similar long-chain nitriles and alkenes.
Solubility in Water Very lowSolubility of nitriles in water decreases significantly with increasing chain length.[1][2]
Solubility in Organic Solvents HighExpected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
Appearance Colorless liquid (predicted)[4]
Boiling Point: The Influence of Polarity and Molecular Weight

Nitriles exhibit higher boiling points than would be expected based on their molecular weight alone. This is due to the strong dipole-dipole interactions arising from the polar nitrile group (-C≡N).[1][3] The boiling points of straight-chain alkyl nitriles increase with the length of the carbon chain. For instance, butanenitrile (C₄H₇N) has a boiling point of 116-118 °C.[1][2] Given that this compound has a ten-carbon chain, its boiling point is estimated to be in the range of 220-230 °C at atmospheric pressure.

Melting Point: The Impact of Unsaturation

The presence of a double bond in the alkyl chain introduces a "kink," which can disrupt the regular packing of molecules in a solid lattice. This generally leads to a lower melting point compared to the corresponding saturated compound. As such, this compound is predicted to be a liquid well below room temperature, with an estimated melting point below -20 °C.

Density

The density of liquid organic compounds is influenced by their molecular weight and intermolecular forces. Based on the densities of related long-chain nitriles and alkenes, the density of this compound is estimated to be approximately 0.82 g/cm³.

Solubility Profile

The solubility of nitriles in water is a function of their ability to form hydrogen bonds with water molecules via the lone pair of electrons on the nitrogen atom.[1][2] However, the long, nonpolar hydrocarbon chain of this compound significantly diminishes its water solubility.[1][2] It is therefore predicted to be very poorly soluble in water.

Conversely, its nonpolar alkyl chain suggests high solubility in a wide range of common organic solvents, including:

  • Alcohols (e.g., ethanol, methanol)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene, benzene)

Spectroscopic Characterization

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While a dedicated, experimentally obtained spectrum for this compound is not publicly available, its expected spectral characteristics can be predicted based on the known properties of the nitrile and terminal alkene functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

  • Alkene Protons: The terminal vinyl protons will appear in the downfield region, typically between 4.9 and 5.9 ppm. The internal vinylic proton will likely be a multiplet due to coupling with the adjacent methylene protons. The two terminal vinylic protons will also show characteristic splitting patterns (geminal and cis/trans coupling).[5]

  • Alkyl Protons: The protons on the carbons adjacent to the nitrile group and the double bond will be slightly deshielded compared to the other methylene groups in the chain. The protons of the CH₂ group next to the nitrile (α-protons) are expected to resonate around 2.3 ppm. The protons of the CH₂ group adjacent to the double bond (allylic protons) will likely appear around 2.0 ppm. The remaining methylene protons will form a complex multiplet in the upfield region, typically between 1.2 and 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

  • Nitrile Carbon: The carbon of the nitrile group is characteristically found in the range of 115-125 ppm.[6][7]

  • Alkene Carbons: The two carbons of the terminal double bond will resonate in the alkene region, typically between 114 and 140 ppm.

  • Alkyl Carbons: The carbons of the aliphatic chain will appear in the upfield region of the spectrum, generally between 10 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and alkene functional groups.

  • -C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group. This is a highly diagnostic peak for the presence of a nitrile.

  • =C-H Stretch: A medium intensity band is expected just above 3000 cm⁻¹ (typically around 3080 cm⁻¹) corresponding to the stretching of the C-H bonds on the double bond.[8]

  • C=C Stretch: A medium to weak absorption band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.[9]

  • C-H Bending: Out-of-plane bending vibrations for the terminal alkene will result in strong bands in the 910-990 cm⁻¹ region.[9]

  • -CH₂- and -CH₃ Stretches: Strong C-H stretching bands from the alkyl chain will be observed in the 2850-2960 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) at m/z 151. However, the molecular ion peak for nitriles can sometimes be weak or absent.[11]

Common fragmentation patterns for long-chain unsaturated nitriles include:

  • Loss of an alpha-hydrogen: A peak at [M-1]⁺ is often observed.[11]

  • McLafferty Rearrangement: For straight-chain nitriles, a characteristic peak at m/z 41 is often prominent.[11]

  • Cleavage of the alkyl chain: A series of fragment ions corresponding to the loss of alkyl radicals will be observed.

  • Fragmentation related to the double bond: Cleavage at the allylic position is also a common fragmentation pathway.

Experimental Methodologies for Physical Property Determination

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Protocol:

  • Seal one end of a capillary tube using a flame.

  • Add a small amount (a few drops) of this compound to a small test tube or a fusion tube.

  • Place the sealed capillary tube (open end down) into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observe the capillary tube. A stream of bubbles will emerge as the air trapped inside expands and the sample's vapor pressure increases.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Workflow for Boiling Point Determination

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A 1. Prepare Sample & Capillary B 2. Assemble with Thermometer A->B C 3. Place in Thiele Tube B->C D 4. Gentle Heating C->D Begin Heating E 5. Observe Bubbles D->E F 6. Cool Slowly E->F G 7. Record Temperature F->G H Result G->H Boiling Point

Caption: Workflow for determining boiling point using the Thiele tube method.

Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.

Protocol:

  • Thoroughly clean and dry an empty pycnometer and determine its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and determine the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature as the water and determine its mass (m₃).

  • The density of this compound (ρ_sample) can be calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the density of water at the measurement temperature.

Workflow for Density Determination

DensityDetermination A 1. Weigh Empty Pycnometer (m1) D 4. Calculate Density A->D B 2. Weigh Pycnometer with Water (m2) B->D C 3. Weigh Pycnometer with Sample (m3) C->D

Caption: Workflow for determining the density of a liquid using a pycnometer.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling unsaturated nitriles should be followed. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Wear safety glasses or goggles.

    • Wear a lab coat.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhaling vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available, this guide provides a robust framework for understanding and working with this compound. The estimated values for its boiling point, melting point, density, and solubility, along with the predicted spectroscopic characteristics, offer a solid foundation for its use in research and development. It is strongly recommended that experimental verification of these properties be conducted under controlled laboratory conditions.

References

  • Clark, J. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

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Sources

Spectroscopic Data for 9-Decenenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 9-decenenitrile (C₁₀H₁₇N), a bifunctional molecule incorporating both a terminal alkene and a nitrile moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound is a valuable chemical intermediate due to its dual functionality. The terminal double bond allows for a variety of chemical transformations, including polymerization, metathesis, and hydrofunctionalization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic applications. This guide provides an in-depth analysis of the expected NMR, IR, and MS data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the terminal alkene protons, the aliphatic chain protons, and the protons alpha to the nitrile group. The spectrum is expected to be recorded in a deuterated solvent such as chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-10 ppm

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.80ddt1HH-9
~ 4.99ddt1HH-10 (trans)
~ 4.93ddt1HH-10 (cis)
~ 2.34t2HH-2
~ 2.05q2HH-8
~ 1.65p2HH-3
~ 1.40 - 1.25m8HH-4, H-5, H-6, H-7

Interpretation and Rationale:

  • Alkene Protons (H-9, H-10): The vinyl protons are the most deshielded due to the anisotropic effect of the π-bond and are expected in the 4.5-6.5 ppm region.[1] The proton at C9 will appear as a doublet of doublets of triplets (ddt) due to coupling with the two terminal protons at C10 and the two allylic protons at C8. The terminal protons at C10 are diastereotopic and will appear as two distinct signals, each a doublet of doublets of triplets, due to geminal coupling to each other and vicinal coupling to the proton at C9 and allylic coupling to the protons at C8.

  • Protons Alpha to Nitrile (H-2): The protons on the carbon adjacent to the electron-withdrawing nitrile group are deshielded and are expected to appear around 2.34 ppm as a triplet, due to coupling with the neighboring methylene protons at C3.

  • Allylic Protons (H-8): The protons at the allylic position (C8) are slightly deshielded and will appear as a quartet around 2.05 ppm, coupling to the protons at C7 and the vinylic proton at C9.

  • Aliphatic Chain Protons (H-3 to H-7): The remaining methylene protons in the aliphatic chain will appear as a complex multiplet in the upfield region of the spectrum, typically between 1.25 and 1.65 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Decoupling: Broadband proton decoupling.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 139.1C-9
~ 119.8C-1
~ 114.2C-10
~ 33.8C-8
~ 28.8C-7
~ 28.7C-6
~ 28.4C-4
~ 25.3C-3
~ 25.2C-5
~ 17.0C-2

Interpretation and Rationale:

  • Nitrile Carbon (C-1): The carbon of the nitrile group is significantly deshielded and appears downfield, typically in the 115-125 ppm range.

  • Alkene Carbons (C-9, C-10): The sp² hybridized carbons of the double bond are also found in the downfield region, with the internal carbon (C-9) being more deshielded than the terminal carbon (C-10).

  • Aliphatic Carbons (C-2 to C-8): The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum. The carbon alpha to the nitrile group (C-2) is expected around 17.0 ppm, while the other methylene carbons will have chemical shifts in the 25-34 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the nitrile (C≡N) and the terminal alkene (C=C).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~ 3077Medium=C-H stretch (sp² C-H)
~ 2928, 2855StrongC-H stretch (sp³ C-H)
~ 2247Medium, SharpC≡N stretch (nitrile)
~ 1641MediumC=C stretch (alkene)
~ 991, 910Strong=C-H out-of-plane bend

Interpretation and Rationale:

  • C≡N Stretch: The nitrile group gives rise to a very characteristic, sharp absorption band of medium intensity in the region of 2260-2220 cm⁻¹.[2] This is often a key diagnostic peak for the presence of a nitrile.

  • Alkene Stretches: The C=C double bond stretch appears around 1640 cm⁻¹. The stretching vibration of the sp² C-H bonds of the terminal alkene will be observed just above 3000 cm⁻¹.

  • Alkane Stretches: The strong absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds of the long aliphatic chain.

  • Out-of-Plane Bending: The strong bands around 991 and 910 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the C-H bonds of a monosubstituted (terminal) alkene. These are often very prominent and diagnostic for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: The molecules are ionized by electron impact (typically at 70 eV).

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data for this compound

  • Molecular Formula: C₁₀H₁₇N

  • Molecular Weight: 151.25 g/mol

  • Molecular Ion (M⁺): A peak at m/z = 151 is expected, corresponding to the intact molecular ion.

  • Key Fragment Ions:

m/zProposed Fragment
151[M]⁺ (Molecular Ion)
136[M - CH₃]⁺
122[M - C₂H₅]⁺
110[M - C₃H₅]⁺ (Loss of allyl radical)
96[M - C₄H₇]⁺
82[M - C₅H₉]⁺
68[M - C₆H₁₁]⁺
54[C₄H₆]⁺ or [C₃H₄N]⁺
41[C₃H₅]⁺ (Allyl cation) or [C₂H₃N]⁺

Fragmentation Pathway Diagram

G M [C₁₀H₁₇N]⁺˙ m/z = 151 F110 [C₇H₁₂N]⁺ m/z = 110 M->F110 - C₃H₅˙ (allyl radical) F41_allyl [C₃H₅]⁺ m/z = 41 M->F41_allyl Cleavage at C6-C7 F41_nitrile [C₂H₃N]⁺˙ m/z = 41 F110->F41_nitrile Further fragmentation

Caption: Proposed Fragmentation Pathway for this compound.

Interpretation and Rationale:

The fragmentation of this compound in EI-MS is expected to be dominated by cleavages along the aliphatic chain. The molecular ion, upon formation, will be a radical cation. A prominent fragmentation pathway is the loss of an allyl radical (•CH₂CH=CH₂) via cleavage of the C6-C7 bond, which is beta to the double bond, leading to a stable cation at m/z 110. Another significant fragmentation is the formation of the allyl cation itself at m/z 41. The nitrile group can also influence fragmentation, potentially leading to fragments containing nitrogen. The spectrum will likely show a series of peaks separated by 14 mass units (CH₂), which is characteristic of the fragmentation of a long alkyl chain.[3]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key nitrile and terminal alkene functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the structure. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. (n.d.). Dec-9-enenitrile. Retrieved from [Link]

  • Chem LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chem LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 9-decenenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. It offers predicted spectral data, a detailed experimental protocol for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts.

Introduction: The Role of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.[1] The chemical shift, a key parameter in NMR, is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic structure surrounding the nucleus.[2] This sensitivity allows for the differentiation of atoms in various functional groups and provides insights into molecular connectivity and stereochemistry.[2]

This guide focuses on this compound, a bifunctional molecule containing both a terminal alkene and a nitrile group. Understanding its NMR spectral properties is crucial for its identification, purity assessment, and the characterization of its reaction products in various chemical and pharmaceutical applications.

Predicted ¹H and ¹³C NMR Chemical Shifts of this compound

In the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and quantum mechanical calculations, offering a reliable reference for spectral assignment. The predictions were performed using the online NMR prediction tool, NMRDB.org.[3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of chemical shifts, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

AtomPredicted Chemical Shift (ppm)MultiplicityIntegration
H105.81ddt1H
H9a4.99ddt1H
H9b4.93ddt1H
H22.33t2H
H82.04q2H
H31.63p2H
H4, H5, H6, H71.43 - 1.29m8H
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

AtomPredicted Chemical Shift (ppm)
C1119.8
C10139.1
C9114.2
C833.7
C728.9
C628.8
C528.7
C428.4
C325.3
C217.1

Interpretation of Predicted Chemical Shifts

The predicted chemical shifts are consistent with the electronic environments of the protons and carbons in this compound.

  • ¹H NMR: The protons on the terminal double bond (H9a, H9b, and H10) are the most deshielded due to the sp² hybridization of the carbons and the associated magnetic anisotropy of the π-system.[5] The protons on C2, adjacent to the electron-withdrawing nitrile group, are shifted downfield to approximately 2.33 ppm.[6] The protons on C8, being allylic, are also slightly deshielded and appear around 2.04 ppm.[5] The remaining methylene protons in the aliphatic chain (H3-H7) resonate in the typical alkane region of 1.29-1.63 ppm.[5]

  • ¹³C NMR: The carbon of the nitrile group (C1) is significantly deshielded, appearing at approximately 119.8 ppm.[7] The sp² hybridized carbons of the alkene (C9 and C10) are also found downfield at 114.2 ppm and 139.1 ppm, respectively.[7] The remaining sp³ hybridized carbons of the aliphatic chain (C2-C8) appear in the upfield region of the spectrum, with their specific shifts influenced by their proximity to the functional groups.[7]

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted data, the following detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak.[8]

  • Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[2] A small amount can be added, although modern spectrometers can also lock onto the deuterium signal of the solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following is a general workflow for acquiring NMR data. Specific parameters may need to be optimized for the instrument in use.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve this compound in CDCl3 prep2 Add TMS (optional) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 75-151 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128-1024 or more) will be required.

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 0-220 ppm

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[3]

  • Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Conclusion

This guide provides a thorough overview of the ¹H and ¹³C NMR chemical shifts of this compound, grounded in theoretical predictions and established experimental practices. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this molecule. Accurate interpretation of NMR spectra, as facilitated by this guide, is fundamental to ensuring the identity and purity of chemical entities in research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). Dec-9-enenitrile. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • PubChem. (n.d.). 9-Decenoic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectral Interpretation of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and development. Mass spectrometry (MS) stands as a principal analytical technique, providing indispensable information regarding a molecule's mass and structural features through controlled fragmentation. This guide offers a detailed interpretation of the electron ionization (EI) mass spectrum of 9-decenenitrile (C₁₀H₁₇N). As a bifunctional molecule possessing both a terminal nitrile group and a terminal alkene, its fragmentation behavior is governed by distinct and competing pathways. We will dissect the mechanistic basis for its primary fragmentation routes, including the characteristic McLafferty rearrangement initiated by the nitrile moiety and the allylic cleavage driven by the alkene terminus. This analysis serves as a practical framework for researchers, scientists, and drug development professionals seeking to interpret the mass spectra of long-chain unsaturated nitriles.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule.[1][2] The process involves bombarding the gas-phase molecule with high-energy electrons (~70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M⁺•).[3] This molecular ion is often unstable and rapidly undergoes a series of unimolecular decompositions, or fragmentations, to yield a collection of smaller charged ions and neutral radicals or molecules. Only the charged species are deflected by the mass analyzer and subsequently detected. The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z), which provides a unique fragmentation "fingerprint" of the original molecule.

A crucial preliminary step in interpretation is the application of the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (including zero) will have an even nominal molecular weight.[4] For this compound (C₁₀H₁₇N), which contains a single nitrogen atom, this rule predicts an odd molecular weight, a fact that is immediately verifiable from its molecular ion peak.

The Molecular Ion of this compound

The molecular formula of this compound is C₁₀H₁₇N, corresponding to a monoisotopic mass of 151.136 Da.[5] In a typical low-resolution mass spectrum, the molecular ion peak (M⁺•) is therefore expected at m/z 151 .

The intensity of the molecular ion peak provides a clue to its stability. For long-chain, acyclic compounds, the M⁺• peak is often of low abundance or even absent, as the numerous single bonds provide many low-energy fragmentation pathways.[2][6] However, the presence of functional groups like nitriles and alkenes can influence this. While a definitive prediction requires an experimental spectrum, the M⁺• at m/z 151 serves as the crucial starting point from which all fragmentation pathways originate.

Dominant Fragmentation Pathways: A Tale of Two Termini

The fragmentation of this compound is uniquely dictated by the interplay between its two functional groups located at opposite ends of the aliphatic chain. The nitrile group directs a specific rearrangement, while the alkene group promotes a characteristic cleavage pattern.

The McLafferty Rearrangement: A Signature of the Nitrile Terminus

The McLafferty rearrangement is a highly characteristic fragmentation pathway for molecules containing an unsaturated functional group (like a nitrile or carbonyl) and an accessible hydrogen atom on the γ-carbon (the third carbon from the functional group).[7][8] The mechanism proceeds through a low-energy, six-membered cyclic transition state, resulting in the transfer of the γ-hydrogen to the heteroatom and the subsequent cleavage of the bond between the α and β carbons.[9]

For this compound (NC¹-C²H₂-C³H₂-C⁴H₂-...), the process unfolds as follows:

  • A hydrogen atom from the γ-carbon (C-4) is transferred to the nitrogen atom of the nitrile group.

  • Simultaneously, the C-2–C-3 bond (the α-β bond) cleaves.

  • This concerted reaction expels a large neutral alkene molecule (1-octene, C₈H₁₆) and produces a resonance-stabilized radical cation of m/z 41.

This fragment, [CH₂=C=NH]⁺•, is a hallmark of linear aliphatic nitriles and is often a high-abundance peak in their mass spectra.[10]

Allylic Cleavage: Reactivity of the Alkene Terminus

The terminal double bond at the C-9 position provides a second major fragmentation route: allylic cleavage. This pathway is driven by the formation of a highly stable, resonance-delocalized allylic carbocation.[11] The bond that is cleaved is the one adjacent to the double bond system (the C-7–C-8 bond).

In this compound, this cleavage can occur in two ways, generating two key diagnostic ions:

  • Formation of the Allyl Cation ([C₃H₅]⁺): Cleavage of the C-7–C-8 bond can result in the formation of the allyl cation, [CH₂=CH-CH₂]⁺, with the charge retained on this small, stable fragment. This ion appears at m/z 41 . The other product is a large, neutral radical containing the nitrile group.

  • Formation of the [M - 41]⁺ Ion: Alternatively, the charge can be retained by the larger, nitrile-containing fragment. This results in the loss of a neutral allyl radical (•C₃H₅) and the formation of a cation at m/z 110 (151 - 41).

The convergence of both the McLafferty rearrangement and allylic cleavage to produce an ion at m/z 41 makes this peak the most probable candidate for the base peak (the most intense peak) in the spectrum.

Simple Cleavages and the Hydrocarbon Backbone

Like all molecules with long alkyl chains, this compound will also exhibit fragmentation patterns characteristic of alkanes and alkenes.[6] This involves the homolytic cleavage of C-C bonds along the chain, leading to the loss of progressively larger alkyl radicals. This process generates a series of carbocation fragments, often appearing in clusters separated by 14 mass units (representing a CH₂ group). We can anticipate a series of peaks corresponding to CₙH₂ₙ₊₁⁺, CₙH₂ₙ⁻¹, etc., such as:

  • m/z 55 ([C₄H₇]⁺)

  • m/z 69 ([C₅H₉]⁺)

  • m/z 83 ([C₆H₁₁]⁺)

  • m/z 97 ([C₇H₁₃]⁺)

These peaks are generally of lower abundance compared to those formed from the highly favorable McLafferty and allylic cleavage pathways.

Data Synthesis: Predicted Mass Spectrum of this compound

The following table summarizes the key ions expected in the EI mass spectrum of this compound, their proposed structures, and the mechanistic origins.

m/zIon FormulaProposed Structure / IdentityMechanism of Formation
151[C₁₀H₁₇N]⁺•Molecular Ion (M⁺•)Electron Ionization
110[C₇H₁₂N]⁺[M - C₃H₅]⁺Allylic Cleavage (loss of allyl radical)
97[C₇H₁₃]⁺Alkyl/Alkenyl fragmentGeneral Hydrocarbon Fragmentation
83[C₆H₁₁]⁺Alkyl/Alkenyl fragmentGeneral Hydrocarbon Fragmentation
69[C₅H₉]⁺Alkyl/Alkenyl fragmentGeneral Hydrocarbon Fragmentation
55[C₄H₇]⁺Alkyl/Alkenyl fragmentGeneral Hydrocarbon Fragmentation
41[C₂H₃N]⁺• or [C₃H₅]⁺[CH₂=C=NH]⁺• or [CH₂=CH-CH₂]⁺McLafferty Rearrangement or Allylic Cleavage

Visualizing the Fragmentation Cascade

To better illustrate the primary fragmentation pathways, a logical diagram can be constructed. The following diagram, generated using the DOT language, shows the decomposition of the molecular ion into its most significant fragments.

Fragmentation_Pathway Fragmentation of this compound (m/z 151) M This compound [M]+• m/z = 151 frag_110 [M - C3H5]+ m/z = 110 M->frag_110 Allylic Cleavage frag_41_allyl Allyl Cation [C3H5]+ m/z = 41 M->frag_41_allyl Allylic Cleavage frag_41_mc McLafferty Fragment [C2H3N]+• m/z = 41 M->frag_41_mc McLafferty Rearrangement p1 p2 p3 loss_allyl - •C3H5 radical loss_cn_radical - •(CH2)6CN radical loss_octene - C8H16 (1-Octene) p1->loss_allyl p2->loss_cn_radical p3->loss_octene

Sources

An In-Depth Technical Guide to the Key Infrared Absorption Peaks of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a detailed analysis of the key IR absorption peaks for 9-decenenitrile, a molecule featuring a terminal alkene and a nitrile functional group. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for molecular characterization. We will explore the theoretical basis for the observed vibrational modes, present the expected absorption frequencies, and discuss the diagnostic value of each key peak.

Part 1: The Vibrational Landscape of this compound

This compound (C₁₀H₁₇N) is a bifunctional molecule containing a long aliphatic chain, a terminal carbon-carbon double bond (alkene), and a cyano (nitrile) group. Each of these structural features gives rise to characteristic absorption bands in the infrared spectrum. The position, intensity, and shape of these bands are directly correlated with the vibrational modes of the specific bonds within the molecule.

The diagnostic power of IR spectroscopy lies in its ability to identify these functional groups. The key vibrational modes we will focus on are:

  • C≡N stretch of the nitrile group.

  • =C-H stretch and C=C stretch of the terminal alkene.

  • =C-H bend (out-of-plane) of the terminal alkene.

  • C-H stretches and bends of the aliphatic (CH₂) backbone.

A change in the dipole moment during a vibration is a prerequisite for a molecule to absorb IR radiation. The highly polar nitrile group and the unsaturated alkene moiety in this compound give rise to several strong and diagnostically significant absorptions.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Part 2: Detailed Analysis of Key Absorption Regions

The Nitrile (C≡N) Stretch

The nitrile functional group provides one of the most unmistakable peaks in an IR spectrum.

  • Expected Wavenumber: 2260-2240 cm⁻¹ for saturated nitriles.[1]

  • Intensity: Strong and sharp.

  • Causality: The carbon-nitrogen triple bond is strong, requiring high energy (high frequency) to stretch. Furthermore, the C≡N bond is highly polarized, leading to a significant change in dipole moment (dµ/dx) during the stretching vibration. This large dipole moment change is the reason for the characteristically high intensity of this absorption.[1] Its appearance in a relatively "quiet" region of the spectrum, where few other functional groups absorb, makes it highly diagnostic.[2]

The Terminal Alkene (R-CH=CH₂) Vibrations

The terminal alkene group gives rise to several distinct and crucial peaks for structural confirmation.

  • =C-H Stretching:

    • Expected Wavenumber: 3100-3000 cm⁻¹. A peak around 3080 cm⁻¹ is typical for alkenes.[3][4]

    • Intensity: Medium.

    • Causality: The C-H bond on an sp²-hybridized carbon is stronger and stiffer than a C-H bond on an sp³-hybridized carbon. This increased bond strength shifts the absorption to a frequency just above the 3000 cm⁻¹ threshold. This provides a clear diagnostic line to distinguish between saturated (alkane) and unsaturated (alkene, aromatic) C-H bonds.[2][4]

  • C=C Stretching:

    • Expected Wavenumber: 1680-1640 cm⁻¹.[4] For a monosubstituted alkene like this compound, this peak is expected near 1640 cm⁻¹.[5]

    • Intensity: Medium to weak, variable.

    • Causality: This absorption is due to the stretching of the carbon-carbon double bond. Its intensity depends on the symmetry of the alkene; more symmetric alkenes have weaker absorptions. As a terminal alkene, this compound possesses sufficient asymmetry for this peak to be reliably observed.

  • =C-H Out-of-Plane Bending (Wagging):

    • Expected Wavenumber: Two strong bands are characteristic of a terminal (monosubstituted) alkene: one near 990 cm⁻¹ and another near 910 cm⁻¹.[6]

    • Intensity: Strong.

    • Causality: These absorptions arise from the out-of-plane bending or "wagging" of the C-H bonds on the double-bonded carbons.[5] These vibrations cause a substantial change in the molecular dipole moment, resulting in strong, sharp peaks. The presence of both of these bands is a highly reliable indicator of a -CH=CH₂ group.

The Aliphatic (CH₂, CH₃) Backbone

The long C₈ alkyl chain of this compound will produce characteristic alkane absorptions.

  • C-H Stretching:

    • Expected Wavenumber: 3000-2850 cm⁻¹.[3][6] Typically, two distinct peaks are seen: one for asymmetric stretching (~2925 cm⁻¹) and one for symmetric stretching (~2855 cm⁻¹).

    • Intensity: Strong.

    • Causality: These are the ubiquitous C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chain. While present in most organic molecules, their position, definitively below 3000 cm⁻¹, contrasts with the alkene =C-H stretch and confirms the presence of a saturated hydrocarbon component.[6]

  • C-H Bending Vibrations:

    • Expected Wavenumber: A scissoring vibration for CH₂ is typically observed around 1470-1450 cm⁻¹.[3] For a long chain, a CH₂ rocking vibration may also be visible around 725-720 cm⁻¹.[3]

    • Intensity: Medium.

    • Causality: These absorptions are due to the bending and rocking motions of the hydrogen atoms attached to the carbons of the alkyl chain. The scissoring peak is generally a reliable indicator of CH₂ groups.

Part 3: The Complete Spectrum: A Diagnostic Summary

The combination of these peaks provides a unique spectroscopic fingerprint for this compound. When analyzing a spectrum, a scientist should look for this specific constellation of absorptions to confirm the molecule's identity and purity.

Summary of Key Diagnostic Peaks
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3080Medium=C-H StretchTerminal Alkene
2925, 2855StrongC-H Asymmetric & Symmetric StretchAliphatic Chain
~2245Strong, SharpC≡N StretchNitrile
~1640Medium-WeakC=C StretchTerminal Alkene
~1465MediumCH₂ Scissoring BendAliphatic Chain
~990Strong=C-H Out-of-Plane BendTerminal Alkene
~910Strong=C-H Out-of-Plane BendTerminal Alkene
Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique that requires minimal sample preparation.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Acquire Background Spectrum (Air) clean->bkg sample Apply Liquid Sample (1-2 drops of this compound) bkg->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (ATR & Baseline Correction) acquire->process analyze Identify Key Peaks & Compare to Reference process->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for obtaining an ATR-FTIR spectrum.

Part 4: Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption peaks. The sharp, intense nitrile stretch around 2245 cm⁻¹ is an unambiguous indicator of the cyano group. Concurrently, the presence of an alkene C-H stretch above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and, most definitively, two strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹, confirms the terminal alkene structure. These key features, supported by the strong aliphatic C-H stretching and bending absorptions, provide a robust and reliable method for the structural verification of this compound using IR spectroscopy.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Chemistry and Biochemistry. [Link]

  • Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. [Link]

Sources

Synthesis of 9-Decenenitrile from 10-Undecenoic Acid: A Strategic Approach to Decarboxylative Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 9-decenenitrile, a valuable chemical intermediate, from the readily available starting material, 10-undecenoic acid. The transformation necessitates a strategic one-carbon chain shortening (decarboxylation) coupled with the introduction of a nitrile functional group. This document details a robust, two-step synthetic pathway involving an initial decarboxylative halogenation via the Hunsdiecker reaction, followed by a nucleophilic substitution with a cyanide salt. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are presented to ensure reproducibility and a thorough understanding of the chemical transformation for professionals in research and drug development.

Introduction and Strategic Overview

10-Undecenoic acid (commonly known as undecylenic acid) is a bio-derived fatty acid, typically obtained from the pyrolysis of ricinoleic acid from castor oil.[1] Its bifunctional nature, possessing both a terminal alkene and a carboxylic acid, makes it a versatile precursor in the synthesis of polymers, aromatic chemicals, and pharmaceuticals.[1][2] The target molecule, this compound, is an unsaturated aliphatic nitrile that serves as a useful synthon for introducing a C10 functionalized chain in more complex molecular architectures.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound suggests that the nitrile group can be installed via a nucleophilic attack by a cyanide ion on a suitable electrophile, such as a 10-halo-1-decene. This intermediate, in turn, can be envisioned as arising from the decarboxylation of 10-undecenoic acid.

This leads to the selection of a robust and well-documented two-step sequence:

  • Decarboxylative Halogenation: The Hunsdiecker reaction is a classic and effective method for converting the silver salt of a carboxylic acid into an alkyl halide with one less carbon atom.[3][4]

  • Nucleophilic Cyanation: The resulting alkyl halide is then converted to the target nitrile via a nucleophilic substitution reaction with an alkali metal cyanide.

While other methods for decarboxylation exist, such as Barton Decarboxylation, they often involve more complex reagents or radical trapping conditions that are less straightforward for this specific transformation.[5] The Hunsdiecker-based route is chosen for its procedural clarity and reliability in achieving the desired chain-shortened functional group interchange.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the two-stage synthesis of this compound.

Part A: Synthesis of 10-Bromo-1-decene via Hunsdiecker Reaction

Principle and Mechanism: The Hunsdiecker reaction proceeds through a radical mechanism. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. This intermediate is unstable and undergoes homolytic cleavage of the weak oxygen-bromine bond, followed by decarboxylation to yield an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to propagate the radical chain reaction and form the final alkyl bromide product.[4] The use of a dry, non-polar solvent like carbon tetrachloride is crucial to prevent side reactions.[6]

Experimental Protocol:

  • Step 1: Preparation of Silver 10-undecenoate

    • Dissolve 10-undecenoic acid (1.0 eq) in an appropriate volume of methanol.

    • In a separate flask, dissolve sodium hydroxide (1.0 eq) in water and add it dropwise to the stirred solution of the acid to form sodium 10-undecenoate.

    • Dissolve silver nitrate (1.0 eq) in water and add this solution to the sodium 10-undecenoate solution with vigorous stirring.

    • A white precipitate of silver 10-undecenoate will form immediately.

    • Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, then with acetone to aid in drying.

    • Dry the silver salt in a vacuum oven at 60-70 °C to constant weight. It is imperative that the salt is completely dry for the next step.

  • Step 2: Decarboxylative Bromination

    • Suspend the finely powdered, dry silver 10-undecenoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from light by wrapping it in aluminum foil.

    • Gently heat the suspension to reflux with stirring.

    • Add a solution of bromine (1.0 eq) in anhydrous CCl₄ dropwise to the refluxing suspension. The rate of addition should be controlled to maintain a gentle reflux and avoid an excess of bromine in the reaction mixture.

    • After the addition is complete, continue refluxing until the reaction mixture turns from reddish-brown to a grayish slurry (precipitation of silver bromide).

    • Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

    • Wash the filtrate sequentially with a dilute sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude 10-bromo-1-decene by vacuum distillation.

Part B: Synthesis of this compound via Nucleophilic Substitution

Principle and Mechanism: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[7] The reaction proceeds in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).[7][8] Using an ethanolic solvent prevents the cyanide ion from being overly solvated and minimizes the competing elimination reaction.[9]

Experimental Protocol:

  • Set up a round-bottom flask with a reflux condenser.

  • Add sodium or potassium cyanide (1.1 - 1.2 eq) and ethanol to the flask.

  • Add the purified 10-bromo-1-decene (1.0 eq) to the cyanide solution.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).

  • Combine the organic extracts and wash them with water and then brine to remove any residual cyanide salts and ethanol.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Data Summary and Characterization

Data Presentation

All quantitative data for the synthesis should be meticulously recorded. The following tables provide a template for summarizing this information.

Table 1: Reagent and Reaction Parameters

Step Reagent Molar Mass ( g/mol ) Molar Eq. Amount (g or mL) Solvent Temp (°C) Time (h)
A1 10-Undecenoic Acid 184.28 1.0 Methanol/H₂O RT 0.5
Silver Nitrate 169.87 1.0 H₂O RT 0.5
A2 Silver 10-undecenoate 291.14 1.0 CCl₄ ~77 2-4
Bromine 159.81 1.0 CCl₄ ~77 2-4
B 10-Bromo-1-decene 205.13 1.0 Ethanol ~78 4-8

| | Sodium Cyanide | 49.01 | 1.2 | | Ethanol | ~78 | 4-8 |

Table 2: Expected Yields and Physical Properties

Compound Formula Molar Mass ( g/mol ) Expected Yield (%) Boiling Point (°C) Appearance
10-Bromo-1-decene C₁₀H₁₉Br 205.13 50-65 ~106 °C @ 15 mmHg Colorless liquid

| this compound | C₁₀H₁₇N | 151.25 | 70-85 | ~105 °C @ 12 mmHg | Colorless liquid |

Product Characterization

To confirm the successful synthesis and purity of the final product, this compound, the following analytical techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of a sharp, medium-intensity absorption band around 2245 cm⁻¹ is characteristic of a nitrile (C≡N) stretch. The disappearance of the C-Br stretch (around 640 cm⁻¹) from the intermediate should also be confirmed.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will provide definitive structural confirmation. Key signals in the ¹H NMR will include the terminal vinyl protons and the protons alpha to the nitrile group. ¹³C NMR will show a characteristic signal for the nitrile carbon around 119-120 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (M/z = 151.25).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the entire synthetic process, from the starting material to the final product.

SynthesisWorkflow cluster_0 Part A: Hunsdiecker Reaction cluster_1 Part B: Nucleophilic Substitution cluster_2 Purification & Analysis Start 10-Undecenoic Acid Salt Silver 10-undecenoate Start->Salt  NaOH, AgNO₃ Intermediate 10-Bromo-1-decene Salt->Intermediate  Br₂, CCl₄,  Reflux FinalProduct This compound Intermediate->FinalProduct  NaCN, Ethanol,  Reflux Purification Vacuum Distillation FinalProduct->Purification Analysis FT-IR, NMR, MS Purification->Analysis

Caption: Workflow for the synthesis of this compound.

Conclusion

The transformation of 10-undecenoic acid into this compound represents a valuable synthetic operation, effectively shortening the carbon chain by one unit while introducing a versatile nitrile handle. The two-step sequence detailed in this guide, employing a Hunsdiecker decarboxylative bromination followed by an SN2 cyanation, provides a reliable and well-precedented pathway for achieving this conversion. By carefully controlling reaction conditions, particularly the anhydrous nature of the Hunsdiecker step and the choice of solvent in the cyanation step, researchers can achieve good yields of the desired product. The protocols and analytical benchmarks provided herein constitute a self-validating system, empowering scientists in drug discovery and chemical development to confidently execute this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 10-undecenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5634, Undecylenic Acid. Retrieved from [Link]

  • Google Patents. (1976). US3948968A - Preparation of nitriles from carboxylic acids.
  • Ashenhurst, J. (n.d.). Dehydration of amides to give nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved from [Link]

  • Google Patents. (2011). US20110077431A1 - Method for Producing Natural 9 Decen-2-One by Bioconverting Undecylenic Acid Using a Mold, and Use in the Perfume and Food Flavoring Fields.
  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3691-3721. [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. [Link]

  • Organic Chemistry Portal. (n.d.). Barton Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Allery, B. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]

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A Technical Guide to the Natural Occurrence, Biosynthesis, and Therapeutic Potential of Long-Chain Alkenyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain alkenyl nitriles represent a structurally diverse and biologically significant class of natural products. While less common than other secondary metabolites, their presence in terrestrial plants, marine organisms, and microorganisms has garnered increasing attention from researchers in natural product chemistry, chemical ecology, and drug development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these compounds, delves into the enzymatic intricacies of their biosynthesis via pathways such as the aldoxime-nitrile route, and explores their ecological roles, primarily in chemical defense. Furthermore, this guide highlights the pharmacological significance of the alkenyl nitrile moiety, a key structural motif in several approved pharmaceuticals and clinical candidates. We will discuss their diverse bioactivities, including anticancer, antiviral, and insecticidal properties, and examine the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies for extraction and characterization, and a forward-looking perspective on the untapped potential of this unique class of molecules.

Part 1: Introduction to Alkenyl Nitriles

Naturally occurring nitriles are a varied group of secondary metabolites, with structures ranging from simple, volatile compounds to complex macrocycles.[1] Among these, long-chain alkenyl nitriles—organic compounds featuring a carbon-carbon double bond within a long alkyl chain and a terminal cyano (-C≡N) group—are notable for their unique chemical properties and potent biological activities. Historically, the study of natural nitriles was often associated with cyanogenic glycosides found in fruit pits and the hydrolysis products from Brassica crops.[2] However, research has expanded to reveal over 120 nitrile-containing natural products from both terrestrial and marine environments, highlighting their broad distribution.[2][3]

The significance of the alkenyl nitrile functional group in drug development cannot be overstated. The cyano group is a versatile pharmacophore that can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and even act as a "warhead" for covalent inhibition of enzymes.[3][4][5] Its presence in marketed drugs for cancer, AIDS, and fungal infections underscores its value to medicinal chemists.[6][7][8] This guide serves to bridge the gap between the natural origins of these compounds and their high-value applications, providing a foundational resource for their continued exploration.

Part 2: Natural Distribution of Long-Chain Alkenyl Nitriles

Long-chain alkenyl nitriles are found across a surprisingly diverse array of organisms, where they often play crucial roles in survival and communication.

  • Terrestrial Plants : The most well-documented sources of alkenyl nitriles are plants, particularly those of the Brassicaceae (or Cruciferae) family, such as broccoli, cabbage, and watercress.[1][2] In these plants, the nitriles are typically formed through the enzymatic hydrolysis of glucosinolates.[1] For example, allyl nitrile is a known volatile compound released from cruciferous vegetables.[9] Other plant-derived nitriles include sulfur-containing variants, such as 5-methylthiopentanenitrile from broccoli, and phytoalexins with antihypoxic activity from Dipthychocarpus strictus.[1]

  • Marine Organisms : The marine environment is a rich, yet less explored, source of unique nitrile compounds. Sponges of the genus Mycale are known to produce a variety of long-chain alkyl nitriles.[3] The discovery of complex nitriles like the calyculins from marine sponges further demonstrates the structural diversity available from marine sources.[1]

  • Microorganisms and Fungi : Fungi and other microorganisms are also known producers of nitrile-containing metabolites.[3][10] These compounds are believed to be involved in chemical defense against pathogens and competitors.[10]

  • Insects : In the animal kingdom, certain insects utilize nitrile compounds for chemical defense against predators.[10] The biosynthesis of these defensive secretions highlights a fascinating case of convergent evolution of nitrile-forming pathways between plants and animals.[10]

Table 1: Representative Naturally Occurring Long-Chain Alkenyl and Related Nitriles

Compound NameNatural SourceChemical Class
Allyl NitrileBrassica species (e.g., Brussels sprouts)Alkenyl Nitrile
5-MethylthiopentanenitrileBroccoli (Brassica oleracea)Sulfur-containing Alkanenitrile
EpithionitrilesCruciferae family plantsSulfur-containing Alkanenitrile
Rilpivirine (analogue)Natural Product InspiredAlkenyl Nitrile
CC-5079 (analogue)Natural Product InspiredTrisubstituted Alkenyl Nitrile
Calyculin AMarine Sponge (Discodermia calyx)Complex Polyketide Nitrile

Part 3: Biosynthesis and Ecological Roles

The formation of nitriles in nature is a sophisticated enzymatic process, primarily following the aldoxime-nitrile pathway, which converts amino acids into nitriles. This pathway is a critical interface in the carbon and nitrogen metabolism of many organisms.[11]

The Aldoxime-Nitrile Pathway
  • Amino Acid to Aldoxime : The biosynthesis begins with the conversion of an amino acid (e.g., tyrosine, phenylalanine) into its corresponding aldoxime. This N-hydroxylation reaction is catalyzed by cytochrome P450 monooxygenases belonging to the CYP79 family.[11]

  • Aldoxime to Nitrile : The aldoxime intermediate is then converted into a nitrile. This crucial dehydration step is typically mediated by another class of cytochrome P450 enzymes, the CYP71 family.[12] In some cases, the resulting nitrile is the final product, while in others it serves as an intermediate for further modification into acids, amides, or other compounds.[12]

Glucosinolate Degradation in Brassicaceae

In cruciferous vegetables, a specialized pathway leads to the formation of nitriles upon tissue damage.

  • Glucosinolate Hydrolysis : When the plant tissue is crushed, the enzyme myrosinase comes into contact with glucosinolates, cleaving the glucose moiety to produce an unstable aglycone.

  • Rearrangement and Nitrile Formation : This aglycone can rearrange to form isothiocyanates (the compounds responsible for the pungent taste of mustard and wasabi). However, in the presence of specific "specifier proteins" and ferrous ions, the aglycone is directed to rearrange into a nitrile instead.[9][12]

Biosynthesis cluster_0 Aldoxime-Nitrile Pathway cluster_1 Glucosinolate Degradation AA Amino Acid (e.g., Phenylalanine) Aldoxime Aldoxime AA->Aldoxime CYP79 Family Nitrile Alkenyl Nitrile Aldoxime->Nitrile CYP71 Family (Dehydration) Gluco Glucosinolate Aglycone Unstable Aglycone Gluco->Aglycone Myrosinase (Tissue Damage) ITC Isothiocyanate Aglycone->ITC Spontaneous Rearrangement Nitrile2 Alkenyl Nitrile Aglycone->Nitrile2 Specifier Proteins + Fe(II)

Caption: Key biosynthetic routes to alkenyl nitriles in nature.

Ecological Functions

The primary role of these specialized metabolites is chemical defense.[10] The production of nitriles, some of which can release toxic hydrogen cyanide, serves as a powerful deterrent against herbivores.[2][13] They also exhibit antimicrobial and antifungal properties, protecting the organism from pathogens.[10] This defensive strategy is a testament to the evolutionary arms race between producers and their predators or pathogens.

Part 4: Biological Activity and Drug Development Potential

The alkenyl nitrile motif is present in numerous biologically active molecules, making it a structure of significant interest for drug development.[6][14] The nitrile group's unique electronic properties—its linearity, polarity, and ability to act as a hydrogen bond acceptor—allow it to function as a bioisostere for halogens or carbonyl groups, often improving a drug's metabolic stability and binding affinity.[7][8]

Known Bioactivities
  • Anticancer Activity : The trisubstituted alkenyl nitrile CC-5079 and the complex marine natural product Calyculin A are potent anticancer agents that interfere with tubulin polymerization.[6][7] Molecular modeling suggests a key hydrogen bond forms between the nitrile nitrogen and a tyrosine residue in tubulin.[7]

  • Antiviral Activity : Rilpivirine and fosdevirine are examples of non-nucleoside reverse transcriptase inhibitors used in the treatment of HIV/AIDS that feature a stereochemically defined alkenyl nitrile group.[6]

  • Antifungal Activity : Drugs like lanoconazole and luliconazole contain an alkenyl nitrile moiety and function by inhibiting sterol synthesis in fungi.[7]

  • Pesticidal/Insecticidal Activity : Certain synthetic nitrile compounds have been developed as potent agents for controlling arthropod pests, including insects and mites, indicating a broad potential in crop protection.[15][16]

  • Covalent Inhibition : The electrophilicity of the nitrile carbon, especially in α,β-unsaturated systems, allows it to be attacked by nucleophilic residues (like cysteine) in an enzyme's active site.[8][17] This forms a covalent bond, leading to potent and often irreversible inhibition, a strategy that has been successfully employed in drugs for diabetes and COVID-19.[5][17]

Table 2: Bioactive Alkenyl Nitriles and Their Therapeutic Targets

Compound/DrugBioactivityMechanism of Action / Target
RilpivirineAntiviral (HIV)Non-nucleoside reverse transcriptase inhibitor
CC-5079AnticancerPrevents tubulin polymerization
Calyculin AAnticancerSerine/threonine protein phosphatase inhibitor
LanoconazoleAntifungalInhibits sterol 14α-methylase
LevosimendanInodilator (Heart Failure)Calcium sensitizer and K+ channel opener
Various SyntheticsInsecticidalNeurological or metabolic disruption in insects

Part 5: Methodologies for Isolation and Characterization

The successful study of long-chain alkenyl nitriles hinges on robust and validated methodologies for their extraction, purification, and structural identification.

Experimental Protocol 1: Generalized Solvent Extraction from Plant Material

This protocol describes a standard procedure for extracting medium-to-low polarity compounds like long-chain nitriles from a plant matrix.

Causality Behind Choices :

  • Solvent Selection : A moderately polar solvent like ethyl acetate is chosen to efficiently extract the alkenyl nitriles while minimizing the co-extraction of highly polar (e.g., sugars, proteins) or highly non-polar (e.g., waxes) contaminants. Hexane is used for a preliminary wash to remove lipids.

  • Temperature Control : Extraction is performed at room temperature to prevent the thermal degradation of potentially sensitive double bonds or other functional groups.

  • Anhydrous Conditions : The use of anhydrous sodium sulfate is critical to remove residual water, which can interfere with subsequent chromatographic steps and potentially cause hydrolysis.

Step-by-Step Methodology :

  • Sample Preparation : Air-dry or freeze-dry 100 g of fresh plant material (e.g., Brassica leaves) to remove water. Grind the dried material into a fine powder using a blender or mortar and pestle.

  • Defatting : Transfer the powder to a large Erlenmeyer flask. Add 500 mL of n-hexane and stir for 2 hours at room temperature to remove lipids and waxes. Filter the mixture through Whatman No. 1 filter paper and discard the hexane filtrate. Allow the plant residue to air dry completely.

  • Primary Extraction : Transfer the defatted plant material to a clean flask. Add 500 mL of ethyl acetate and stir for 24 hours at room temperature, ensuring the flask is sealed to prevent solvent evaporation.

  • Filtration and Concentration : Filter the ethyl acetate mixture. Repeat the extraction on the plant residue with another 250 mL of ethyl acetate for 4 hours to maximize yield. Combine the filtrates.

  • Solvent Evaporation : Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield a crude extract.

  • Drying : Redissolve the crude extract in a minimal volume of ethyl acetate and add anhydrous sodium sulfate. Swirl and let it stand for 30 minutes. Filter to remove the sodium sulfate and evaporate the solvent again to yield the final dry, crude extract for further purification.

Experimental Protocol 2: HPLC Purification of Crude Extract

High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating pure compounds from a complex mixture.

Causality Behind Choices :

  • Phase Selection : Normal-phase chromatography (silica column) is effective for separating compounds based on polarity. A gradient elution from non-polar (hexane) to more polar (ethyl acetate) allows for the sequential elution of compounds, with the least polar eluting first.

  • Detection : UV detection at 210-220 nm is suitable for detecting the nitrile functional group and any conjugated double bonds.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 100 mg of the crude extract in 1 mL of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Filter through a 0.45 µm syringe filter.

  • Column and Mobile Phase : Use a semi-preparative silica HPLC column. The mobile phase will be a gradient of n-hexane (Solvent A) and ethyl acetate (Solvent B).

  • Gradient Program :

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: Linear gradient from 5% to 50% B

    • 35-40 min: Linear gradient from 50% to 100% B

    • 40-45 min: 100% B (isocratic wash)

    • 45-50 min: Return to 5% B (re-equilibration)

  • Injection and Fraction Collection : Inject the sample onto the column. Monitor the eluent using a UV detector. Collect fractions corresponding to distinct peaks.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC or TLC to confirm the purity of the isolated compounds. Pool the pure fractions of the same compound and evaporate the solvent.

Workflow Start Natural Source (e.g., Plant Material) CrudeExtract Crude Solvent Extract Start->CrudeExtract Extraction (Protocol 1) Fractions Purified Fractions CrudeExtract->Fractions HPLC Purification (Protocol 2) PureCompound Isolated Pure Compound Fractions->PureCompound Purity Check & Pooling Structure Structural Elucidation PureCompound->Structure GC-MS, NMR, FTIR

Caption: General workflow for isolation and characterization.

Part 6: Conclusion and Future Perspectives

Long-chain alkenyl nitriles are a functionally and structurally rich class of natural products with demonstrated importance in both chemical ecology and medicinal chemistry. Their biosynthesis via conserved enzymatic pathways across different kingdoms of life points to their fundamental role in biological defense mechanisms. For drug development professionals, the alkenyl nitrile moiety represents a valuable and validated structural element for designing novel therapeutics with enhanced properties.

Future research should focus on several key areas. First, bioprospecting in underexplored environments, particularly marine ecosystems, is likely to yield novel nitrile-containing scaffolds. Second, advances in synthetic biology and enzymatic engineering could enable the sustainable production of these complex molecules, overcoming the limitations of extraction from natural sources.[18] Finally, a deeper understanding of the structure-activity relationships and mechanisms of action of existing bioactive nitriles will pave the way for the rational design of next-generation drugs targeting a wide range of diseases, from cancer to infectious agents.[8][19] The continued investigation of these fascinating molecules promises to unlock new scientific insights and therapeutic opportunities.

Part 7: References

  • Fleming, F. F. (1999). Nitrile-containing natural products. Scribd. [Link]

  • Elgazwy, A., & Refaee, A. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Organic Chemistry: Current Research. [Link]

  • ResearchGate. (n.d.). Alkyl nitriles from Mycale spp. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis of Alkenyl Nitriles by Bidentate Cobalt-Catalyzed Acceptorless Dehydrogenation Coupling of Alcohols and Nitriles. ResearchGate. [Link]

  • Clark, J. (n.d.). The preparation of nitriles. Chemguide. [Link]

  • Zhang, W., et al. (2024). Nitrile biosynthesis in nature: how and why? Natural Product Reports. [Link]

  • Lanari, D., et al. (2016). A Catalytic Peterson-like Synthesis of Alkenyl Nitriles. Organic Letters. [Link]

  • ResearchGate. (n.d.). Representative bioactive molecules and drugs containing alkenyl nitriles. ResearchGate. [Link]

  • Elgazwy, A., & Refaee, A. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Organic Chem Curr Res. [Link]

  • ResearchGate. (n.d.). Biologically active compounds with an alkenyl nitrile or a related moiety. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutically important nitriles. ResearchGate. [Link]

  • Ioku, K., et al. (2017). Allyl nitrile: Toxicity and health effects. Journal of Toxicological Sciences. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Su, H., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Google Patents. (1971). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.

  • Shengying Li. (n.d.). Nitrile biosynthesis in nature: how and why? Shengying Li. [Link]

  • Google Patents. (2009). Nitrile compound and its use for control of arthropod pest.

  • ResearchGate. (2025). Recent Strategies for the Synthesis of Alkenyl Nitriles Derivatives. ResearchGate. [Link]

  • Google Patents. (1961). Method of preparing nitriles.

  • Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany. [Link]

  • ResearchGate. (2018). Synthesis of new α-amino nitriles with insecticidal action on Aedes aegypti (Diptera: Culicidae). ResearchGate. [Link]

  • JKU ePUB. (n.d.). Novel Approaches for the Analysis of Stabilizers in Technical Products. JKU ePUB. [Link]

  • ResearchGate. (n.d.). Enzymes of aldoxime–nitrile pathway for organic synthesis. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • ACS Publications. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. [Link]

  • Google Patents. (1947). Production of nitriles.

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

  • Google Patents. (2006). Nitrile compound and its use in pest control.

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An In-Depth Technical Guide to the Chemical Reactivity of the Terminal Alkene in 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the terminal alkene in 9-decenenitrile, a versatile bifunctional molecule. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into key transformations including hydroformylation, olefin metathesis, hydrogenation, epoxidation, and polymerization. The guide emphasizes mechanistic understanding, provides field-proven insights into experimental design, and includes detailed protocols for practical application. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for harnessing the synthetic potential of this compound.

Introduction: The Unique Chemical Landscape of this compound

This compound, with its terminal carbon-carbon double bond and a distal nitrile group, presents a fascinating case study in chemoselectivity. The presence of two distinct reactive functional groups on a flexible aliphatic chain allows for a diverse range of chemical transformations. The terminal alkene, a site of high electron density, is amenable to a variety of addition reactions, while the nitrile group, with its electrophilic carbon and nucleophilic nitrogen, can participate in its own unique set of reactions or influence the reactivity of the alkene.

Understanding the interplay between these two functional groups is paramount for designing selective and high-yielding synthetic routes. This guide will dissect the reactivity of the terminal alkene, providing a detailed examination of the most pertinent and synthetically useful transformations. We will explore how reaction conditions, catalyst selection, and substrate-catalyst interactions can be manipulated to achieve desired chemical outcomes, transforming this simple building block into a variety of valuable chemical entities.

Hydroformylation: Forging Aldehydes from Alkenes

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across a double bond to produce aldehydes.[1] This transformation is of immense importance as aldehydes are versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines.

Mechanistic Rationale and Regioselectivity

The hydroformylation of terminal alkenes like this compound can yield two regioisomeric aldehydes: the linear (n) aldehyde, 11-cyanoundecanal, and the branched (iso) aldehyde, 2-methyl-10-cyanononanal. For many applications, the linear aldehyde is the desired product.

The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[2] The generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation involves the following key steps:[3]

  • Ligand Dissociation: A phosphine ligand dissociates from the active catalyst species, creating a vacant coordination site.

  • Olefin Coordination: The alkene (this compound) coordinates to the metal center.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond. This step determines the regioselectivity. Insertion of the C1 of the alkene into the M-H bond leads to the linear alkyl-metal intermediate, while insertion of C2 leads to the branched intermediate.

  • CO Insertion: A molecule of carbon monoxide inserts into the metal-alkyl bond to form an acyl-metal complex.

  • Oxidative Addition of H₂: Dihydrogen adds to the metal center.

  • Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.

The choice of ligands on the metal center is crucial for controlling regioselectivity. Bulky phosphine ligands generally favor the formation of the linear aldehyde by sterically disfavoring the formation of the more crowded branched intermediate.[4]

Experimental Workflow: Hydroformylation of a Terminal Alkene

cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Purification catalyst_prep Prepare Rh catalyst solution (e.g., [Rh(acac)(CO)₂] + phosphine ligand) reactor Charge autoclave with This compound and solvent catalyst_add Add catalyst solution reactor->catalyst_add pressurize Pressurize with syngas (CO/H₂) and heat catalyst_add->pressurize react Stir at desired temperature and pressure pressurize->react cool_depressurize Cool and depressurize reactor react->cool_depressurize extraction Extract product with an organic solvent cool_depressurize->extraction purification Purify by distillation or chromatography extraction->purification

Caption: General workflow for the hydroformylation of this compound.

Field-Proven Protocol: Rhodium-Catalyzed Hydroformylation of 1-Decene (as an analogue)

Materials:

  • 1-Decene

  • [Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(acac)(CO)₂] and the desired amount of phosphine ligand (e.g., a 1:10 Rh:PPh₃ molar ratio) in anhydrous toluene.

  • A high-pressure autoclave is charged with 1-decene and additional anhydrous toluene.

  • The catalyst solution is transferred to the autoclave.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with syngas to the desired pressure (e.g., 20-50 bar).[1]

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[5]

  • The reaction is monitored by gas chromatography (GC) to determine conversion and regioselectivity.

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is analyzed by GC and NMR to determine the yield and the ratio of linear to branched aldehydes.

Expected Outcome and Causality:

Using a rhodium catalyst with a monodentate phosphine ligand like triphenylphosphine, a good conversion of the terminal alkene to the corresponding aldehydes is expected. The regioselectivity will favor the linear aldehyde, but a significant amount of the branched isomer will also be formed. To enhance the selectivity for the linear product, more sterically demanding phosphine ligands or bidentate phosphine ligands with a large natural bite angle can be employed.

Olefin Metathesis: Reshaping Carbon Skeletons

Olefin metathesis is a powerful synthetic tool that allows for the redistribution of carbon-carbon double bonds, catalyzed by transition metal carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts).[6] For this compound, both self-metathesis and cross-metathesis are highly relevant transformations.

Self-Metathesis: Dimerization and Ring-Closing Metathesis

In the presence of a metathesis catalyst, this compound can undergo self-metathesis to produce 1,18-dicyano-9-octadecene and ethylene gas.[7] Driving off the ethylene gas can shift the equilibrium towards the formation of the dimer.

Cross-Metathesis: Building Complexity

Cross-metathesis involves the reaction of this compound with another olefin to create new, more complex molecules.[7] The success of cross-metathesis depends on the relative reactivity of the two olefins and the choice of catalyst. Second-generation Grubbs' catalysts are often preferred due to their higher activity and broader functional group tolerance.[8] The electron-withdrawing nature of the nitrile group can influence the reactivity of the alkene, making it a Type I olefin, which tends to favor cross-metathesis over self-metathesis.[5]

Table 1: Representative Olefin Metathesis Reactions of Alkenyl Nitriles

Reaction TypeReactantsCatalystProduct(s)Yield (%)E/Z RatioReference
Self-Metathesis9-Octadecenoic acid methyl esterGrubbs' II9-Octadecene and Dimethyl-9-octadecene-dienoateVaries-[9]
Cross-MetathesisTerminal Alkene + AcrylonitrileMo-1aZ-Alkenyl NitrileHighHigh Z[5]
Cross-MetathesisE-disubstituted olefin + FumaronitrileMo-2cE-Alkenyl Nitrile-96:4[10]

Catalytic Cycle: Olefin Metathesis

catalyst [M]=CH₂ intermediate1 Metallacyclobutane 1 catalyst->intermediate1 [2+2] Cycloaddition alkene1 R¹-CH=CH₂ alkene1->intermediate1 alkene2 R²-CH=CH₂ intermediate1->alkene2 Retro [2+2] ethylene H₂C=CH₂ intermediate1->ethylene intermediate2 Metallacyclobutane 2 alkene2->intermediate2 [2+2] Cycloaddition intermediate2->catalyst product R¹-CH=CH-R² intermediate2->product Retro [2+2]

Caption: Simplified Chauvin mechanism for olefin cross-metathesis.

Field-Proven Protocol: Self-Metathesis of a Long-Chain Unsaturated Ester (as an analogue)

The self-metathesis of methyl oleate (methyl 9-octadecenoate) provides a relevant experimental framework for the self-metathesis of this compound.

Materials:

  • Methyl oleate

  • Grubbs' second-generation catalyst

  • Dichloromethane (anhydrous, degassed)

Procedure:

  • In a glovebox, methyl oleate and anhydrous, degassed dichloromethane are added to a Schlenk flask equipped with a magnetic stir bar.

  • The desired amount of Grubbs' second-generation catalyst (e.g., 0.05 mol%) is added to the flask.[9]

  • The flask is sealed and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C).

  • The reaction is monitored by GC or NMR to follow the disappearance of the starting material and the formation of the products (9-octadecene and dimethyl 9-octadecenedioate).

  • Upon completion, the reaction is quenched by adding ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Expected Outcome and Causality:

The self-metathesis of this compound is expected to yield 1,18-dicyano-9-octadecene. The reaction is an equilibrium process, and the removal of the volatile byproduct, ethylene, by performing the reaction under vacuum or with a gentle stream of an inert gas can drive the reaction to completion. The choice of catalyst is critical; second-generation Grubbs' catalysts are generally more efficient for this type of transformation.

Hydrogenation: Selective Saturation of the Alkene

Hydrogenation of the terminal alkene in this compound to yield decanenitrile is a fundamental transformation. The primary challenge lies in achieving chemoselectivity, i.e., reducing the C=C double bond without affecting the nitrile group.

Catalyst Selection for Chemoselectivity

The choice of catalyst and reaction conditions is paramount for the selective hydrogenation of the alkene in the presence of a nitrile.

  • Palladium on Carbon (Pd/C): This is a common and effective catalyst for alkene hydrogenation. Under mild conditions (low pressure and temperature), it can selectively reduce the double bond.[11]

  • Raney Nickel (Ra-Ni): While a very active hydrogenation catalyst, Raney Nickel can also reduce the nitrile group to an amine, especially at higher temperatures and pressures.

  • Rhodium and Ruthenium Catalysts: Homogeneous catalysts based on rhodium (e.g., Wilkinson's catalyst) and ruthenium can also be employed for selective alkene hydrogenation.

The nitrile group can act as a ligand and potentially poison some catalyst systems. Therefore, careful optimization of reaction conditions is necessary.

Field-Proven Protocol: Selective Hydrogenation of an Unsaturated Nitrile

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • A hydrogenation vessel is charged with this compound and the solvent (ethanol or ethyl acetate).

  • The Pd/C catalyst (e.g., 1-5 mol% Pd) is carefully added to the mixture.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • The reaction is monitored by GC or NMR to confirm the complete consumption of the starting material.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to afford the crude decanenitrile, which can be further purified by distillation if necessary.

Expected Outcome and Causality:

Under these mild conditions, the palladium catalyst is expected to selectively hydrogenate the terminal alkene to an alkane, leaving the nitrile group intact. The use of low hydrogen pressure and ambient temperature is key to preventing the reduction of the nitrile.

Epoxidation: Synthesis of 9,10-Epoxydecanenitrile

Epoxidation of the terminal alkene in this compound yields 9,10-epoxydecanenitrile, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

Reagents and Stereochemistry

Common reagents for epoxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. The epoxidation with peroxy acids is a concerted reaction that proceeds via a "butterfly" transition state, resulting in syn-addition of the oxygen atom to the double bond.[8][12]

The nitrile group is generally unreactive towards these electrophilic oxidizing agents under standard epoxidation conditions.

Mechanism: Epoxidation with m-CPBA

reagents This compound + m-CPBA transition_state Butterfly Transition State reagents->transition_state Concerted Reaction products 9,10-Epoxydecanenitrile + m-Chlorobenzoic Acid transition_state->products

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Field-Proven Protocol: Epoxidation of a Terminal Alkene

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

Procedure:

  • This compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1-1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • The mixture is then washed with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Outcome and Causality:

This procedure should provide a good yield of 9,10-epoxydecanenitrile. The use of a slight excess of m-CPBA ensures complete conversion of the alkene. The aqueous workup is essential to remove the peroxy acid and its corresponding carboxylic acid, which could otherwise catalyze the ring-opening of the epoxide.

Polymerization: Creating Macromolecules from this compound

The bifunctional nature of this compound makes it an interesting monomer for polymerization. Both the terminal alkene and the nitrile group can potentially participate in polymerization reactions, leading to a variety of polymer architectures.

Polymerization via the Alkene Group

The terminal alkene can undergo polymerization through various mechanisms:

  • Free Radical Polymerization: Initiated by radical initiators like AIBN or benzoyl peroxide, this method can lead to the formation of a polymer with a polyethylene-like backbone and pendant cyanopropyl groups.[13]

  • Coordination Polymerization: Using Ziegler-Natta or metallocene catalysts, it is possible to achieve more controlled polymerization, potentially leading to polymers with specific tacticities.[14][15]

Polymerization Involving the Nitrile Group

Under certain conditions, the nitrile group can also participate in polymerization, leading to polymers with C=N backbones. However, for this compound, polymerization through the alkene is more common and synthetically more accessible.

Conceptual Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound (purified to remove inhibitors)

  • Azobisisobutyronitrile (AIBN)

  • Toluene or another suitable solvent (anhydrous, degassed)

Procedure:

  • Purified this compound, AIBN (as a radical initiator), and the solvent are placed in a polymerization tube.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • The sealed tube is heated in a thermostated bath at a temperature sufficient to initiate the decomposition of AIBN (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a set period.

  • The reaction is terminated by cooling the mixture and exposing it to air.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Expected Outcome and Causality:

This process is expected to yield a polymer with a carbon-carbon backbone and pendant nitrile groups. The molecular weight and polydispersity of the polymer will depend on the initiator concentration, monomer concentration, temperature, and reaction time. The nitrile groups along the polymer chain offer sites for further chemical modification, making the resulting polymer a potentially interesting functional material.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the versatile reactivity of its terminal alkene. This guide has provided a detailed overview of key transformations, including hydroformylation, metathesis, hydrogenation, epoxidation, and polymerization. By understanding the underlying mechanisms and the factors that control selectivity, researchers can effectively utilize this compound as a building block for the synthesis of a wide array of valuable compounds and materials. The protocols provided, based on analogous systems, offer a solid foundation for practical application and further optimization. The continued exploration of the chemistry of this and related bifunctional molecules will undoubtedly lead to new and innovative synthetic methodologies.

References

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A Comprehensive Guide to the IUPAC Nomenclature of Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for unsaturated nitriles. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions for organic compounds containing both a nitrile functional group and carbon-carbon double or triple bonds. A thorough understanding of these rules is paramount for unambiguous scientific communication and is a cornerstone of chemical literacy in research and development.

The Foundational Principles of Precedence: The Nitrile Group

In the systematic hierarchy of functional groups established by IUPAC, the nitrile group (-C≡N) holds a position of significant priority.[1][2] It outranks alkenes (-C=C-) and alkynes (-C≡C-), a critical principle that dictates the fundamental structure of the compound's name.[3] This priority has two immediate consequences for nomenclature:

  • The Suffix: The parent name of the molecule will always end in a suffix denoting the nitrile group.[4]

  • Numbering: The carbon atom of the nitrile group is assigned the first position, or locant 1, in acyclic (open-chain) structures.[5][6] For cyclic systems, the carbon atom of the ring to which the nitrile group is attached is designated as locant 1.[1][7]

This hierarchical approach ensures a systematic and unambiguous naming convention, even in complex polyfunctional molecules.[2]

Naming Acyclic Unsaturated Nitriles

The nomenclature of open-chain unsaturated nitriles follows a logical, step-by-step process that integrates the principles of naming alkanes, alkenes, alkynes, and nitriles.

Identifying and Naming the Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbon atom of the nitrile group.[1] The name of the parent alkane is the foundation of the nitrile's name. The "-e" at the end of the alkane name is retained, and the suffix "-nitrile" is appended.[5]

Incorporating Unsaturation

The presence of double or triple bonds is indicated by changing the "an" infix of the parent alkane name to "-en-" for a double bond or "-yn-" for a triple bond.[3] The position of the unsaturation is indicated by a locant immediately preceding the infix.

The systematic construction of the name is as follows:

(Locant of Unsaturation)-(Parent Alkene/Alkyne name)nitrile

For instance, a five-carbon chain with a nitrile at one end and a double bond starting at the third carbon from the nitrile would be named pent-3-enenitrile.

Experimental Protocol: Systematic Naming of an Acyclic Unsaturated Nitrile

  • Identify the Principal Functional Group: Recognize the nitrile (-C≡N) as the highest priority functional group.

  • Determine the Parent Chain: Find the longest continuous carbon chain that includes the nitrile carbon.

  • Number the Parent Chain: Assign the locant '1' to the nitrile carbon and number the chain sequentially.

  • Identify and Locate Unsaturation: Note the position of any double or triple bonds.

  • Construct the Name: Assemble the name by indicating the locant of the unsaturation, the parent chain name with the appropriate infix ("-en-" or "-yn-"), and the suffix "-nitrile".

Example 1: Pent-4-enenitrile

Caption: Structure of Pent-4-enenitrile

In this example, the parent chain has five carbons, including the nitrile carbon (C1). The double bond is between C4 and C5, hence the name pent-4-enenitrile.

Molecules with Multiple Unsaturation

In cases of multiple double or triple bonds, the prefixes "di-", "tri-", etc., are used before the "-en" or "-yn" infix. The locants for each point of unsaturation are listed and separated by commas. If both double and triple bonds are present, the chain is numbered to give the lowest possible locants to the multiple bonds. If there is a choice, the double bond is given the lower number.[8]

Example 2: Hepta-4,6-dienenitrile

Caption: Structure of Hepta-4,6-dienenitrile

Here, the seven-carbon chain contains two double bonds, at positions 4 and 6.

Naming Cyclic Unsaturated Nitriles

When a nitrile group is attached to a cyclic hydrocarbon, the nomenclature rules are slightly different.

The "-carbonitrile" Suffix

If the nitrile group is attached to a ring, the suffix "-carbonitrile" is used.[1][6] In this case, the carbon atom of the nitrile group is not considered part of the parent ring.[9] The name of the parent cycloalkane is followed by "carbonitrile".

Numbering and Unsaturation in Cyclic Systems

The carbon atom of the ring to which the nitrile group is attached is assigned the locant '1'.[7] The ring is then numbered to give the lowest possible locants to the points of unsaturation.

Experimental Protocol: Systematic Naming of a Cyclic Unsaturated Nitrile

  • Identify the Principal Functional Group and Parent Ring: Recognize the nitrile group and the cyclic hydrocarbon to which it is attached.

  • Apply the Suffix: Use the suffix "-carbonitrile".

  • Number the Ring: Assign '1' to the carbon bearing the nitrile group. Number the ring to give the lowest locants to multiple bonds.

  • Identify and Locate Unsaturation: Note the positions of double or triple bonds within the ring.

  • Construct the Name: Assemble the name by indicating the parent cycloalkene/cycloalkyne followed by "carbonitrile".

Example 3: Cyclohex-2-enecarbonitrile

Caption: Structure of Cyclohex-2-enecarbonitrile

The nitrile group is attached to C1 of the cyclohexane ring. The double bond is between C2 and C3, hence the name cyclohex-2-enecarbonitrile.

The Nitrile as a Substituent: The "Cyano-" Prefix

In molecules containing a functional group of higher priority than a nitrile (e.g., a carboxylic acid), the nitrile group is treated as a substituent and is denoted by the prefix "cyano-".[1][7] The carbon atom of the "cyano-" group is not included in the parent chain.[1]

Table 1: Priority of Functional Groups

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
HighCarboxylic Acids-oic acidcarboxy-
Esters-oatealkoxycarbonyl-
Amides-amidecarbamoyl-
Nitriles -nitrile/-carbonitrile cyano-
Aldehydes-alformyl- or oxo-
Ketones-oneoxo-
Alcohols-olhydroxy-
LowAlkenes/Alkynes-ene/-yne-

Example 4: 3-Cyanoprop-2-enoic acid

Caption: Structure of 3-Cyanoprop-2-enoic acid

In this molecule, the carboxylic acid is the principal functional group. The parent chain is prop-2-enoic acid, and the nitrile group at C3 is named as a "cyano-" substituent.

Historical and Common Nomenclature

While IUPAC nomenclature provides a systematic framework, some unsaturated nitriles have well-established common names. For example, acrylonitrile (propenenitrile) is widely used in the polymer industry. These common names are often derived from the corresponding carboxylic acid by replacing the "-ic acid" or "-oic acid" suffix with "-onitrile".[6][7] For instance, acrylic acid becomes acrylonitrile. While these names are prevalent in the literature, a firm grasp of the systematic IUPAC naming is essential for clarity and precision.

Conclusion

The IUPAC nomenclature for unsaturated nitriles is a logical and systematic methodology built upon the foundational principles of functional group priority. By identifying the principal functional group, determining the parent chain or ring, and correctly locating any points of unsaturation, one can derive an unambiguous name for any given structure. This guide provides the core principles and practical examples to aid researchers and professionals in the correct application of these rules, thereby fostering clear and precise communication within the scientific community.

References

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.1: Naming Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2023, August 9). Naming Nitriles. Retrieved from [Link]

  • Naming Nitriles in IUPAC Systematic Nomenclature. (2019, February 19). YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 20.2f Nomenclature of Nitriles. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Nitriles. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule C-832 Nitriles, Carbonitriles and Cyanides (Groups Containing One Nitrogen Atom). Retrieved from [Link]

  • Pearson. (n.d.). Naming Nitriles Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of 9-Decenenitrile via Oleochemical Routes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 9-decenenitrile, a valuable bifunctional molecule, from renewable oleochemical feedstocks. It is intended for researchers, chemists, and process development professionals in the fields of specialty chemicals, pharmaceuticals, and materials science. We explore multiple synthetic strategies, moving from established industrial thermocatalytic methods to modern chemoenzymatic routes, emphasizing the principles of green and sustainable chemistry. Each section provides a theoretical grounding for the chosen methodology, followed by detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and optimize these processes.

Introduction: The Strategic Value of this compound from Oleochemicals

This compound (CH₂=CH(CH₂)₇CN) is a linear C10 compound featuring two highly versatile functional groups: a terminal alkene and a nitrile. The alkene is amenable to a wide range of addition reactions (e.g., hydroformylation, epoxidation, polymerization), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various C-C bond-forming reactions. This duality makes it a strategic building block for polymers, surfactants, agrochemicals, and pharmaceutical intermediates.

Traditionally, such molecules are derived from petrochemical sources. However, the growing imperative for sustainability has shifted focus toward oleochemicals—chemicals derived from plant and animal fats. Utilizing feedstocks like castor oil or common vegetable oils not only reduces reliance on fossil fuels but also often provides a more direct and atom-economical pathway to complex functionalized molecules. This guide details practical and robust methods for synthesizing this compound, bridging the gap between raw oleochemicals and high-value specialty chemicals.

Overview of Synthetic Strategies

We will explore three distinct and complementary routes to this compound, each with unique advantages regarding feedstock availability, process conditions, and adherence to green chemistry principles.

  • Strategy I: Thermocatalytic Ammonolysis of 9-Decenoic Acid. A direct, industrially relevant route involving the high-temperature reaction of a C10 fatty acid with ammonia over a solid catalyst.

  • Strategy II: Chemoenzymatic Cascade from 9-Decenoic Acid. A green, cyanide-free approach using enzymes to perform the transformation under mild, aqueous conditions.

  • Strategy III: Metathesis of Oleic Acid followed by Ammonolysis. A powerful strategy demonstrating how abundant C18 fatty acids can be precisely tailored to produce the desired C10 nitrile.

Strategy I: Thermocatalytic Ammonolysis of 9-Decenoic Acid

This approach is the most direct conversion and is analogous to the industrial production of other fatty nitriles.[1] The overall transformation of a carboxylic acid to a nitrile with ammonia proceeds in two sequential steps: (1) formation of an intermediate amide and (2) dehydration of the amide to the nitrile.[1] While these can be performed separately, a one-pot process is typically favored for efficiency.

Causality and Mechanistic Insight: The reaction is typically performed in the liquid or vapor phase at high temperatures (250-350 °C). The initial step is the formation of an ammonium carboxylate salt, which is in equilibrium with the corresponding amide and water. To drive the reaction forward, water must be continuously removed. The subsequent dehydration of the amide to the nitrile is the rate-limiting step and is facilitated by a dehydration catalyst, often a metal oxide like ZnO or Al₂O₃.[2] These catalysts possess Lewis acid sites that coordinate to the amide's carbonyl oxygen, weakening the C-O bond and facilitating the elimination of water. Maintaining the reactants in a single phase (liquid or vapor) under pressure prevents the loss of lower-boiling-point reactants and intermediates.[3]

Workflow: Thermocatalytic Ammonolysis

cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Purification A 9-Decenoic Acid C High-Pressure Reactor A->C B Dehydration Catalyst (e.g., ZnO) B->C D Heat to 280-320°C C->D E Introduce Anhydrous NH₃ D->E F Amide Formation & H₂O Generation E->F G Catalytic Dehydration (Nitrile Formation) F->G H Vent H₂O + Excess NH₃ G->H I Cool & Depressurize H->I J Filter Catalyst I->J K Vacuum Distillation J->K L This compound (Product) K->L A 9-Decenoic Acid B Step 1: Bioreduction A->B CAR Enzyme ATP, NADPH C 9-Decenal (Intermediate) B->C D Step 2: Oximation C->D + NH₂OH E 9-Decenaldoxime (Intermediate) D->E F Step 3: Dehydration E->F Oxd Enzyme - H₂O G This compound (Product) F->G

Caption: One-pot, three-step chemoenzymatic cascade for nitrile synthesis.

Protocol 4.1: One-Pot, Two-Step Chemoenzymatic Synthesis

Materials & Equipment:

  • Recombinant E. coli whole-cell biocatalyst expressing a suitable Carboxylate Reductase (CAR).

  • Aldoxime Dehydratase (Oxd) enzyme (as a lyophilized powder, cell-free extract, or whole-cell catalyst).

  • 9-Decenoic Acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • D-Glucose, ATP, NADP⁺

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Orbital shaker incubator

  • Centrifuge

  • Ethyl acetate for extraction

Procedure:

  • Step 1: Bioreduction:

    • In a sterile flask, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 9-decenoic acid (e.g., 20 mM), D-glucose (100 mM, for cofactor regeneration), ATP (2 mM), NADP⁺ (0.1 mM), and the CAR-expressing whole cells (e.g., 50 g/L wet cell weight).

    • Incubate the flask at 30 °C with vigorous shaking (e.g., 200 rpm) for 24 hours.

    • Self-Validation: Monitor the conversion of the acid to the aldehyde via GC-MS or HPLC analysis of small aliquots.

  • Step 2: Oximation and Dehydration:

    • To the same reaction flask, add hydroxylamine hydrochloride (1.5 equivalents relative to the starting acid, e.g., 30 mM) and the Oxd enzyme catalyst.

    • Continue incubation at 30 °C with shaking for another 12-24 hours.

    • Self-Validation: Monitor the formation of the final nitrile product and the disappearance of the oxime intermediate by GC-MS.

  • Work-up and Purification:

    • Centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary: Chemoenzymatic Synthesis
ParameterValue / RangeRationale / Comment
Temperature 25 - 37 °COptimal range for most mesophilic enzymes, ensuring stability and activity.
pH 7.0 - 8.0Maintained by a buffer to ensure optimal enzymatic activity.
Substrate Conc. 10 - 100 mMLimited by substrate/product toxicity to the cells and enzyme inhibition.
Cofactors ATP, NADPHEssential for CAR activity; regenerated in situ by the host cell's metabolism (e.g., from glucose).
Reaction Time 24 - 48 hoursSlower than thermocatalytic methods but occurs under significantly milder conditions.
Typical Conversion >80%High conversions are reported for similar systems. [4]

Strategy III: Synthesis from Oleic Acid via Ethenolysis

This strategy exemplifies how abundant, long-chain fatty acids can be used to produce medium-chain functionalized molecules. Oleic acid (a C18:1 fatty acid) is cleaved at its C9-C10 double bond using olefin metathesis with ethylene gas.

Causality and Mechanistic Insight:

  • Ethenolysis: This is a specific type of cross-metathesis reaction. A ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst) facilitates the cleavage of the C=C bond in methyl oleate and the C=C bond in ethylene. The fragments then recombine to form two new C=C bonds. The reaction of methyl oleate with ethylene produces two C10 molecules: 1-decene and methyl 9-decenoate. The reaction is driven to completion by using an excess of ethylene gas. [5]* Ammonolysis of Ester: The resulting methyl 9-decenoate is then converted to this compound. This is achieved by reacting the ester with ammonia over a solid acid/base catalyst (e.g., alumina) at high temperature. [6]The mechanism involves the initial formation of an amide intermediate, followed by dehydration to the nitrile, similar to the process in Strategy I. Strong catalyst acidity generally correlates with higher conversion and nitrile yield. [6]

Workflow: Ethenolysis and Ammonolysis

A Methyl Oleate C Ethenolysis (Ru Catalyst) A->C B Ethylene Gas B->C D Separation C->D E Methyl 9-Decenoate D->E F 1-Decene (Co-product) D->F G Ammonolysis (Alumina Catalyst, NH₃) E->G H Purification (Distillation) G->H I This compound (Product) H->I

Caption: Two-stage synthesis of this compound from methyl oleate.

Protocol 5.1: Two-Stage Synthesis from Methyl Oleate

Part A: Ethenolysis of Methyl Oleate

Materials & Equipment:

  • Methyl Oleate (>99%)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Ethylene (high purity)

  • Anhydrous toluene

  • High-pressure reactor equipped for gas delivery

Procedure:

  • Setup: Charge the reactor with methyl oleate (1.0 mol, 296.5 g) and anhydrous toluene.

  • Catalyst Addition: Degas the solution by bubbling with argon. Add the Hoveyda-Grubbs catalyst (0.01-0.1 mol%).

  • Reaction: Seal the reactor, heat to 40-60 °C, and pressurize with ethylene gas (10-30 bar). Maintain vigorous stirring for 2-6 hours.

  • Work-up: Cool the reactor, vent the ethylene, and pass the crude mixture through a small plug of silica gel to remove the catalyst.

  • Separation: Remove the toluene via rotary evaporation. The resulting mixture of 1-decene and methyl 9-decenoate can be separated by fractional distillation.

Part B: Vapor-Phase Ammonolysis of Methyl 9-Decenoate

Materials & Equipment:

  • Methyl 9-Decenoate (from Part A)

  • Gamma-Alumina (γ-Al₂O₃) pellets

  • Packed-bed tube reactor inside a tube furnace

  • Anhydrous Ammonia (gas)

  • Syringe pump and vaporizer

Procedure:

  • Setup: Pack the tube reactor with γ-Al₂O₃ catalyst. Heat the furnace to 300-350 °C while flowing nitrogen through the tube.

  • Reaction: Switch the gas feed from nitrogen to anhydrous ammonia. Using a syringe pump, feed the methyl 9-decenoate into a vaporizer section before the reactor inlet.

  • Product Collection: The vapor stream exiting the reactor is passed through a series of cold traps to condense the liquid products (nitrile, unreacted ester, amide intermediate, and water/methanol).

  • Purification: The collected organic phase is separated and purified by vacuum distillation to isolate this compound.

Data Summary: Ethenolysis Route
ParameterValue / RangeRationale / Comment
Ethenolysis Catalyst Grubbs / Hoveyda-GrubbsHighly active and functional group tolerant ruthenium catalysts.
Ethylene Pressure 10 - 30 barAn excess of ethylene is used to drive the equilibrium towards the desired C10 products.
Ammonolysis Temp. 300 - 350 °CRequired for the catalytic conversion of the ester to the nitrile over alumina. [6]
Ammonia:Ester Ratio 3:1 to 10:1 (molar)An excess of ammonia is used to favor the forward reaction.
Overall Yield 60 - 80%Dependent on the efficiency of both the metathesis and ammonolysis steps.

Conclusion

This application note has detailed three viable and distinct oleochemical routes for the synthesis of this compound.

  • Thermocatalytic ammonolysis of 9-decenoic acid is a robust, high-yield method suitable for large-scale industrial production.

  • The chemoenzymatic cascade offers an exceptionally green and elegant alternative, operating under mild conditions and aligning perfectly with modern sustainability goals, making it ideal for high-value applications where process purity is paramount.

  • The ethenolysis of oleic acid provides a strategic pathway to convert abundant C18 feedstocks into valuable C10 building blocks, showcasing the power of catalysis to tailor renewable resources.

The choice of synthetic route will depend on the specific requirements of the application, including scale, cost considerations, feedstock availability, and commitment to green chemistry principles. Each protocol has been presented with an emphasis on the underlying scientific rationale to provide researchers with a solid foundation for further development and optimization.

References

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Fattah, Z. et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega. [Link]

  • Dubois, J. L. et al. (2013). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Journal of Catalysis. [Link]

  • Arkema France. (2012). PROCESS FOR PRODUCING NITRILE-FATTY ACID COMPOUNDS.
  • Raffel, C. (2023). Production of fatty nitriles from fatty acids: fundamentals and alternative production routes. Eindhoven University of Technology Research Portal. [Link]

  • Potts, R. H. (1967). Stepwise preparation of fatty acid nitriles.
  • Gruber-Wölfler, H. et al. (2014). Alternative synthetic route towards nitriles by using aldehydes... ResearchGate. [Link]

  • Gábor, D. et al. (2017). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. ChemCatChem. [Link]

  • Ryabov, A. N. et al. (2017). Self-metathesis of fatty acid methyl esters: full conversion by choosing the appropriate plant oil. RSC Publishing. [Link]

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Application Note: Cross-Metathesis Reactions Involving 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Protocol Design, Catalyst Selection, and Mechanistic Considerations

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing cross-metathesis (CM) reactions with 9-decenenitrile. We move beyond simple step-by-step instructions to explore the underlying principles, the rationale behind procedural choices, and field-proven strategies for success.

Introduction: The Strategic Value of Nitrile-Containing Olefins in Metathesis

Olefin metathesis is a Nobel Prize-winning technology that enables the efficient construction of carbon-carbon double bonds by rearranging alkene fragments.[1] This reaction has become a cornerstone of modern organic synthesis due to the development of well-defined, functional-group-tolerant catalysts, primarily based on ruthenium, such as those developed by Grubbs and Schrock.[2][3]

Cross-metathesis (CM), the intermolecular reaction between two different olefins, is particularly powerful for building complex molecules from simpler, readily available starting materials.[4][5] this compound serves as a valuable C10 building block, incorporating a terminal olefin for metathesis and a nitrile moiety. The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocycles, making the products of its CM reactions valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A notable application is in the synthesis of insect pheromones, which are often long-chain unsaturated compounds.[6][7]

However, the presence of a Lewis basic nitrile group presents a specific challenge. Nitriles can potentially coordinate to the electron-deficient ruthenium center of the catalyst, leading to catalyst inhibition or deactivation. Therefore, successful CM with this compound requires careful selection of the catalyst and optimization of reaction conditions to favor the productive catalytic cycle over off-cycle deactivation pathways.

Mechanistic Overview: The Chauvin Cycle

The widely accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[2] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The reaction is typically driven to completion by the removal of a volatile byproduct, most commonly ethylene gas when terminal olefins are used.[1]

chauvin_cycle cluster_reactants Inputs & Outputs CAT [Ru]=CH2 (Active Catalyst) MC1 Metallacyclobutane I CAT->MC1 + R¹-CH=CH2 (Olefin 1) CAT_R1 [Ru]=CHR¹ (Propagating Species) MC1->CAT_R1 - H2C=CH2 (Ethylene) Eth Ethylene MC2 Metallacyclobutane II CAT_R1->MC2 + R²-CH=CH2 (Olefin 2) MC2->CAT - R¹-CH=CHR² (Product) Prod Cross-Product (R¹-CH=CHR²) O1 This compound (R¹-CH=CH2) O2 Cross Partner (R²-CH=CH2)

Caption: The Chauvin mechanism for cross-metathesis.

Catalyst Selection: Navigating Functional Group Tolerance

The choice of catalyst is the single most critical parameter for a successful reaction with a functionalized substrate like this compound.

  • First-Generation Grubbs Catalyst (G-I): This catalyst, while foundational, generally shows lower activity and poorer tolerance for Lewis basic functional groups. It is less likely to be effective for CM with nitrile-containing substrates unless reaction conditions are harsh, which can lead to side reactions.

  • Second-Generation Grubbs Catalyst (G-II): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) significantly enhances catalytic activity and functional group tolerance.[8] G-II is a robust choice for many CM reactions and is often the starting point for optimization with challenging substrates. Its higher activity allows for lower catalyst loadings and milder reaction temperatures.

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ether ligand, which imparts exceptional air stability and allows for slower initiation.[9] The second-generation Hoveyda-Grubbs catalyst (HG-II) combines the stability of the chelating ligand with the high activity of the NHC ligand, making it one of the most versatile and widely used catalysts.[8][10] Its stability and predictable initiation are highly advantageous for reactions requiring prolonged heating or for ensuring high reproducibility.

Recommendation for this compound: For most applications, the Hoveyda-Grubbs second-generation catalyst (HG-II) is the recommended starting point. Its high stability, activity, and excellent functional group tolerance make it well-suited to overcome the potential inhibitory effects of the nitrile group. If cost is a primary concern and the cross-partner is highly reactive, the Grubbs second-generation catalyst (G-II) can also be effective.

CatalystStructure (Key Ligands)ActivityFunctional Group ToleranceStabilityRecommended for this compound?
Grubbs G-I 2x PCy₃ModerateModerateModerateNot recommended
Grubbs G-II 1x PCy₃, 1x NHCHighHighGoodViable, good starting point
Hoveyda-Grubbs HG-II 1x NHC, 1x Chelating EtherVery HighExcellentExcellentHighly Recommended

Experimental Protocol: Cross-Metathesis of this compound and Methyl Acrylate

This protocol details a representative CM reaction between this compound and a common, electron-deficient partner, methyl acrylate. This reaction is illustrative of the general procedure.

Materials & Reagents
  • This compound (>98%)

  • Methyl Acrylate (>99%, inhibitor-free)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Dichloromethane (DCM), Anhydrous, Degassed

  • Ethyl Vinyl Ether (for quenching)

  • Silica Gel for chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

workflow prep 1. Preparation - Dry glassware under vacuum - Degas solvent (DCM) - Weigh substrates setup 2. Reaction Setup - Add this compound & partner to flask - Dissolve in degassed DCM - Purge with Argon for 15 min prep->setup addition 3. Catalyst Addition - Weigh catalyst in air - Add to flask under positive Ar flow setup->addition reaction 4. Reaction - Heat to reflux (40°C) - Monitor by TLC/GC - Maintain Ar atmosphere addition->reaction quench 5. Quenching - Cool to room temp - Add ethyl vinyl ether - Stir for 30 min reaction->quench purify 6. Purification - Concentrate in vacuo - Purify by column chromatography - Remove Ru byproducts quench->purify analysis 7. Analysis - Characterize product (NMR, MS) - Determine yield and purity purify->analysis

Caption: General experimental workflow for cross-metathesis.

Step-by-Step Procedure

Rationale Behind Key Steps:

  • Inert Atmosphere & Degassed Solvent: Ruthenium catalysts, while stable in solid form, can be sensitive to oxygen in solution.[8] Removing dissolved oxygen from the solvent prevents oxidative decomposition of the catalyst, maximizing its lifetime and turnover number.

  • Excess of One Reagent: To favor the desired cross-product over homodimers, one of the olefin partners is often used in excess.[4][11] In this case, using a slight excess of the more volatile and easily removable methyl acrylate can drive the reaction towards the desired product.

  • Ethylene Removal: The reaction generates ethylene gas as a byproduct.[2] While DCM has a high boiling point, gentle reflux and a steady flow of inert gas over the reaction surface (or through a needle) helps purge this volatile byproduct, driving the equilibrium towards the products according to Le Châtelier's principle.[1][10]

  • Quenching: Ethyl vinyl ether is a highly reactive, electron-rich olefin that rapidly reacts with and deactivates any remaining catalyst, preventing further reactions or isomerization during workup.

Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 302 mg, 2.0 mmol).

  • Reagent Addition: Add methyl acrylate (1.2 eq, 206 mg, 2.4 mmol).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to achieve a concentration of approximately 0.1 M (in this case, 20 mL).

  • Inerting: Seal the flask and purge the system with dry argon or nitrogen for 15 minutes while stirring.

  • Catalyst Loading: Briefly remove the septum cap and add the Hoveyda-Grubbs 2nd Generation catalyst (1-2 mol%, e.g., 25 mg, 0.04 mmol) to the solution under a positive flow of argon. The solution will typically turn from light brown to a darker color.

  • Reaction: Place the flask in a preheated oil bath at 40 °C (reflux for DCM). Let the reaction stir under a gentle positive pressure of argon.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (staining with KMnO₄) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether (approx. 0.2 mL) and stir for 30 minutes. The color of the solution may change.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove the bulk of the ruthenium byproducts, you can add a scavenger like triphenylphosphine oxide or use a dedicated method. A highly effective method involves dissolving the crude oil in a minimal amount of solvent and passing it through a short plug of silica gel treated with a polar isocyanide, or simply using standard flash column chromatography.[12] Another method involves stirring the crude product solution with activated alumina.[13]

    • Perform flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cross-metathesis product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently pure/dry solvent or reagents.3. Catalyst poisoning by nitrile coordination.1. Use a fresh bottle of catalyst. Handle catalyst quickly in the air.2. Ensure solvent is anhydrous and thoroughly degassed. Use freshly purified reagents.3. Increase catalyst loading to 3-5 mol%. Consider adding a co-catalyst like copper(I) iodide, which can act as a phosphine scavenger for G-II and stabilize the catalyst.[14]
Formation of Homodimers 1. The two olefins have very similar reactivity.2. Insufficient removal of ethylene byproduct.1. Use a 2-3 fold excess of one of the coupling partners (preferably the cheaper or more easily removable one).[11]2. Ensure a gentle but steady flow of argon over the reaction headspace or bubble argon through the solution.
Product Isomerization 1. Reaction run for too long after completion.2. Ruthenium hydride species formed from catalyst decomposition.1. Monitor the reaction closely and quench it as soon as the starting material is consumed.2. Ensure a strictly inert atmosphere to minimize catalyst decomposition pathways.
Difficulty Removing Ruthenium Color 1. Ruthenium byproducts are persistent.2. Standard chromatography is insufficient.1. Stir the crude product with activated carbon or a specialized scavenger before chromatography.2. Use a dedicated purification protocol, such as treatment with a functionalized isocyanide or lead(IV) acetate.[12]

References

  • Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative. Beilstein Journals.[Link]

  • Olefin Metathesis. Chemistry LibreTexts.[Link]

  • Olefin metathesis. Wikipedia.[Link]

  • Olefin Cross Metathesis. University of Illinois Urbana-Champaign.[Link]

  • Olefin Metathesis. Master Organic Chemistry.[Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.[Link]

  • Cross Metathesis. Organic Chemistry Portal.[Link]

  • Method for removing metal from the products of olefin metathesis reactions.
  • Use of catalysts for the metathesis degradation of nitrile rubber.
  • Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media. RWTH Publications.[Link]

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC.[Link]

  • Recent developments in olefin cross-metathesis. PubMed.[Link]

  • Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. PMC.[Link]

  • Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[Link]

  • Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. 3 Biotech.[Link]

  • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group, Princeton University.[Link]

  • Synthesis, reaction, and recycle of light fluorous Grubbs-Hoveyda catalysts for alkene metathesis. PubMed.[Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters.[Link]

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints.[Link]

  • Shaping Scents: Metathesis in Pheromone Synthesis. Apeiron Synthesis.[Link]

  • New Ru-Vinylidene Catalysts in the Cross-Metathesis of Natural Rubber and Poly(Styrene-co-Butadiene) with Essential Oils. ResearchGate.[Link]

  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC.[Link]

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate.[Link]

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry.[Link]

  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. HAL Open Science.[Link]

  • The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. University of Windsor.[Link]

  • Method for the synthesis of pheromones.
  • Synthesis of Semiochemicals via Olefin Metathesis. Repository of the Academy's Library.[Link]

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Application Note: High-Regioselectivity Hydroformylation of 9-Decenenitrile for the Synthesis of Functionalized Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the hydroformylation of 9-decenenitrile, a functionalized terminal olefin. The primary objective is the synthesis of 11-cyanoundecanal, the linear aldehyde, which serves as a valuable bifunctional precursor for pharmaceuticals, polymers, and specialty chemicals. We present the mechanistic basis for achieving high regioselectivity, focusing on rhodium-based catalysis, and provide a comprehensive, field-proven laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this powerful transformation.

Scientific Foundation: The Pursuit of Linearity

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[1][2] The reaction is catalyzed by transition metal complexes, most notably those of cobalt and rhodium, and requires carbon monoxide (CO) and hydrogen (H₂), collectively known as synthesis gas (syngas).[2]

A critical challenge in the hydroformylation of terminal olefins like this compound is controlling the regioselectivity—the preferential formation of the linear aldehyde (11-cyanoundecanal) over the branched isomer (2-methyl-10-cyanononanal). For many synthetic applications, the linear product is exclusively desired due to its unique chemical properties.[3]

1.1. The Catalytic Engine: Mechanism of Rhodium-Catalyzed Hydroformylation

The accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as a modified Heck-Breslow cycle, proceeds through several key steps. The active catalyst is a rhodium hydride species, typically generated in situ.[4][5]

The key to directing the reaction towards the linear aldehyde lies in the choice of ligands coordinated to the rhodium center.[6] Bulky phosphine or phosphite ligands, such as BiPhePhos (biphenyl-2,2'-diylbis(diphenylphosphine)), play a crucial role.[3][7] These ligands occupy significant space around the metal center, creating steric hindrance that favors the anti-Markovnikov addition of the rhodium hydride to the terminal carbon of the alkene. This preferential binding leads to the formation of a linear rhodium-alkyl intermediate, which then undergoes CO insertion and subsequent hydrogenolysis to yield the desired linear aldehyde.[6]

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

The following diagram illustrates the generally accepted catalytic cycle for the formation of the linear aldehyde, emphasizing the role of a bidentate phosphine ligand (P^P), such as BiPhePhos.

G Figure 1. Rh-Catalyzed Hydroformylation Cycle A HRh(P^P)(CO)₂ (Active Catalyst) B Olefin Coordination (π-Complex) A->B - CO C Migratory Insertion (Linear Alkyl-Rh) B->C Hydride Migration D CO Coordination C->D + CO E Acyl-Rh Complex D->E Migratory Insertion F Oxidative Addition (H₂) E->F + H₂ H Reductive Elimination (Aldehyde Release) E->H H₂ G Rh(V) Intermediate H->A Product R-CH₂-CH₂-CHO

Caption: Rh-Catalyzed Hydroformylation Cycle.

Experimental Guide: Protocol for High n-Selectivity

This protocol details a laboratory-scale procedure for the hydroformylation of this compound using a rhodium/BiPhePhos catalyst system, optimized for high linear-to-branched (l:b) aldehyde ratios.

2.1. Safety First: Hazard Mitigation

  • High-Pressure Operations: All procedures must be conducted behind a certified blast shield in a high-pressure bay. The autoclave must have a valid pressure certification and be equipped with a rupture disc.

  • Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas.[8] The entire apparatus must be situated within a continuously monitored, high-flow fume hood. A personal CO monitor and a stationary lab monitor with an audible alarm are mandatory.[8][9]

  • Syngas (H₂/CO): Hydrogen is highly flammable. Syngas mixtures pose both toxicity and flammability risks. Ensure there are no ignition sources near the reactor or gas lines.[10]

  • Reagents: Rhodium precursors can be toxic. Phosphine/phosphite ligands are air-sensitive and can be irritants. Handle all chemicals in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[11]

2.2. Materials and Equipment

  • Reagents:

    • This compound (>98%)

    • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

    • BiPhePhos ligand (>98%)

    • Toluene, anhydrous (>99.8%)

    • Syngas (1:1 mixture of H₂:CO, ultra-high purity)

    • Nitrogen (UHP)

  • Equipment:

    • 300 mL high-pressure autoclave (e.g., Parr reactor) with magnetic stirrer, gas inlet/outlet valves, pressure gauge, rupture disc, and thermocouple.

    • Gas delivery manifold with mass flow controllers or regulators for N₂, H₂, and CO.

    • Schlenk line for inert atmosphere manipulations.

    • Standard laboratory glassware.

    • Gas Chromatograph (GC) with FID for analysis.

2.3. Step-by-Step Reaction Protocol

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave body, head, and internal components.

    • In a fume hood, add the catalyst precursor, Rh(acac)(CO)₂ (e.g., 0.025 mmol), and the BiPhePhos ligand (e.g., 0.125 mmol, 5 equivalents to Rh) to the reactor's glass liner.

    • Add a magnetic stir bar.

    • Transfer the liner into the autoclave body.

  • Substrate Addition and Sealing:

    • Add this compound (e.g., 25 mmol) and 100 mL of anhydrous toluene to the reactor.

    • Seal the autoclave according to the manufacturer's instructions, ensuring all fittings are tight.

  • Inerting the System:

    • Move the sealed reactor behind a blast shield.

    • Connect the gas lines.

    • Pressurize the reactor with nitrogen to ~10 bar, then slowly vent the pressure in the fume hood. Repeat this purge cycle at least five times to ensure the removal of all oxygen.[12]

  • Reaction Execution:

    • After the final N₂ purge, pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar).

    • Begin vigorous stirring (e.g., 1000 RPM).

    • Heat the reactor to the target temperature (e.g., 100 °C). The pressure will increase as the temperature rises; do not exceed the maximum allowable working pressure of the vessel.

    • Maintain the reaction at constant temperature and pressure for the desired duration (e.g., 4-6 hours), replenishing syngas as it is consumed to maintain pressure.[12]

    • Monitor the reaction progress by taking small aliquots (if the reactor is equipped for safe sampling) for GC analysis.

  • Shutdown and Product Recovery:

    • After the reaction is complete, stop the heating and allow the reactor to cool to ambient temperature in an ice-water bath.[13]

    • Carefully and slowly vent the excess syngas into the fume hood exhaust.

    • Purge the reactor head-space with nitrogen three times before opening.

    • Open the reactor, remove the crude product mixture, and concentrate it using a rotary evaporator to remove the toluene.

2.4. Purification and Analysis

  • The crude product, a mixture of linear and branched aldehydes, can be purified by vacuum distillation or column chromatography on silica gel.

  • Confirm product identity and determine the linear-to-branched ratio using Gas Chromatography (GC), GC-MS, and NMR spectroscopy (¹H and ¹³C).

Experimental Workflow Overview

G Figure 2. Laboratory Hydroformylation Workflow prep Reagent & Catalyst Preparation load Charge Reactor: Catalyst, Substrate, Solvent prep->load seal Seal Autoclave load->seal purge Inert with N₂ (5x Purge Cycle) seal->purge press Pressurize with Syngas (H₂/CO, 20 bar) purge->press react Heat & Stir (100 °C, 1000 RPM, 4-6 h) press->react cool Cool to RT & Depressurize react->cool workup Product Workup (Solvent Removal) cool->workup purify Purification (Distillation/Chromatography) workup->purify analyze Analysis (GC, NMR) purify->analyze

Caption: Laboratory Hydroformylation Workflow.

Expected Results & Data

The Rh/BiPhePhos system is highly effective for the hydroformylation of terminal olefins, typically affording excellent conversion and high selectivity for the linear aldehyde.[14][15] The nitrile functionality in this compound is generally well-tolerated under these conditions.

Table 1: Representative Data for Hydroformylation of Alkenes

Catalyst SystemSubstrateTemp (°C)Pressure (bar, H₂/CO)l:b RatioConversion (%)Reference
Rh(acac)(CO)₂ / BiPhePhosOleonitrile12010 (1:1)58:42~60%[14]
Rh(acac)(CO)₂ / DPONP1-Octene>100->90% linear-[16]
Rh/CPOL-bp&PPh₃Terminal Olefins--96:4 to 98:2High[17]
Co₂(CO)₈1-Octene150-170300~80:20High[1]

Note: The data for oleonitrile, a C18 substrate, suggests that achieving extremely high linearity with nitrile-containing long-chain olefins can be challenging and may require further optimization of ligand-to-metal ratio, pressure, and temperature.[14]

Troubleshooting Guide

  • Low Conversion:

    • Cause: Catalyst deactivation (e.g., by oxygen traces), insufficient temperature or pressure, poor stirring.

    • Solution: Ensure rigorous inerting procedures.[15] Verify temperature and pressure controllers are accurate. Ensure stirring is adequate to overcome mass transfer limitations.

  • Poor Regioselectivity (low l:b ratio):

    • Cause: Incorrect ligand-to-metal ratio, reaction temperature too high (can decrease selectivity), CO partial pressure too low.

    • Solution: Increase the excess of the BiPhePhos ligand. A higher ligand concentration favors the formation of the bis-ligated rhodium species responsible for high linearity. Consider reducing the reaction temperature.

  • Side Reactions (Alkene Isomerization/Hydrogenation):

    • Cause: The catalyst system can also promote isomerization of the double bond or hydrogenation to the corresponding alkane.[7][14]

    • Solution: Fine-tuning the H₂/CO ratio can mitigate hydrogenation. A slight excess of CO can sometimes suppress competing reactions. Optimization of reaction time is crucial to prevent over-reduction of the product aldehyde.

References

  • Title: Hydroformylation Source: Wikipedia URL: [Link]

  • Title: 14.3.2: Hydroformylation Source: Chemistry LibreTexts URL: [Link]

  • Title: One-pot synthesis of short-chain cyclic acetals via tandem hydroformylation–acetalization under biphasic conditions Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and rate determining step Source: Max Planck Institute for Dynamics of Complex Technical Systems URL: [Link]

  • Title: Guidelines for Carbon Monoxide Gas Usage in Laboratories Source: University of Pittsburgh URL: [Link]

  • Title: P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions Source: MDPI URL: [Link]

  • Title: Highly (regio)selective hydroformylation of olefins using self-assembling phosphines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Rhodium catalyzed hydroformylation of olefins Source: PubMed URL: [Link]

  • Title: Carbon monoxide - Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: Safe Handling of Compressed Gases in the Laboratory and Plant Source: The Ohio State University URL: [Link]

  • Title: Hydroformylation of Alkenes Source: YouTube URL: [Link]

  • Title: Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile Source: MDPI URL: [Link]

  • Title: SOP for new process involving carbon monoxide Source: American Chemical Society URL: [Link]

  • Title: Hydroformylation (Oxo Process) Source: Mettler Toledo URL: [Link]

  • Title: Rhodium catalyzed hydroformylation of olefins Source: ResearchGate URL: [Link]

  • Title: HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS Source: KU ScholarWorks URL: [Link]

  • Title: Designing highly efficient Rh/CPOL-bp&PPh3 heterogenous catalysts for hydroformylation of internal and terminal olefins Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: (PDF) Hydroformylation Source: ResearchGate URL: [Link]

  • Title: Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Hydroformylation of olefins by metals other than rhodium Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanisms of homogeneous catalytic reactions: Part 9. Hydroformylation of 1-hexene catalyzed by a rhodium system containing a tridentated phosphine Source: ResearchGate URL: [Link]

  • Title: Carbon monoxide Source: University of Washington URL: [Link]

Sources

Application Notes and Protocols for the Polymerization of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Nitrile-Functionalized Polyolefins

The synthesis of functionalized polymers is a cornerstone of modern materials science, enabling the development of materials with tailored properties for a vast array of applications, from advanced drug delivery systems to high-performance engineering plastics. Among the diverse range of functional monomers, those bearing a nitrile (-C≡N) group are of particular interest due to the unique electronic properties and versatile reactivity of the nitrile moiety. The nitrile group can enhance adhesion, improve thermal stability, and serve as a reactive handle for post-polymerization modifications.

9-Decenenitrile, a long-chain α-olefin with a terminal nitrile group, represents a promising yet challenging monomer for polymerization. Its structure combines a non-polar, flexible aliphatic chain with a highly polar nitrile functionality. This dichotomy presents a unique set of challenges and opportunities for polymer synthesis. Traditional Ziegler-Natta catalysts, the workhorses of olefin polymerization, are notoriously sensitive to polar functional groups, which can poison the catalyst and terminate the polymerization.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of this compound. We will explore three robust polymerization methodologies that are tolerant to the nitrile functional group: Late-Transition Metal Catalyzed Polymerization, Controlled Radical Polymerization (CRP), and Anionic Polymerization. For each method, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the expected outcomes and characterization techniques. Our aim is to equip you with the knowledge and practical guidance to successfully synthesize and tailor poly(this compound) for your specific research and development needs.

Late-Transition Metal Catalyzed Polymerization: A Robust Approach for Polar Monomers

Scientific Rationale: Late-transition metal catalysts, particularly those based on palladium and nickel, have emerged as a powerful tool for the polymerization of functionalized olefins.[2][3] Unlike their early-transition metal counterparts, these catalysts are less oxophilic and thus more tolerant to polar functional groups like nitriles.[4][5] The key to their success lies in the electronic properties of the metal center and the design of the surrounding ligand sphere, which can be tuned to modulate catalytic activity and polymer properties.[6]

An innovative approach to enhance the polymerization of polar monomers is the "ionic cluster strategy". This method involves the use of metal-salt-based comonomers or additives to create ionic clusters in the polymerization medium. These clusters can effectively shield the polar group from the catalyst's active site, preventing catalyst deactivation and enabling the homopolymerization of functionalized olefins.[7]

Experimental Protocol: Late-Transition Metal Catalyzed Homopolymerization of this compound

This protocol is adapted from methodologies developed for the homopolymerization of polar-functionalized olefins using a palladium-based catalyst system.[7]

Materials:

  • This compound (monomer)

  • Palladium catalyst precursor (e.g., (α-diimine)PdMeCl)

  • Cocatalyst/Activator (e.g., Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF4))

  • Anhydrous, deoxygenated toluene (solvent)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of activated basic alumina to remove any protic impurities. Degas the purified monomer by three freeze-pump-thaw cycles. Dry toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with the palladium catalyst precursor and the cocatalyst (e.g., a 1:1 molar ratio). Add a portion of the anhydrous toluene to dissolve the components.

  • Polymerization:

    • To the activated catalyst solution, add the purified this compound monomer via syringe.

    • Add additional anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

    • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70 °C).

    • Stir the reaction mixture vigorously under an inert atmosphere.

  • Reaction Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion. After the desired time or conversion is reached, terminate the polymerization by exposing the reaction mixture to air and adding a small amount of methanol.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Expected Outcome and Characterization:

The resulting poly(this compound) is expected to be an amorphous or semi-crystalline solid. The molecular weight and polydispersity of the polymer can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF or chloroform). The chemical structure and purity of the polymer should be confirmed by ¹H and ¹³C NMR spectroscopy. The presence of the nitrile group can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy (a characteristic peak around 2240 cm⁻¹).

Controlled Radical Polymerization (CRP): Precision Synthesis of Functional Polymers

Scientific Rationale: Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by providing a means to create well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[8] These methods are generally tolerant to a wide variety of functional groups, including nitriles, making them highly suitable for the polymerization of this compound.[9]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[10] This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound (the RAFT agent).[11][12] Propagating radicals reversibly add to the RAFT agent, forming a dormant intermediate that can then fragment to release a new radical, allowing for the controlled growth of polymer chains.[13]

Experimental Protocol: ATRP of this compound

This protocol is based on general procedures for the ATRP of functional monomers.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous, deoxygenated anisole (solvent)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Purify and degas this compound and anisole as described in the previous protocol.

  • Reaction Setup: In a glovebox, charge a Schlenk flask with CuBr. Add a magnetic stir bar. Seal the flask with a rubber septum.

  • Polymerization:

    • Outside the glovebox, add the purified this compound, EBiB, and PMDETA to the Schlenk flask via syringe under a positive pressure of inert gas.

    • Add anhydrous anisole to achieve the desired monomer concentration.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring and Termination: Monitor the polymerization as described in the previous protocol. To terminate, open the flask to air and dilute with a suitable solvent like THF.

  • Polymer Isolation and Purification:

    • Pass the diluted reaction mixture through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Experimental Protocol: RAFT Polymerization of this compound

This protocol is based on general procedures for RAFT polymerization.[12]

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous, deoxygenated 1,4-dioxane (solvent)

  • Ampule or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound, the RAFT agent, and AIBN in 1,4-dioxane in a volumetric flask.

  • Reaction Setup: Transfer the stock solution to an ampule or Schlenk tube containing a magnetic stir bar.

  • Degassing and Sealing: Degas the reaction mixture by three freeze-pump-thaw cycles and seal the ampule under vacuum or backfill the Schlenk tube with inert gas.

  • Polymerization: Place the sealed container in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Reaction Monitoring and Termination: After the desired polymerization time, quench the reaction by immersing the container in an ice bath and exposing the contents to air.

  • Polymer Isolation and Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Expected Outcome and Characterization (for both ATRP and RAFT):

Both ATRP and RAFT should yield well-defined poly(this compound) with predictable molecular weights and low polydispersity indices (typically below 1.3). The molecular weight can be controlled by adjusting the monomer to initiator (for ATRP) or monomer to RAFT agent (for RAFT) ratio. Characterization would be similar to that described for the late-transition metal catalyzed polymer.

Anionic Polymerization: A Classic Living Technique

Scientific Rationale: Anionic polymerization is a "living" polymerization technique that proceeds via anionic active species.[8] It is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures.[14] However, the highly reactive carbanionic propagating species can be sensitive to electrophilic functional groups like nitriles. The success of anionic polymerization of nitrile-containing monomers often depends on the choice of initiator and reaction conditions to minimize side reactions.[15] For α-olefins, anionic polymerization is generally challenging due to the stability of the resulting carbanion. However, the presence of an electron-withdrawing group like a nitrile can facilitate the polymerization.[16]

Experimental Protocol: Anionic Polymerization of this compound

This protocol requires stringent anhydrous and oxygen-free conditions.

Materials:

  • This compound (monomer)

  • sec-Butyllithium (sec-BuLi) (initiator)

  • Anhydrous, deoxygenated tetrahydrofuran (THF) (solvent)

  • High-vacuum line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under high vacuum. This compound and THF must be purified to remove all traces of water and other protic impurities. THF is typically distilled from sodium/benzophenone ketyl immediately before use.

  • Reaction Setup: Assemble the reaction apparatus on a high-vacuum line. Introduce the purified THF into the reaction flask via vacuum distillation.

  • Initiation and Polymerization:

    • Cool the THF to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the sec-BuLi initiator solution dropwise via syringe until a faint persistent color is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator.

    • Slowly add the purified this compound to the initiator solution. A color change may be observed, indicating the formation of the propagating carbanions.

    • Allow the polymerization to proceed at -78 °C for a specified time.

  • Termination: Terminate the polymerization by adding a degassed quenching agent, such as methanol.

  • Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Expected Outcome and Characterization:

Successful anionic polymerization should yield poly(this compound) with a narrow molecular weight distribution. GPC, NMR, and FTIR would be used for characterization as described in the previous sections.

Data Summary

Polymerization MethodTypical Catalyst/InitiatorTypical SolventTypical Temperature (°C)Expected PDIKey Advantages
Late-Transition Metal(α-diimine)PdMeCl / NaBArF₄Toluene701.5 - 2.5High tolerance to polar groups.
ATRPCuBr/PMDETA / EBiBAnisole90< 1.3Controlled MW, well-defined architecture.
RAFTAIBN / Trithiocarbonate1,4-Dioxane70< 1.3Versatile, tolerant to many monomers.
Anionicsec-ButyllithiumTHF-78< 1.1Very narrow PDI, living polymerization.

Visualizations

Workflow for Polymerization of this compound

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Polymer Characterization Monomer_Purification Purify this compound (Alumina Column) Degassing Degas Monomer & Solvent (Freeze-Pump-Thaw) Monomer_Purification->Degassing Solvent_Drying Dry & Distill Solvent Solvent_Drying->Degassing Catalyst_Activation Activate Catalyst/ Prepare Initiator Solution Degassing->Catalyst_Activation Polymerization Initiate & Propagate (Controlled Temperature) Catalyst_Activation->Polymerization Monitoring Monitor Conversion (NMR, GC) Polymerization->Monitoring Termination Terminate Reaction Monitoring->Termination Catalyst_Removal Remove Catalyst (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitate Polymer (in Non-solvent) Catalyst_Removal->Precipitation Filtration_Drying Filter, Wash & Dry Polymer Precipitation->Filtration_Drying GPC GPC (MW, PDI) Filtration_Drying->GPC NMR NMR (Structure, Purity) Filtration_Drying->NMR FTIR FTIR (Functional Group) Filtration_Drying->FTIR

Caption: General experimental workflow for the polymerization of this compound.

Mechanism Overview: Late-Transition Metal Catalysis

G Catalyst [L-Pd-R]+ Coordination Coordination Complex Catalyst->Coordination Coordination Monomer C=C-R'-CN Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain [L-Pd-(Polymer)-R]+ Insertion->Growing_Chain Growing_Chain->Catalyst + Monomer

Caption: Simplified mechanism of late-transition metal catalyzed polymerization.

Mechanism Overview: Controlled Radical Polymerization (ATRP vs. RAFT)

G cluster_atrp ATRP Mechanism cluster_raft RAFT Mechanism ATRP_Dormant P-X + Cu(I)L ATRP_Active P• + Cu(II)LX ATRP_Dormant->ATRP_Active Activation ATRP_Active->ATRP_Dormant Deactivation ATRP_Propagation P-M• ATRP_Active->ATRP_Propagation + Monomer ATRP_Propagation->ATRP_Active RAFT_Dormant P-S-C(=S)-Z RAFT_Active P• RAFT_Dormant->RAFT_Active Fragmentation RAFT_Intermediate Adduct Radical RAFT_Active->RAFT_Intermediate + RAFT Agent RAFT_Propagation P-M• RAFT_Active->RAFT_Propagation + Monomer RAFT_Intermediate->RAFT_Dormant RAFT_Propagation->RAFT_Active

Sources

The Strategic Application of 9-Decenenitrile in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 9-Decenenitrile as a Versatile C10 Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound, a bifunctional C10 molecule, has emerged as a highly valuable and versatile building block. Its structure, featuring a terminal alkene and a nitrile group, provides two reactive handles that can be orthogonally manipulated to construct complex molecular architectures, particularly nitrogen-containing heterocyclic natural products such as alkaloids. The long carbon chain also offers a scaffold for the synthesis of macrocyclic compounds and pheromones. This application note will provide an in-depth guide to the strategic use of this compound in natural product synthesis, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its terminal alkene and nitrile functionalities. These groups can be transformed through a variety of modern synthetic methods to forge key carbocyclic and heterocyclic ring systems found in numerous bioactive natural products.

Synthesis of Quinolizidine Alkaloids: The Case of (+)-Epilupinine

Quinolizidine alkaloids are a class of bicyclic nitrogen-containing natural products with a range of biological activities. The synthesis of (+)-epilupinine, a representative member of this family, provides an excellent example of how this compound can be strategically employed. A concise and highly efficient asymmetric total synthesis has been developed, which, while not explicitly starting from this compound in all reported variations, showcases a pathway where it serves as an ideal conceptual precursor. The key transformations involve the elaboration of the nitrile and alkene functionalities to construct the bicyclic core.

A plausible synthetic approach, inspired by modern synthetic strategies, would involve the following key steps:

  • Asymmetric Hydroformylation or Wacker Oxidation: The terminal alkene of this compound can be selectively oxidized to an aldehyde. Asymmetric hydroformylation would introduce a chiral center early in the synthesis, setting the stereochemistry for the final product.

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Intramolecular Cyclization: The resulting amino aldehyde or a derivative thereof can undergo intramolecular cyclization to form the piperidine ring, a core component of the quinolizidine skeleton.

  • Second Ring Closure: Further functional group manipulations and a second intramolecular cyclization would then complete the quinolizidine framework.

Detailed Protocol: Conceptual Synthesis of a Quinolizidine Precursor from a this compound Derivative

This protocol outlines the key steps for the transformation of a this compound derivative into a pivotal intermediate for quinolizidine alkaloid synthesis.

Protocol 1: Asymmetric Dihydroxylation and Oxidative Cleavage of a this compound Derivative

This procedure illustrates the conversion of the terminal alkene to a chiral aldehyde.

  • Step 1: Asymmetric Dihydroxylation

    • To a stirred solution of the this compound derivative (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

    • Stir the reaction mixture vigorously at 0 °C for 24 hours.

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for an additional hour at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude diol.

  • Step 2: Oxidative Cleavage

    • Dissolve the crude diol in a 3:1 mixture of THF and H₂O (0.1 M).

    • Add sodium periodate (NaIO₄) (2.5 eq) in one portion.

    • Stir the mixture at room temperature for 2 hours.

    • Dilute the reaction with water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the aldehyde.

Protocol 2: Reductive Amination and Intramolecular Cyclization

This protocol describes the formation of the piperidine ring.

  • Step 1: Reduction of the Nitrile and Boc Protection

    • To a solution of the aldehyde from Protocol 1 in methanol (0.2 M), add a solution of ammonium acetate (5.0 eq) in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Concentrate the mixture and partition between saturated aqueous NaHCO₃ and CH₂Cl₂.

    • To the organic layer, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir for 4 hours.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the Boc-protected amino aldehyde.

  • Step 2: Intramolecular Cyclization (Conceptual)

    • Deprotection of the Boc group under acidic conditions (e.g., TFA in CH₂Cl₂) would generate a primary amine.

    • The resulting amino aldehyde could then undergo spontaneous or catalyzed intramolecular iminium ion formation and subsequent cyclization to form the piperidine ring.

Visualization of the Synthetic Strategy

natural_product_synthesis cluster_start Starting Material cluster_functionalization Key Transformations cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Natural Product Core start This compound hydroformylation Asymmetric Hydroformylation start->hydroformylation 1. Alkene Functionalization reduction Nitrile Reduction (e.g., LiAlH4) start->reduction 2. Nitrile Functionalization (can be performed before or after step 1) intermediate Amino Aldehyde Intermediate hydroformylation->intermediate reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Formation of N-heterocycle product Quinolizidine/ Indolizidine Scaffold cyclization->product

Caption: General synthetic workflow from this compound.

Synthesis of Piperidine Alkaloids: A Gateway to Solenopsin Analogs

The fire ant venom alkaloid, solenopsin, and its analogs are characterized by a 2,6-disubstituted piperidine ring. While many syntheses of solenopsin itself have been reported from different starting materials, this compound provides a logical and efficient starting point for the synthesis of various analogs with differing side-chain lengths.

A key strategic transformation for this class of molecules is the ring-closing metathesis (RCM) . This powerful reaction allows for the formation of cyclic olefins from acyclic dienes. To apply this to this compound, the nitrile group would first be converted into a nitrogen-containing moiety that can be tethered to another olefin.

Protocol: Ring-Closing Metathesis Approach to a Piperidine Precursor

This protocol outlines the steps to prepare a diene precursor from this compound and its subsequent cyclization.

Protocol 3: Synthesis of a Dienyl Amine Precursor

  • Step 1: Reduction of this compound

    • In a flame-dried round-bottom flask under an argon atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M).

    • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting white precipitate and wash with THF. Concentrate the filtrate to yield dec-9-en-1-amine.

  • Step 2: N-Allylation

    • To a solution of dec-9-en-1-amine (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile (0.2 M), add allyl bromide (1.2 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-allyl-dec-9-en-1-amine.

Protocol 4: Ring-Closing Metathesis

  • Step 1: Grubbs Catalyzed RCM

    • Dissolve the N-allyl-dec-9-en-1-amine (1.0 eq) in anhydrous and degassed CH₂Cl₂ (0.01 M).

    • Add Grubbs' second-generation catalyst (0.05 eq).

    • Reflux the solution under an argon atmosphere for 4 hours.

    • Cool the reaction to room temperature and concentrate. Purify by column chromatography to yield the cyclic enamine.

Data Presentation

StrategyKey ReactionTarget ScaffoldRepresentative Natural Product
Sequential FunctionalizationAsymmetric Hydroformylation, Nitrile Reduction, Intramolecular CyclizationQuinolizidine(+)-Epilupinine
Olefin MetathesisNitrile Reduction, N-Allylation, Ring-Closing Metathesis (RCM)PiperidineSolenopsin Analogs

Visualization of the RCM Workflow

RCM_Workflow cluster_start Starting Material cluster_elaboration Precursor Synthesis cluster_rcm Ring-Closing Metathesis cluster_final Final Product start This compound reduction 1. Nitrile Reduction to Amine start->reduction allylation 2. N-Allylation reduction->allylation diene Dienyl Amine Precursor allylation->diene rcm_reaction Grubbs' Catalyst diene->rcm_reaction RCM cyclic_product Cyclic Enamine rcm_reaction->cyclic_product final_product Piperidine Scaffold cyclic_product->final_product Reduction

Caption: RCM strategy for piperidine synthesis.

Conclusion and Future Outlook

This compound stands as a powerful and economically viable starting material for the synthesis of a diverse array of natural products. Its bifunctional nature allows for the application of a wide range of modern synthetic methodologies, including asymmetric catalysis and olefin metathesis. The protocols and strategies outlined in this application note provide a framework for researchers in natural product synthesis and drug discovery to harness the full potential of this versatile C10 building block. Future advancements in catalytic methods, particularly in the areas of C-H functionalization and tandem reaction sequences, are expected to further expand the utility of this compound in the efficient and stereocontrolled synthesis of complex bioactive molecules.

References

  • Tsutsumi, T., Karanjit, S., Nakayama, A., & Namba, K. (2019). A Concise Asymmetric Total Synthesis of (+)-Epilupinine. Organic Letters, 21(8), 2620–2624. [Link]

  • Grubbs, R. H. (2004). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 44(29), 4460-4483. [Link]

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]

Application Notes and Protocols: Functionalization of the Nitrile Group in 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical functionalization of the nitrile group in 9-decenenitrile. This bifunctional molecule, possessing both a terminal alkene and a nitrile, serves as a versatile building block in organic synthesis. The protocols herein are designed to be chemoselective, targeting the transformation of the nitrile moiety while preserving the integrity of the valuable terminal double bond. We will explore four principal transformations: hydrolysis to carboxylic acids and amides, reduction to primary amines, addition of Grignarnd reagents to furnish ketones, and [3+2] cycloaddition with sodium azide to construct tetrazoles. Each section provides a theoretical and mechanistic framework, followed by step-by-step experimental protocols, safety considerations, and expected outcomes, empowering researchers to confidently employ these methodologies in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound is a valuable starting material in chemical synthesis due to its dual functionality. The terminal alkene offers a handle for a variety of transformations, including olefin metathesis, hydroformylation, and polymerization. The nitrile group, a versatile functional group in its own right, can be converted into a wide array of other functionalities, such as carboxylic acids, amides, amines, and heterocycles.[1][2] This orthogonality of reactivity between the alkene and the nitrile makes this compound a powerful tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.

The key to unlocking the full synthetic potential of this compound lies in the ability to selectively functionalize the nitrile group without affecting the terminal double bond. This guide provides detailed protocols and mechanistic insights to achieve this chemoselectivity for four major classes of nitrile transformations.

Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids and their corresponding amides.[3][4] This reaction can be performed under either acidic or basic conditions.[3][4] The choice of conditions can influence the final product and the chemoselectivity of the reaction.

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A molecule of water then attacks this activated carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid and an ammonium salt.[3][5]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[6] Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup, yields the carboxylic acid.[6]

Chemoselectivity in the Hydrolysis of this compound

A primary concern during the hydrolysis of this compound is the potential for acid- or base-catalyzed hydration of the terminal double bond. To circumvent this, milder, more selective methods are preferred. The use of tetrahalophthalic acids has been reported for the chemoselective hydrolysis of nitriles in the presence of other sensitive functional groups like esters, suggesting a pathway to selectively hydrolyze the nitrile in this compound.[7]

Experimental Protocols

Protocol 2.3.1: Base-Catalyzed Hydrolysis to 10-Decenoic Acid

This protocol describes the hydrolysis of this compound to 10-decenoic acid using aqueous sodium hydroxide.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol or Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in methanol or ethanol (10 volumes).

    • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 10-decenoic acid.

Protocol 2.3.2: Partial Hydrolysis to 10-Decenamide

Achieving partial hydrolysis to the amide can be challenging as the amide is often more readily hydrolyzed than the starting nitrile. Careful control of reaction conditions is crucial.

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMSO, add potassium carbonate (1.5 equivalents) and a controlled amount of water (2-3 equivalents).

    • Heat the mixture to 120 °C and monitor the reaction closely by TLC or GC-MS.

    • Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 10-decenamide.

Data Summary
ProductReagents and ConditionsTypical YieldReference
10-Decenoic AcidNaOH (aq), MeOH, Reflux85-95%General procedure[8]
10-DecenamideK₂CO₃, DMSO/H₂O, 120 °C60-75%Adapted from general methods

Reduction of the Nitrile Group: Synthesis of 10-Decen-1-amine

The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis. For this compound, the challenge lies in selectively reducing the nitrile in the presence of the terminal alkene.

Mechanistic Considerations

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for nitrile reduction. The reaction proceeds through a two-step nucleophilic addition of hydride to the nitrile carbon.[3][9] The resulting dianionic intermediate is then protonated during aqueous workup to yield the primary amine.[3]

Chemoselectivity in the Reduction of this compound

While LiAlH₄ is a powerful reducing agent for nitriles, it can also reduce other functional groups. However, isolated (non-conjugated) carbon-carbon double bonds are generally unreactive towards LiAlH₄, making it a suitable reagent for the selective reduction of this compound. For enhanced chemoselectivity, other reagents can be employed. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of nitriles, including those with unconjugated alkenes and alkynes, in excellent yields.[5][10]

Experimental Protocols

Protocol 3.3.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Safety Note: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide (NaOH)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid through a pad of Celite and wash thoroughly with diethyl ether or THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 10-decen-1-amine.

Protocol 3.3.2: Chemoselective Reduction with Diisopropylaminoborane

  • Materials:

    • This compound

    • Diisopropylaminoborane [BH₂N(iPr)₂]

    • Lithium borohydride (LiBH₄), catalytic amount

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous hydrochloric acid (HCl)

    • Aqueous sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

    • Add a catalytic amount of LiBH₄.

    • Add diisopropylaminoborane (1.5-2 equivalents) to the solution.

    • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of aqueous HCl.

    • Basify the mixture with aqueous NaOH and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 10-decen-1-amine.

Data Summary
ProductReagents and ConditionsTypical YieldReference
10-Decen-1-amine1. LiAlH₄, THF, reflux; 2. H₂O, NaOH(aq)80-90%General procedure[11]
10-Decen-1-amineBH₂N(iPr)₂, cat. LiBH₄, THF, rt to reflux85-95%[5][10]

Addition of Grignard Reagents: Synthesis of Unsaturated Ketones

The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones.[1][4][12] This transformation is highly valuable as it involves the formation of a new carbon-carbon bond.

Mechanistic Considerations

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile to form a magnesium salt of an imine.[4][13] This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent.[13] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[4][13]

Chemoselectivity in the Grignard Reaction with this compound

Grignard reagents are known to react with a variety of functional groups. However, they are generally unreactive towards isolated carbon-carbon double bonds. Therefore, the reaction of a Grignard reagent with this compound is expected to proceed chemoselectively at the nitrile group. It is crucial to use an aprotic solvent and ensure anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources.

Experimental Protocol

Protocol 4.3.1: Synthesis of 1-Phenyl-10-undecen-2-one

This protocol describes the reaction of this compound with benzylmagnesium chloride.

  • Safety Note: Grignard reagents are highly reactive and can ignite in air, especially when concentrated. They react violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.

  • Materials:

    • This compound

    • Benzylmagnesium chloride (in THF)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Aqueous ammonium chloride (NH₄Cl), saturated

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the solution of benzylmagnesium chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-10-undecen-2-one.

Data Summary
ProductGrignard ReagentReagents and ConditionsTypical YieldReference
1-Phenyl-10-undecen-2-oneBenzylmagnesium chloride1. THF, 0 °C to rt; 2. aq. NH₄Cl70-85%Adapted from general methods[4][14]
11-Dodecen-2-oneMethylmagnesium bromide1. THF, 0 °C to rt; 2. aq. NH₄Cl75-90%Adapted from general methods[4][14]

[3+2] Cycloaddition with Sodium Azide: Formation of a Tetrazole Ring

The [3+2] cycloaddition of a nitrile with an azide is a powerful method for the synthesis of tetrazoles, a class of heterocycles with significant applications in medicinal chemistry.[1]

Mechanistic Considerations

The reaction is believed to proceed through a concerted or stepwise cycloaddition mechanism.[15] The use of a Lewis acid catalyst, such as a zinc salt, can activate the nitrile towards nucleophilic attack by the azide anion.[16][17]

Chemoselectivity in the Cycloaddition with this compound

The [3+2] cycloaddition reaction is highly specific for the nitrile and azide functional groups. The terminal double bond in this compound is not expected to participate in this transformation under the typical reaction conditions.

Experimental Protocol

Protocol 5.3.1: Synthesis of 5-(Dec-9-en-1-yl)-1H-tetrazole

  • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Contact with acid liberates highly toxic and explosive hydrazoic acid. Handle with extreme caution in a well-ventilated fume hood.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Zinc bromide (ZnBr₂)

    • Water

    • Aqueous sodium hydroxide (NaOH)

    • Aqueous hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (1.2 equivalents) in water.

    • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and add ethyl acetate.

    • Acidify the mixture to pH ~2 with 3M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-(dec-9-en-1-yl)-1H-tetrazole.

Data Summary
ProductReagents and ConditionsTypical YieldReference
5-(Dec-9-en-1-yl)-1H-tetrazoleNaN₃, ZnBr₂, H₂O, Reflux80-90%[16][17]

Visualization of Reaction Pathways

Workflow for Nitrile Functionalization

G Start This compound Hydrolysis Hydrolysis Start->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction Start->Reduction 1. LiAlH₄ 2. H₂O Grignard Grignard Addition Start->Grignard 1. R-MgX 2. H₃O⁺ Cycloaddition [3+2] Cycloaddition Start->Cycloaddition NaN₃, ZnBr₂ Acid 10-Decenoic Acid Hydrolysis->Acid Amide 10-Decenamide Hydrolysis->Amide Amine 10-Decen-1-amine Reduction->Amine Ketone Unsaturated Ketone Grignard->Ketone Tetrazole 5-(Dec-9-en-1-yl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Key transformations of the nitrile group in this compound.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Special care must be taken when handling hazardous reagents such as lithium aluminum hydride, Grignard reagents, and sodium azide.

  • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that reacts violently with water and protic solvents. It is flammable and can ignite upon contact with moisture. Always handle under an inert atmosphere (nitrogen or argon). Quench excess reagent carefully at low temperatures.

  • Grignard Reagents: Highly flammable and moisture-sensitive. They are typically supplied as solutions in ethereal solvents. Ensure all glassware is flame-dried before use and maintain an inert atmosphere throughout the reaction.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Avoid contact with acids, which liberates toxic and explosive hydrazoic acid.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has detailed four robust and chemoselective methods for the functionalization of the nitrile group in this compound. By providing both the theoretical underpinnings and practical, step-by-step protocols, we aim to equip researchers with the necessary tools to effectively utilize this versatile building block in their synthetic campaigns. The preservation of the terminal alkene throughout these transformations highlights the strategic advantage of using this compound for the construction of complex molecular architectures.

References

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  • Mendoza-Mercado, E., Hernández-Vázquez, E., & González-Zamora, E. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 61-80.
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  • Layh, M., & Stolz, A. (1998). Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds.
  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide–nitrile cycloadditions: on the dialkyltin oxide–trimethylsilyl azide route and a new Vilsmeier–Haack-type organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475.
  • Gotor-Fernández, V., & Gotor, V. (2013). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 4(12), 4387-4395.
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  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
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Application Note & Protocol Guide: Synthesis of 10-Aminodecene from 9-Decenenitrile via Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 10-aminodecene, a valuable unsaturated primary amine, through the chemoselective reduction of 9-decenenitrile. Unsaturated fatty amines are crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty surfactants.[1][2] The primary challenge in this synthesis is the selective reduction of the nitrile functional group while preserving the terminal carbon-carbon double bond. This document provides two distinct, validated protocols for this transformation: one employing a powerful metal hydride reagent, Lithium Aluminum Hydride (LiAlH₄), and the other utilizing catalytic hydrogenation with a Raney Nickel catalyst. We will delve into the mechanistic underpinnings of each method, present comparative data, and offer in-depth troubleshooting and safety protocols to ensure successful and safe execution in a research environment.

Introduction: The Challenge of Chemoselectivity in Unsaturated Amine Synthesis

The reduction of nitriles is a fundamental transformation in organic synthesis, providing a direct route to primary amines.[3] These amines are foundational building blocks in numerous fields, including drug discovery and materials science. The synthesis of long-chain unsaturated amines, such as 10-aminodecene from this compound, introduces a significant challenge: the potential for the reducing agent to react with both the nitrile and the alkene functional groups. Achieving high chemoselectivity is therefore paramount to obtaining the desired product in high yield and purity.

This guide will explore two widely applicable yet mechanistically distinct approaches to this synthetic problem. The first protocol utilizes the potent reducing agent Lithium Aluminum Hydride (LiAlH₄), known for its ability to reduce a wide range of functional groups, including nitriles.[4][5][6] The second protocol focuses on catalytic hydrogenation, a more industrially scalable method, employing Raney Nickel as the catalyst.[3][4] While catalytic hydrogenation is often economical, it can lead to the formation of secondary and tertiary amine byproducts.[3][4] This guide will address strategies to mitigate these side reactions.

A thorough understanding of the reaction mechanisms, potential pitfalls, and analytical characterization of the final product is essential for any researcher undertaking this synthesis. This document aims to provide that expertise.

Reaction Mechanism & Chemoselectivity

A clear understanding of the reaction pathways is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Lithium Aluminum Hydride (LiAlH₄) Reduction

The reduction of nitriles with LiAlH₄ proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.[5][7] This occurs in two successive additions. The initial attack forms an imine anion, which is then further reduced to a dianion. A subsequent aqueous workup protonates the dianion to yield the primary amine.[5]

LiAlH4_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Imine Anion Intermediate Imine Anion Intermediate This compound->Imine Anion Intermediate 1. LiAlH₄ (Hydride attack) Dianion Intermediate Dianion Intermediate Imine Anion Intermediate->Dianion Intermediate 2. LiAlH₄ (Second hydride attack) 10-Aminodecene 10-Aminodecene Dianion Intermediate->10-Aminodecene 3. H₂O Workup (Protonation)

Caption: LiAlH₄ Reduction Pathway of this compound.

The chemoselectivity of LiAlH₄ in this reaction is generally good for non-conjugated alkenes, as the hydride preferentially attacks the more polar and electrophilic nitrile carbon over the non-polar carbon-carbon double bond.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the nitrile's carbon-nitrogen triple bond, mediated by a metal catalyst, in this case, Raney Nickel.[3] The reaction proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine.[8]

A significant challenge with this method is the potential for side reactions. The intermediate imine can react with the newly formed primary amine to produce a secondary amine, which can further react to form a tertiary amine.[3][4]

RaneyNi_Mechanism This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + H₂ (Raney Ni) 10-Aminodecene (Primary Amine) 10-Aminodecene (Primary Amine) Imine Intermediate->10-Aminodecene (Primary Amine) + H₂ (Raney Ni) Secondary Amine Byproduct Secondary Amine Byproduct Imine Intermediate->Secondary Amine Byproduct + Primary Amine

Caption: Raney Nickel Catalyzed Hydrogenation and Side Reaction.

To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia.[4][9] The excess ammonia shifts the equilibrium away from the formation of the secondary amine by competing for reaction with the imine intermediate.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSupplierGrade
This compoundSigma-Aldrich98%
Lithium Aluminum Hydride (LiAlH₄)Acros Organics95%, powder
Raney® 2800 NickelSigma-AldrichSlurry in water
Diethyl ether (anhydrous)Fisher ScientificACS Grade
Ethanol (anhydrous)J.T. Baker200 proof
Ammonia (7N solution in Methanol)Sigma-Aldrich
Hydrochloric Acid (HCl)VWRACS Grade
Sodium Sulfate (anhydrous)EMD MilliporeACS Grade
Round-bottom flasksKimble
Reflux condenserAce Glass
Magnetic stirrer with hotplateIKA
Parr Hydrogenation ApparatusParr Instrument Co.
Rotary evaporatorBüchi
Glassware for extractionPyrex
FTIR SpectrometerPerkinElmer
NMR SpectrometerBruker400 MHz
Protocol 1: LiAlH₄ Reduction of this compound

WARNING: Lithium Aluminum Hydride reacts violently with water and is pyrophoric. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, under a gentle flow of nitrogen.

  • Reagent Preparation: In a separate dry flask, suspend 1.5 g of LiAlH₄ in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: To the three-necked flask, add a solution of 5.0 g of this compound in 50 mL of anhydrous diethyl ether.

  • Addition of LiAlH₄: Slowly add the LiAlH₄ suspension from the dropping funnel to the stirred solution of this compound over 30 minutes. The reaction is exothermic; maintain a gentle reflux by cooling the flask in an ice bath if necessary.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quenching: (EXTREME CAUTION) Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and then 4.5 mL of water. A white precipitate of aluminum salts will form.

  • Workup: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 10-aminodecene. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

WARNING: Raney Nickel is pyrophoric when dry and is a flammable solid. Handle as a slurry in water. Hydrogen gas is highly flammable and explosive. Use a properly functioning hydrogenation apparatus in a well-ventilated fume hood.

  • Catalyst Preparation: In a Parr hydrogenation vessel, carefully wash approximately 2.5 g (wet weight) of Raney Nickel slurry three times with anhydrous ethanol to remove the water.

  • Reaction Mixture: To the vessel containing the washed catalyst, add a solution of 5.0 g of this compound in 100 mL of anhydrous ethanol and 10 mL of a 7N solution of ammonia in methanol.

  • Hydrogenation: Seal the Parr apparatus, purge with nitrogen, and then pressurize with hydrogen to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is typically complete within 6-8 hours.

  • Workup: Carefully vent the hydrogen from the apparatus and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry, as it can become pyrophoric. Keep it wet with ethanol.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol and excess ammonia. The resulting crude 10-aminodecene can be purified by vacuum distillation.

Results and Discussion: A Comparative Analysis

The two protocols outlined above offer distinct advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: Raney Ni Hydrogenation
Yield Typically high (85-95%)Good to high (70-90%)
Purity (crude) Generally highMay contain secondary amine byproducts
Chemoselectivity Excellent for isolated double bondsGood, but potential for alkene reduction
Reaction Time 4 hours6-8 hours
Safety Concerns Pyrophoric reagent, violent quenchingPyrophoric catalyst, flammable gas
Scalability Limited by exothermicity and quenchingHighly scalable for industrial applications

The LiAlH₄ reduction generally provides a higher yield of the primary amine with fewer byproducts, assuming proper anhydrous technique is followed.[5] Catalytic hydrogenation, while potentially lower yielding and requiring careful control to minimize side reactions, is a more "green" and scalable process, avoiding the use of stoichiometric metal hydrides and the associated waste streams.[3]

Characterization of 10-Aminodecene

Confirmation of the successful synthesis of 10-aminodecene and assessment of its purity can be achieved using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The most telling transformation to observe via IR spectroscopy is the disappearance of the nitrile peak and the appearance of amine-related stretches.[10]

  • This compound (Starting Material): A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretch.[11][12] A medium intensity peak around 1640 cm⁻¹ for the C=C stretch.

  • 10-Aminodecene (Product): The disappearance of the 2250 cm⁻¹ nitrile peak. The appearance of two medium intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[13][14] The C=C stretch around 1640 cm⁻¹ should remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the presence of the amine and the integrity of the double bond.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂)

    • δ 4.9-5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂)

    • δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂)[13]

    • δ 1.1-1.6 ppm (br s, 2H): Amine protons (-NH₂). This signal may be broad and its chemical shift can vary with concentration.[13] It will disappear upon D₂O exchange.

    • δ 1.2-1.4 ppm (m, 12H): Aliphatic methylene protons.

¹³C NMR will show a peak for the carbon attached to the nitrogen in the 40-50 ppm range.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield (LiAlH₄) Wet reagents or glassware; Insufficient LiAlH₄Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, unopened container of LiAlH₄.
Incomplete reaction (Raney Ni) Inactive catalyst; Insufficient hydrogen pressureUse fresh Raney Nickel or increase the catalyst loading. Ensure the system is properly sealed and pressurized.
Presence of secondary amine byproduct Insufficient ammonia in the hydrogenation reactionIncrease the amount of ammonia solution added to the reaction mixture.
Reduction of the double bond Overly aggressive hydrogenation conditionsReduce the hydrogen pressure or reaction temperature. Consider a more selective catalyst if necessary.
Difficult workup (LiAlH₄) Incorrect quenching procedureFollow the Fieser workup procedure (sequential addition of H₂O, NaOH(aq), and H₂O) precisely to ensure granular aluminum salts are formed.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric, and water-reactive chemical. Handle only under an inert atmosphere. In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER OR CO₂ EXTINGUISHERS.

  • Raney Nickel: The catalyst is pyrophoric, especially when dry. Always handle as a slurry. Never allow the filter cake to dry in the air. Quench spent catalyst by slowly adding it to a large volume of water.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and leak-free. Use in a designated area away from ignition sources.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Renfrew, M. M., & Warner, D. T. (1954). Process of preparing fatty amines (U.S. Patent No. 2,690,456). U.S. Patent and Trademark Office.
  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Liu, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6183. Retrieved from [Link]

  • Tadesse, S., et al. (2014). Synthesis of 13(14)-hydroxy- cis -10-nonadecenyl amine hydrochloride. ResearchGate. Retrieved from [Link]

  • Jia, G., et al. (2012). Full characterization of colloidal solutions of long-alkyl-chain-amine-stabilized ZnO nanoparticles by NMR spectroscopy: surface state, equilibria, and affinity. Journal of the American Chemical Society, 134(18), 7844–7854. Retrieved from [Link]

  • Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(13), 94-98. Retrieved from [Link]

  • Guerrini, M., et al. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry, 87(12), 6219–6226. Retrieved from [Link]

  • Sajiki, H., et al. (2011). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical Communications, 47(30), 8629-8631. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 16). Lecture Video Ch9 9 – Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kim, T., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 9036-9043. Retrieved from [Link]

  • Wentrup, C., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4646-4655. Retrieved from [Link]

  • Organic Chemistry One (1) Lecture Series. (2024, January 12). catalytic hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Schindler, K., et al. (n.d.). PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE (German Patent No. DD228900A1). Google Patents.
  • Gribble, G. W., et al. (2000). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 65(10), 3134-3137. Retrieved from [Link]

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The Versatility of 9-Decenenitrile: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 9-Decenenitrile, a linear C10 hydrocarbon bearing both a terminal alkene and a nitrile functional group, represents a versatile and economically significant building block. Its bifunctional nature allows for a diverse array of chemical transformations, providing access to a wide range of valuable downstream products, including polymers, agrochemicals, and active pharmaceutical ingredients. The terminal alkene offers a handle for carbon-carbon bond formation through reactions such as olefin metathesis and hydroformylation, while the nitrile group can be readily transformed into amines, carboxylic acids, and ketones. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols for key chemical transformations.

Key Transformations and Applications

The synthetic utility of this compound is primarily derived from the selective manipulation of its two functional groups. The following sections detail the core reactions and provide exemplary protocols for their application.

Olefin Metathesis: A Powerful Tool for Carbon-Carbon Bond Formation

Olefin metathesis has emerged as a revolutionary tool in organic synthesis, enabling the efficient and selective formation of carbon-carbon double bonds.[1] In the context of this compound, cross-metathesis with other olefins can be employed to construct longer-chain unsaturated nitriles, which are valuable precursors to insect pheromones and other biologically active molecules.[2][3]

Many lepidopteran sex pheromones are long-chain unsaturated acetates, alcohols, or aldehydes.[4] Cross-metathesis of this compound with a suitable olefin partner, followed by reduction of the nitrile and functional group manipulation, provides a convergent and efficient route to these compounds. For instance, the synthesis of (Z)-5-decenyl acetate, a component of the sex pheromone of various moth species, can be envisioned starting from this compound.[5][6][7][8]

This protocol describes a general procedure for the cross-metathesis of this compound with a partner olefin, such as 1-pentene, to generate the corresponding unsaturated nitrile.

Materials:

  • This compound

  • 1-Pentene

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DCM (0.1 M).

  • Add the partner olefin (e.g., 1-pentene, 1.2 eq).

  • Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Under a positive pressure of argon, add Grubbs' Second Generation Catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Outcome:

The cross-metathesis reaction is expected to yield the desired unsaturated nitrile. The stereoselectivity of the newly formed double bond will depend on the catalyst and reaction conditions used.

Data Presentation:

EntryPartner OlefinCatalyst Loading (mol%)SolventTime (h)Yield (%)
11-Pentene2DCM675
21-Hexene2DCM672
31-Heptene2DCM868

Note: The data presented in this table is illustrative and based on typical yields for cross-metathesis reactions of terminal olefins.

Visualization of the Workflow:

Cross_Metathesis_Workflow start Start reagents Combine this compound, 1-Pentene, and DCM start->reagents degas Degas with Argon reagents->degas catalyst Add Grubbs' Catalyst degas->catalyst reflux Reflux at 40°C catalyst->reflux quench Quench with Ethyl Vinyl Ether reflux->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Unsaturated Nitrile purify->product

Caption: Workflow for the cross-metathesis of this compound.

Hydroformylation: Introduction of a Formyl Group

Hydroformylation, or the oxo process, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9] This reaction is a powerful method for converting simple alkenes into more functionalized aldehydes, which are versatile intermediates in organic synthesis.[10] The hydroformylation of this compound would yield a bifunctional molecule containing both a nitrile and an aldehyde, opening up further synthetic possibilities.

The product of hydroformylation of this compound, a cyano-aldehyde, can be further elaborated. For example, reductive amination of the aldehyde followed by reduction of the nitrile would lead to the formation of a long-chain diamine. Alternatively, reduction of both the aldehyde and the nitrile would produce an amino alcohol. These compounds have applications in the synthesis of polymers, surfactants, and chelating agents.

This protocol is based on general procedures for the hydroformylation of terminal olefins using a rhodium-based catalyst.[11][12]

Materials:

  • This compound

  • [Rh(CO)2acac]

  • Triphenylphosphine (PPh3)

  • Toluene

  • Syngas (CO/H2, 1:1 mixture)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(CO)2acac] (0.001 eq) and PPh3 (0.02 eq).

  • Add anhydrous, degassed toluene (0.2 M) and this compound (1.0 eq).

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with syngas (CO/H2, 1:1) to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS by taking aliquots at regular intervals.

  • After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and concentrate the reaction mixture in vacuo to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

  • Rhodium Catalyst: Rhodium-based catalysts are highly active and selective for the hydroformylation of terminal olefins.

  • Phosphine Ligand: The use of a phosphine ligand such as PPh3 is crucial for stabilizing the rhodium catalyst and influencing the regioselectivity of the reaction. An excess of the ligand is often used to maintain catalyst stability.

  • Pressure and Temperature: These parameters are critical for achieving a good reaction rate and conversion. The optimal conditions will need to be determined empirically.

Visualization of the Reaction:

Hydroformylation This compound NC-(CH2)7-CH=CH2 plus + syngas CO + H2 arrow [Rh(CO)2acac], PPh3 Toluene, 80-100°C, 20-50 bar product NC-(CH2)8-CH2CHO

Caption: Hydroformylation of this compound.

Reduction of the Nitrile Group: Accessing Primary Amines

The reduction of nitriles is a fundamental transformation that provides access to primary amines, which are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

A particularly useful transformation of this compound is its reduction to the corresponding primary amine, 10-aminodecen-1-amine. This bifunctional molecule can be further elaborated at the alkene terminus. For example, hydroboration-oxidation of the alkene would yield 10-aminodecan-1-ol, a valuable monomer for the synthesis of polyamides and polyurethanes.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sodium sulfate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a suspension of LAH (1.5 eq) in anhydrous diethyl ether (0.2 M).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the LAH suspension with vigorous stirring. Control the rate of addition to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0°C and quench it carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LAH used.

  • A granular precipitate should form. Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude primary amine.

  • The product can be further purified by distillation under reduced pressure.

Trustworthiness of the Protocol:

This is a standard and reliable method for the reduction of nitriles to primary amines. The quenching procedure is critical for safety and for obtaining a filterable solid.

Visualization of the Reduction:

Nitrile_Reduction This compound NC-(CH2)7-CH=CH2 arrow1 1. LiAlH4, Et2O arrow2 2. H2O product H2N-CH2-(CH2)7-CH=CH2

Caption: Reduction of this compound to 10-aminodecen-1-amine.

Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a classic and highly useful transformation in organic synthesis.[13] This reaction can be performed under either acidic or basic conditions.

Hydrolysis of this compound provides a straightforward route to 10-undecenoic acid, a valuable intermediate in the synthesis of fragrances, polymers, and pharmaceuticals.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (5.0 eq) in water.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol in vacuo.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude carboxylic acid.

  • The product can be further purified by recrystallization or distillation.

Authoritative Grounding:

The hydrolysis of nitriles is a well-established reaction, and the general principles of this protocol are widely documented in organic chemistry literature.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of important chemical entities. The protocols outlined in this guide for olefin metathesis, hydroformylation, nitrile reduction, and nitrile hydrolysis provide a solid foundation for researchers and drug development professionals to unlock the full synthetic potential of this remarkable molecule. The strategic application of these reactions will undoubtedly continue to drive innovation in the synthesis of complex and valuable organic compounds.

References

  • Organic Syntheses Procedure. 9-cyanophenanthrene. Available from: [Link].

  • Organic Syntheses Procedure. Ketone, methyl 9-phenanthryl. Available from: [Link].

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link].

  • Organic Syntheses Procedure. diphenylacetonitrile. Available from: [Link].

  • Google Patents. Metathesis syntheses of pheromones or their components.
  • Grubbs, R. H. Olefin Metathesis for Chemical Biology. PMC. Available from: [Link].

  • Master Organic Chemistry. Olefin Metathesis. Available from: [Link].

  • ResearchGate. Synthesis of (Z)-5-Decenol and (Z)-5-Decenyl Acetate, Components of the Sex Pheromones of a Variety of Lepidoptera. Available from: [Link].

  • ACS Publications. Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry. Available from: [Link].

  • Herbert, A. J. et al. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Available from: [Link].

  • Organic Syntheses Procedure. Acetonitrile, diethylamino-. Available from: [Link].

  • Nong Yao Xue Xue Bao. Synthesis of the sex pheromones of Spodoptera frugiperda (J. E, Smith). Available from: [Link].

  • CORE. Synthesis of Semiochemicals via Olefin Metathesis. Available from: [Link].

  • NIH. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Available from: [Link].

  • ACS Publications. Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry. Available from: [Link].

  • Google Patents. Method for producing (E,Z)-7,9-dodecadienyl-1-acetate.
  • Google Patents. Process for the hydroformylation of unsaturated carbonyl compounds.
  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Available from: [Link].

  • PubChem. (Z)-5-Decenyl acetate. Available from: [Link].

  • Journal of the Entomological Research Society. Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). Available from: [Link].

  • ResearchGate. Stereoselective synthesis of E-5-decen-1-ol from E-1,6-undecadiene. Available from: [Link].

  • Mettler Toledo. Hydroformylation Process and Applications. Available from: [Link].

  • PLOS One. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pest. Available from: [Link].

  • PubMed Central. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation. Available from: [Link].

  • SpringerLink. Preparative Synthesis of ( Z )-5-Decenyl Acetate. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 9-Decenenitrile by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 9-decenenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this compound using fractional distillation. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it the preferred method for purifying this compound?

A1: Fractional distillation is a laboratory technique used to separate liquid mixtures of compounds with close boiling points (typically differing by less than 70°C).[1] The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or rings, providing a large surface area for repeated cycles of vaporization and condensation.[1][2] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[3] For this compound, this method is ideal for separating it from starting materials, byproducts, or solvents used during its synthesis that may have similar volatilities.

Q2: What are the critical physical properties of this compound for this purification?

A2: The most critical property is its boiling point. This compound has a boiling point of approximately 110-112 °C at 12 mmHg . Due to its relatively high boiling point at atmospheric pressure and the potential for thermal degradation, vacuum distillation is strongly recommended. Operating at a reduced pressure significantly lowers the required temperature, preserving the integrity of the unsaturated nitrile.

Q3: What are the common impurities I might encounter?

A3: Impurities largely depend on the synthetic route. Common syntheses, such as the cyanation of a 10-halo-1-decene, may leave unreacted starting materials. Other potential impurities include shorter-chain nitriles, dinitriles like succinonitrile[4], or solvents from the reaction workup. Water is also a common impurity that can form azeotropes with nitriles, making its removal by simple distillation difficult.

Q4: Why is vacuum distillation necessary for an unsaturated nitrile?

A4: Unsaturated compounds, especially nitriles, can be susceptible to polymerization or decomposition at elevated temperatures.[5] Heating this compound to its atmospheric boiling point could initiate these unwanted side reactions, leading to product loss and contamination of the distillation apparatus. Vacuum distillation allows the compound to boil at a much lower temperature, mitigating the risk of thermal degradation.

Core Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines a self-validating system for the purification of this compound. Careful monitoring of temperature and pressure is key to ensuring a successful separation.

Step 1: Apparatus Assembly

  • Inspect Glassware: Before assembly, meticulously inspect all glassware for cracks or star fractures. Weakened glass can implode under vacuum.

  • Assemble the Setup: Assemble the vacuum fractional distillation apparatus as depicted in the diagram below.

    • Use a round-bottom flask of an appropriate size (do not fill more than two-thirds full).

    • Add a magnetic stir bar to the flask to ensure smooth, even boiling. Boiling stones are ineffective under vacuum.

    • Fit a packed fractionating column (e.g., Vigreux or one packed with Raschig rings or metal sponge) onto the flask. The choice of packing depends on the required efficiency; packed columns offer more theoretical plates and better separation.

    • Place a distillation head with a thermometer adapter and a condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[1]

    • Connect the condenser to a chilled water source, with water flowing in at the bottom and out at the top.

    • Use a vacuum adapter to connect the condenser to a receiving flask.

    • Lightly grease all ground-glass joints to ensure a perfect seal, which is critical for maintaining a low pressure.

  • Connect to Vacuum: Connect the vacuum adapter via thick-walled tubing to a cold trap (e.g., cooled with dry ice/acetone) and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

G Vacuum Fractional Distillation Setup cluster_0 Heating & Boiling cluster_1 Separation cluster_2 Condensation & Collection cluster_3 Vacuum System Heating Mantle Heating Mantle Distilling Flask Distilling Flask (with stir bar) Heating Mantle->Distilling Flask heats Fractionating Column Fractionating Column Distilling Flask->Fractionating Column vapor rises Distillation Head Distillation Head (with Thermometer) Fractionating Column->Distillation Head enriched vapor Condenser Condenser (chilled water) Distillation Head->Condenser to Receiving Flask Receiving Flask Condenser->Receiving Flask condenses to Cold Trap Cold Trap Receiving Flask->Cold Trap connects to Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump protects

Caption: Diagram of a standard vacuum fractional distillation apparatus.

Step 2: Distillation Procedure

  • Start the Vacuum: Ensure all connections are secure and turn on the vacuum pump. Allow the system to evacuate fully. The pressure should stabilize at a low value (e.g., 10-15 mmHg).

  • Begin Heating: Turn on the magnetic stirrer to a moderate speed. Slowly begin to heat the distilling flask using a heating mantle.

  • Observe the Reflux: Watch for the ring of condensate to slowly rise up the fractionating column. A slow, gradual rise is crucial for achieving good separation.[1] If the ring rises too quickly, reduce the heat. If it stalls, increase the heat slightly.

  • Collect Fractions:

    • Fore-run: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities. The temperature should be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of this compound at your system's pressure, switch to a new receiving flask to collect the pure product. Record the stable temperature and the pressure.

    • Final Fraction: When the majority of the product has distilled, you may observe a drop or a sharp rise in temperature, indicating that the collection is complete or higher-boiling impurities are beginning to distill. Stop the distillation at this point to avoid contaminating your product.

  • Shutdown:

    • Turn off and lower the heating mantle. Allow the system to cool completely.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your system.

Data Presentation: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
5~90 - 92
10~104 - 106
12 ~110 - 112
20~122 - 124
50~145 - 147
760 (Atm)~225 - 228 (Decomposition likely)
Note: These are estimated values. The actual boiling point may vary based on the accuracy of the pressure gauge and purity of the material.

Troubleshooting Guide

Problem: I'm not getting a good separation between my product and an impurity.

  • Possible Cause 1: Distillation rate is too fast. A high distillation rate does not allow for the necessary vapor-liquid equilibria to be established in the column, effectively turning your fractional distillation into a simple one.

    • Solution: Reduce the heating rate to slow down the distillation. A good rule of thumb is a collection rate of 1-2 drops per second.

  • Possible Cause 2: Insufficient column efficiency. Your column may not have enough theoretical plates to separate compounds with very close boiling points.

    • Solution: Increase the efficiency by using a longer column or a more efficient packing material (e.g., structured packing instead of glass beads). Also, ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[1]

Problem: The liquid in the distilling flask is bumping violently.

  • Possible Cause: Inadequate stirring or lack of boiling initiation sites. Under vacuum, liquids can superheat and then boil suddenly and violently.

    • Solution: Ensure your magnetic stirrer is on and functioning correctly. A stir bar is essential for smooth boiling under vacuum. Never use boiling stones for vacuum distillation as the trapped air within them is quickly removed, rendering them useless.

Problem: The temperature is fluctuating, and no distillate is collecting.

  • Possible Cause 1: Vacuum leak. The system cannot maintain the low pressure required for distillation at the current temperature.

    • Solution: Turn off the heat. Check all joints and connections for leaks. Ensure all glassware is properly greased and clamped.

  • Possible Cause 2: Insufficient heating. The vapor is not reaching the condenser.

    • Solution: Ensure the column is properly insulated. You may need to slightly increase the heat setting on your mantle.

Problem: My product appears to be polymerizing in the distillation pot.

  • Possible Cause: Excessive temperature. The distillation pot is too hot, causing thermal degradation of the unsaturated nitrile.

    • Solution: Immediately reduce the heat. The primary solution is to operate at a lower pressure, which will require a lower pot temperature. Ensure your vacuum pump is pulling a strong, stable vacuum. Consider adding a polymerization inhibitor to the crude material before distillation if the problem persists, but be aware this will need to be removed in a subsequent step.

Troubleshooting Distillation Troubleshooting Workflow Start Problem Occurs Q1 Is the boiling uneven or bumping? Start->Q1 A1 Check magnetic stirrer. Ensure it is on and spinning. Q1->A1 Yes Q2 Is separation poor? Q1->Q2 No End Problem Resolved A1->End A2_1 Reduce heating. Aim for 1-2 drops/sec. Q2->A2_1 Yes Q3 No distillate collecting? Q2->Q3 No A2_2 Improve column efficiency. (Longer column, better packing, insulate). A2_1->A2_2 If still poor A2_2->End A3_1 Check for vacuum leaks. (Re-grease joints). Q3->A3_1 Yes Q4 Is the product decomposing or polymerizing? Q3->Q4 No A3_2 Increase heat slightly. Insulate column. A3_1->A3_2 If no leaks found A3_2->End A4 Lower the pot temperature. Improve vacuum to distill at a lower temperature. Q4->A4 Yes Q4->End No A4->End

Caption: A logical workflow for troubleshooting common distillation issues.

References

  • Purification: Fractional Distillation . University of Rochester, Department of Chemistry. [Link]

  • Fractional distillation . Wikipedia. [Link]

  • Method for starting distillation tower.
  • How To Make a DIY Fractionating Column | Fractional Distillation . YouTube. [Link]

  • Succinonitrile | CNCH2CH2CN | CID 8062 . PubChem, National Institutes of Health. [Link]

  • Simple and fractional distillations . Khan Academy. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation . Chemistry LibreTexts. [Link]

  • The Principles and Operating Parameters of Fractional Distillation . Maratek. [Link]

  • Fractionating Column, Packable, 24/29 . LabGeek. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-decenenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable long-chain unsaturated nitrile. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic pathways to this compound, and what are their general pitfalls?

There are two main synthetic strategies for preparing this compound, each with its own set of potential side reactions.

  • Route A: Functional Group Transformation from 9-Decen-1-ol. This is a common and often high-yielding approach that involves converting the primary alcohol into the nitrile. This can be achieved through a multi-step process (e.g., conversion to a tosylate or halide followed by nucleophilic substitution with a cyanide salt) or a more direct oxidative amination. The primary challenges with this route are ensuring complete conversion of the alcohol and avoiding the formation of oxygenated side products like amides or the corresponding carboxylic acid.[1][2][3]

  • Route B: Hydrocyanation of a C10 Alkene. This method, often employing a starting material like 1,9-decadiene, involves the transition-metal-catalyzed addition of hydrogen cyanide (or a surrogate) across a double bond. While atom-economical, this route is often plagued by issues of regioselectivity (formation of branched isomers), isomerization of the double bond, and polymerization of the starting material.[4][5][6][7]

FAQ 2: My GC-MS analysis shows an isomeric impurity with the same mass as this compound. What is the likely cause?

This is a classic issue encountered in the hydrocyanation of dienes or internal alkenes. The nickel catalysts often used in these reactions can promote the isomerization of the double bond along the carbon chain before the addition of the cyanide group.[4][7] This "chain-walking" phenomenon can lead to a mixture of nitrile isomers. Additionally, the hydrocyanation itself may not be perfectly regioselective, leading to the formation of branched nitriles in addition to the desired linear product.[4][6]

FAQ 3: My reaction has produced a significant amount of a sticky, insoluble substance, and the yield of this compound is very low. What's happening?

This is a strong indication of polymerization, a common side reaction when using dienes like 1,9-decadiene in hydrocyanation reactions. The catalyst, or trace impurities, can initiate the polymerization of the diene, leading to the formation of high-molecular-weight oligomers or polymers. This is particularly problematic at higher temperatures and concentrations.

FAQ 4: I'm using the 9-decen-1-ol route, and my final product shows an unexpected peak in the carbonyl region of the IR spectrum. What could this be?

An unexpected carbonyl peak (typically in the 1650-1750 cm⁻¹ region) when starting from 9-decen-1-ol suggests the presence of oxygenated impurities. The most likely culprits are:

  • 9-Decenamide: Formed from the partial hydrolysis of the nitrile product.

  • 9-Decenoic acid: Arising from the over-oxidation of the intermediate aldehyde or the hydrolysis of the nitrile under harsh conditions.

  • Unreacted 9-decenal (if the synthesis proceeds via an aldehyde intermediate).

II. Troubleshooting Guide: From Symptoms to Solutions

Problem 1: Isomeric Impurities in Hydrocyanation Reactions
  • Symptoms:

    • GC-MS analysis reveals multiple peaks with the same molecular weight as this compound.

    • ¹H NMR shows complex multiplets in the aliphatic region and multiple signals for the vinyl protons.

  • Root Cause Analysis: The formation of isomeric nitriles during the hydrocyanation of 1,9-decadiene is primarily due to two competing processes:

    • Isomerization of the double bond: The nickel hydride species, which is a key intermediate in the catalytic cycle, can add to and eliminate from the double bonds of the starting material and product, causing them to migrate along the carbon chain.[4][7]

    • Lack of Regioselectivity: The addition of the cyanide nucleophile to the nickel-alkene complex can occur at either the terminal (anti-Markovnikov) or internal (Markovnikov) position, leading to linear and branched nitriles, respectively.[4][8][9] The choice of ligand on the nickel catalyst plays a crucial role in controlling this selectivity.[6]

  • Solutions & Protocols:

    • Ligand Selection: The steric and electronic properties of the phosphine or phosphite ligands on the nickel catalyst are paramount in controlling regioselectivity. Bulky, electron-donating ligands often favor the formation of the linear product by sterically hindering the approach to the internal carbon.

      Ligand TypeExpected Outcome
      Monodentate Phosphites (e.g., P(OPh)₃)Often leads to a mixture of isomers.
      Bidentate Phosphines (e.g., dppf)Can improve regioselectivity.
      Chiral Diphosphite LigandsHave shown high success in achieving both high regioselectivity and enantioselectivity.[6]
    • Protocol for Optimizing Regioselectivity:

      • Screen Ligands: In a series of small-scale reactions, screen a variety of phosphine and phosphite ligands with your nickel precursor (e.g., Ni(COD)₂).

      • Control Temperature: Lower reaction temperatures can disfavor isomerization and improve selectivity. Start at room temperature and adjust as needed.

      • Slow Addition: The slow addition of the cyanide source (e.g., acetone cyanohydrin) can help maintain a low concentration of the active catalyst and suppress side reactions.

      • Use of Lewis Acids: In some systems, the addition of a Lewis acid can influence the regioselectivity of the hydrocyanation.[4] However, this must be carefully optimized as it can also promote side reactions.

  • Visualization of Isomer Formation:

    G Start 1,9-Decadiene Isomerization Ni-Catalyzed Isomerization Start->Isomerization Hydrocyanation_Linear Hydrocyanation (Anti-Markovnikov) Start->Hydrocyanation_Linear Hydrocyanation_Branched Hydrocyanation (Markovnikov) Start->Hydrocyanation_Branched Internal_Alkenes Internal Decadienes Isomerization->Internal_Alkenes Internal_Alkenes->Hydrocyanation_Linear Internal_Alkenes->Hydrocyanation_Branched Product This compound (Desired Product) Hydrocyanation_Linear->Product Side_Product Branched/Isomeric Nitriles Hydrocyanation_Branched->Side_Product

    Caption: Pathways to desired and side products in hydrocyanation.

Problem 2: Oxygenated Impurities from the 9-Decen-1-ol Route
  • Symptoms:

    • FTIR analysis shows a broad peak around 3300 cm⁻¹ (O-H stretch) and/or a strong peak between 1650-1750 cm⁻¹ (C=O stretch).

    • The product has poor solubility in non-polar solvents.

  • Root Cause Analysis: Oxygenated impurities in this route typically arise from three main issues:

    • Incomplete Reaction: The starting material, 9-decen-1-ol, may not be fully consumed.

    • Over-oxidation: In direct conversion methods, the intermediate aldehyde can be over-oxidized to a carboxylic acid.

    • Hydrolysis: The nitrile product can be hydrolyzed to the corresponding amide, especially in the presence of acid or base and water.

  • Solutions & Protocols:

    • Two-Step Protocol: Tosylation and Cyanide Substitution: This is a reliable method to avoid oxidation side products.

      • Tosylation: React 9-decen-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. Monitor the reaction by TLC until the alcohol is consumed.

      • Purification of Tosylate: It is crucial to purify the intermediate 9-decenyl tosylate by column chromatography to remove any unreacted alcohol.

      • Nucleophilic Substitution: React the purified tosylate with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF.[10][11][12][13] Heating is typically required. The reaction proceeds via an SN2 mechanism.[14]

    • Direct Conversion Protocol (Oxidative Amination):

      • Use a catalytic system designed for the direct conversion of primary alcohols to nitriles, such as a copper/TEMPO system with ammonia and an oxidant.[1]

      • Carefully control the stoichiometry of the oxidant to minimize over-oxidation to the carboxylic acid.

      • Ensure anhydrous conditions to prevent hydrolysis of the nitrile product.

  • Visualization of Side Product Formation from 9-Decen-1-ol:

    G Start 9-Decen-1-ol Intermediate_Aldehyde 9-Decenal (Intermediate) Start->Intermediate_Aldehyde Oxidation Product This compound (Desired Product) Intermediate_Aldehyde->Product Imination & Oxidation Side_Product_Acid 9-Decenoic Acid (Over-oxidation) Intermediate_Aldehyde->Side_Product_Acid Over-oxidation Side_Product_Amide 9-Decenamide (Hydrolysis) Product->Side_Product_Amide Hydrolysis

    Caption: Formation of oxygenated side products from 9-decen-1-ol.

III. Analytical Methods for Impurity Profiling

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is an invaluable tool for separating and identifying volatile impurities such as nitrile isomers.[15][16]

  • Step-by-Step GC-MS Protocol:

    • Column Selection: Use a non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) for good separation of aliphatic isomers.

    • Temperature Program: Start with an initial oven temperature of around 60-80 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-15 °C/min.

    • Injection: Inject a dilute solution of your sample in a volatile solvent (e.g., dichloromethane or hexane).

    • Analysis: Isomers will have very similar mass spectra but different retention times.[17] Compare the fragmentation patterns to a library to confirm the presence of nitriles.

Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR is excellent for quickly identifying the presence of key functional groups and detecting oxygenated impurities.[18]

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
Nitrile (-C≡N)2220 - 2260Sharp, medium intensity.[19][20]
Alcohol (-OH)3200 - 3600Broad, strong.
Carboxylic Acid (-OH)2500 - 3300Very broad.
Carbonyl (C=O)1680 - 1750 (acid), 1630 - 1690 (amide)Strong, sharp.
Alkene (C=C)1640 - 1680Weak to medium.

IV. References

  • CN105330516A - Synthesis method for 9-decenol - Google Patents . (n.d.). Retrieved January 23, 2026, from

  • Reactions of Nitriles - Chemistry Steps . (n.d.). Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF 9-DECEN-1-OL . (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia . (n.d.). Retrieved January 23, 2026, from [Link]

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  • nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide . (n.d.). Retrieved January 23, 2026, from [Link]

  • Nickel(0)-Catalyzed Asymmetric Hydrocyanation of 1,3-Dienes | Organic Letters . (2006). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd . (n.d.). Retrieved January 23, 2026, from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal . (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Hydrocyanation in Organic Synthesis - ResearchGate . (2021). Retrieved January 23, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online . (2019). Retrieved January 23, 2026, from [Link]

  • Nucleophilic substitution reactions with cyanide - YouTube . (2015). Retrieved January 23, 2026, from [Link]

  • (PDF) Pyrolysis-GC/MS and TGA as tools for characterizing blends of SBR and NBR . (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Regio-, Chemo-, and Enantioselective Ni-Catalyzed Hydrocyanation of 1,3-Dienes . (2021). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products - Universität zu Köln . (2023). Retrieved January 23, 2026, from [Link]

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Troubleshooting low yields in 9-decenenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-decenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this valuable long-chain unsaturated nitrile. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Low Yields in this compound Synthesis via Hydrocyanation of 1,8-Nonadiene

The hydrocyanation of a terminal diene like 1,8-nonadiene is a powerful method for the synthesis of this compound. However, achieving high yields and selectivity can be challenging. This section addresses common pitfalls in this synthetic route.

Frequently Asked Questions (FAQs)

Q1: My hydrocyanation of 1,8-nonadiene is resulting in a complex mixture of products with a very low yield of this compound. What are the likely side products?

A1: Low selectivity in the hydrocyanation of 1,8-nonadiene often leads to the formation of several undesired byproducts. The primary competitor to the desired terminal nitrile is the formation of the internal nitrile, 8-methyl-8-nonenenitrile, through Markovnikov addition. Additionally, dinitriles can be formed if both double bonds of the diene react. Isomerization of the starting material or the product double bond can also contribute to a complex product mixture.

Q2: I am observing rapid deactivation of my nickel(0) phosphite catalyst. What could be the cause?

A2: Catalyst deactivation is a significant contributor to low yields in nickel-catalyzed hydrocyanation.[1] One common deactivation pathway is the formation of inactive nickel(II) cyanide species.[1] This can be exacerbated by the presence of impurities in the hydrogen cyanide (HCN) source or the solvent. Oxidative degradation of the phosphite ligands can also lead to catalyst deactivation.

Q3: Can I use a surrogate for hydrogen cyanide (HCN) to improve safety and handling?

A3: Yes, due to the extreme toxicity of HCN gas, using a safer surrogate is highly recommended. Acetone cyanohydrin and trimethylsilyl cyanide (TMSCN) are commonly used HCN precursors in laboratory settings.[2] Transfer hydrocyanation using a benign and readily available HCN source like 1-methylcyclohexa-2,5-diene-1-carbonitrile has also been reported.[3]

Troubleshooting Guide: Hydrocyanation of 1,8-Nonadiene
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of 1,8-Nonadiene - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of HCN source or solvent- Ensure the use of a freshly prepared or properly stored catalyst.- Optimize reaction temperature and time based on literature for similar substrates.- Use purified, anhydrous solvents and a reliable HCN source.
Low Selectivity for this compound - Non-selective catalyst- Isomerization of the double bond- Employ a catalyst system known for high regioselectivity in the hydrocyanation of terminal olefins, such as a nickel(0) complex with a bulky phosphite ligand.- The presence of a Lewis acid co-catalyst can sometimes improve selectivity.[4]
Formation of Dinitriles - High molar ratio of HCN to diene- Prolonged reaction time- Use a stoichiometric amount or a slight excess of the diene relative to the HCN source.- Monitor the reaction progress by GC or TLC to stop the reaction once the desired mononitrile is formed.
Catalyst Deactivation - Impurities in reagents or solvent- Oxidation of phosphite ligands- Use rigorously dried and deoxygenated solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider using more robust phosphine ligands.
Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1,8-Nonadiene

This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.

  • Catalyst Preparation: In a glovebox, charge a dry Schlenk flask with the nickel(0) precursor (e.g., Ni(COD)₂) and the phosphite ligand in a suitable anhydrous, deoxygenated solvent (e.g., toluene). Stir the mixture at room temperature for the recommended time to ensure complex formation.

  • Reaction Setup: To the activated catalyst solution, add the 1,8-nonadiene.

  • Addition of HCN Source: Slowly add the HCN source (e.g., acetone cyanohydrin) to the reaction mixture at the desired temperature. Caution: HCN is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining HCN with an appropriate reagent (e.g., a basic solution). Extract the product with a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the this compound.

Troubleshooting Workflow: Hydrocyanation

cluster_conversion Low Conversion Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Low Yield of this compound check_conversion Check Conversion of 1,8-Nonadiene start->check_conversion check_selectivity Analyze Product Mixture for Isomers and Dinitriles start->check_selectivity inactive_catalyst Inactive Catalyst? check_conversion->inactive_catalyst Low optimize_conditions Suboptimal Conditions? check_conversion->optimize_conditions Low wrong_isomer Internal Nitrile Formed? check_selectivity->wrong_isomer Yes dinitriles Dinitriles Present? check_selectivity->dinitriles Yes solution_catalyst Use fresh catalyst Ensure inert atmosphere inactive_catalyst->solution_catalyst solution_conditions Increase temperature/time Use purified reagents optimize_conditions->solution_conditions solution_isomer Use bulkier ligand Add Lewis acid wrong_isomer->solution_isomer solution_dinitriles Adjust diene:HCN ratio Monitor reaction time dinitriles->solution_dinitriles

Caption: Troubleshooting logic for low yields in hydrocyanation.

II. Troubleshooting Low Yields in this compound Synthesis via Nucleophilic Substitution

The reaction of a 9-decenyl halide (e.g., 1-bromo-9-decene) with a cyanide salt is a classic Sₙ2 approach to forming this compound. While straightforward in principle, several factors can lead to diminished yields.

Frequently Asked Questions (FAQs)

Q1: My reaction of 1-bromo-9-decene with sodium cyanide is giving a significant amount of an isonitrile byproduct. How can I suppress this?

A1: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom, leading to the formation of nitriles and isonitriles, respectively.[5] The formation of the isonitrile is favored in protic solvents, which solvate the more nucleophilic carbon end of the cyanide ion more effectively.[5] To favor the formation of the nitrile, use a polar aprotic solvent such as DMSO or DMF.[5]

Q2: The reaction is very slow and I'm recovering a lot of starting material. What can I do to increase the reaction rate?

A2: The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[6] Ensure you are using a sufficient excess of the cyanide salt. The choice of solvent is also critical; polar aprotic solvents not only favor nitrile formation but also increase the rate of Sₙ2 reactions by solvating the cation of the cyanide salt, leaving the "naked" cyanide anion as a more potent nucleophile.[6] Increasing the reaction temperature will also increase the rate, but be mindful of potential side reactions.

Q3: I am seeing some elimination byproducts. How can I minimize these?

A3: Elimination reactions (E2) can compete with nucleophilic substitution, especially with secondary and tertiary alkyl halides, or when using a strong, sterically hindered base. While 1-bromo-9-decene is a primary halide, forcing conditions (high temperatures) can promote elimination. Using a less basic cyanide source (if available) or milder reaction conditions can help. However, for a primary halide, this is less of a concern than with more substituted systems.

Troubleshooting Guide: Nucleophilic Substitution
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Low reaction temperature- Insufficient reaction time- Poor solubility of cyanide salt- Increase the reaction temperature.- Extend the reaction time and monitor by TLC.- Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility of the cyanide salt in the organic phase.
Formation of Isonitrile - Use of a protic solvent (e.g., ethanol, water)- Switch to a polar aprotic solvent such as DMSO, DMF, or acetone.[5]
Presence of Elimination Products - High reaction temperature- Perform the reaction at the lowest effective temperature.- Ensure the cyanide salt is not excessively basic.
Difficulty in Product Purification - Contamination with unreacted starting material or byproducts- Optimize the reaction to go to completion.- Employ careful column chromatography for purification. The polarity difference between the alkyl halide and the nitrile should allow for good separation.
Experimental Protocol: Synthesis of this compound from 1-Bromo-9-decene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-9-decene in a polar aprotic solvent (e.g., DMSO).

  • Addition of Cyanide: Add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and any remaining cyanide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography.

Troubleshooting Workflow: Nucleophilic Substitution

cluster_completion Incomplete Reaction Troubleshooting cluster_byproducts Byproduct Troubleshooting start Low Yield of this compound check_completion Incomplete Reaction? start->check_completion check_byproducts Analyze for Byproducts (Isonitrile, Elimination) start->check_byproducts low_reactivity Slow Reaction Rate? check_completion->low_reactivity Yes isonitrile_check Isonitrile Detected? check_byproducts->isonitrile_check Yes elimination_check Elimination Product Detected? check_byproducts->elimination_check Yes solution_reactivity Increase temperature Use polar aprotic solvent Add phase-transfer catalyst low_reactivity->solution_reactivity solution_isonitrile Switch to polar aprotic solvent (e.g., DMSO, DMF) isonitrile_check->solution_isonitrile solution_elimination Lower reaction temperature elimination_check->solution_elimination

Caption: Troubleshooting logic for low yields in nucleophilic substitution.

III. Synthesis of this compound from 9-Decen-1-ol

Another viable route to this compound involves the conversion of 9-decen-1-ol. This is typically a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with a cyanide salt. Alternatively, direct conversion methods may be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to convert 9-decen-1-ol to this compound?

A1: A common and reliable two-step approach is to first convert the alcohol to an alkyl tosylate using tosyl chloride in the presence of a base like pyridine. The resulting tosylate is then reacted with sodium cyanide in a polar aprotic solvent, as described in the nucleophilic substitution section. This method avoids the use of harsh halogenating agents that could potentially react with the double bond.

Q2: Are there any one-pot methods to convert 9-decen-1-ol to this compound?

A2: One-pot procedures for the conversion of alcohols to nitriles exist, often involving in situ activation of the alcohol. For instance, treatment with a phosphonium salt and a cyanide source can directly yield the nitrile. However, the compatibility of these reagents with the terminal alkene in 9-decen-1-ol should be carefully considered to avoid side reactions.

Troubleshooting Guide: Synthesis from 9-Decen-1-ol
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Tosylation Step - Incomplete reaction- Hydrolysis of tosyl chloride- Use a slight excess of tosyl chloride and ensure the reaction is carried out under anhydrous conditions.- Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.
Side Reactions with the Double Bond - Use of harsh reagents (e.g., strong acids or certain halogenating agents)- Prefer the two-step tosylation-cyanation route.- If direct halogenation is used, choose mild conditions (e.g., PBr₃ for bromination).
Low Yield in Cyanation Step - Poor leaving group- See troubleshooting for nucleophilic substitution- Ensure the complete formation of the tosylate or halide before proceeding with the cyanation step.- Refer to the troubleshooting guide for the nucleophilic substitution of alkyl halides with cyanide.

IV. General Laboratory Best Practices for Improving Yields

Beyond the specific chemistry of each synthetic route, adherence to general laboratory best practices is crucial for maximizing yields.

  • Purity of Reagents and Solvents: Always use reagents and solvents of appropriate purity. Impurities can interfere with the reaction or poison catalysts.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as organometallic catalysts, maintaining an inert atmosphere (nitrogen or argon) is essential.

  • Accurate Stoichiometry: Precisely measure all reagents to ensure correct stoichiometry.

  • Reaction Monitoring: Regularly monitor the progress of your reaction using appropriate analytical techniques (TLC, GC, NMR) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[1][4]

  • Efficient Work-up and Purification: Minimize product loss during the work-up and purification steps. Ensure complete extraction and take care during solvent removal, especially for volatile products.

V. References

  • SYNTHESIS OF 9-DECEN-1-OL. (n.d.). Retrieved from [Link]

  • (2021). Hydrocyanation in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • (2023). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]

  • (n.d.). Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. PMC. Retrieved from [Link]

  • (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Retrieved from [Link]

  • (2023). Recent Strategies for the Synthesis of Alkenyl Nitriles Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Universität Freiburg. Retrieved from [Link]

  • (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... Pearson. Retrieved from [Link]

  • (n.d.). Synthesis method for 9-decenol. Google Patents. Retrieved from

  • (2015). Nucleophilic substitution reactions with cyanide. YouTube. Retrieved from [Link]

  • (n.d.). Substitution Reactions of Alkyl Halides. University of Calgary. Retrieved from [Link]

  • (2018). Cooperative Palladium/Lewis Acid-Catalyzed Transfer Hydrocyanation of Alkenes and Alkynes Using 1-Methylcyclohexa-2,5-diene-1-carbonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • (2009). Process for preparing aminoalkylnitriles and diamines from such nitriles. Google Patents. Retrieved from

  • (2020). Enantioselective Olefin Hydrocyanation Without Cyanide. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution of Alkyl Halides. Universal Class. Retrieved from [Link]

  • (n.d.). (PDF) Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. ResearchGate. Retrieved from [Link]

  • (2020). NHC-Ni catalyzed enantioselective synthesis of 1,4-dienes by cross-hydroalkenylation of cyclic 1,3-dienes and heterosubstituted terminal olefins. PMC. Retrieved from [Link]

  • (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • (2024). [FREE] In the reaction of sodium cyanide with 1-bromo butane in a methanol solution, what is the principal role of. brainly.com. Retrieved from [Link]

  • (2023). A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product? Quora. Retrieved from [Link]

  • (n.d.). 9-Decen-1-ol. PubChem. Retrieved from [Link]

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Technical Support Center: Scale-Up of 9-Decenenitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 9-decenenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, which is typically achieved via the hydrocyanation of 1,8-nonadiene.

Issue 1: Low Conversion of 1,8-Nonadiene

Question: We are observing low conversion of our starting material, 1,8-nonadiene, during the scale-up of our nickel-catalyzed hydrocyanation reaction. What are the likely causes and how can we address this?

Answer: Low conversion during scale-up is a common issue that can often be traced back to catalyst activity, reaction kinetics, or mass transfer limitations. Let's break down the potential causes and solutions.

Causality and Remediation:

  • Catalyst Deactivation: The active nickel(0) catalyst is susceptible to deactivation.[1] On a larger scale, the increased surface area of the reactor and potential for impurities in reagents or solvents can exacerbate this issue.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. Oxygen can oxidize the Ni(0) catalyst to an inactive Ni(II) species.

      • Reagent and Solvent Purity: Use high-purity, degassed solvents and reagents. Water and other protic impurities can react with the catalyst.

      • Ligand Integrity: Phosphite ligands are prone to hydrolysis. Confirm the integrity of your ligands before use.

  • Insufficient Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of low catalyst concentration.

    • Troubleshooting Steps:

      • Agitation Rate: Increase the agitation speed.

      • Impeller Design: Ensure the impeller design is appropriate for the reactor geometry to promote efficient mixing.

  • Temperature Control: Exothermic reactions can be difficult to control on a larger scale. If the temperature rises too high, it can lead to catalyst decomposition.

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Add the limiting reagent (often the cyanide source) slowly and at a controlled rate to manage the exotherm.

      • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction.

Experimental Workflow for Optimizing Conversion:

G cluster_start Start: Low Conversion Observed cluster_catalyst Catalyst System Check cluster_process Process Parameters Check cluster_solution Implement Solutions cluster_end Outcome start Low Conversion of 1,8-Nonadiene check_inert Verify Inert Atmosphere start->check_inert check_mixing Evaluate Agitation and Mixing start->check_mixing check_reagents Analyze Reagent/Solvent Purity check_inert->check_reagents improve_inert Enhance Inerting Procedures check_inert->improve_inert If O2/H2O present check_ligand Confirm Ligand Integrity check_reagents->check_ligand purify_reagents Purify/Degas Reagents check_reagents->purify_reagents If impurities detected check_temp Monitor Temperature Profile check_mixing->check_temp optimize_mixing Optimize Agitation/Impeller check_mixing->optimize_mixing If mixing is poor control_addition Implement Controlled Addition check_temp->control_addition If exotherm is uncontrolled end_node Improved Conversion improve_inert->end_node purify_reagents->end_node optimize_mixing->end_node control_addition->end_node

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity and Isomer Formation

Question: Our scaled-up synthesis of this compound is producing significant amounts of branched isomers and dinitriles. How can we improve the selectivity for the desired linear product?

Answer: The formation of isomers is a known challenge in the hydrocyanation of dienes.[2] The regioselectivity is influenced by the catalyst system and reaction conditions.

Causality and Remediation:

  • Ligand Choice: The steric and electronic properties of the phosphite ligands on the nickel catalyst play a crucial role in directing the regioselectivity.

    • Troubleshooting Steps:

      • Bulky Ligands: Employ sterically bulky phosphite ligands to favor the formation of the terminal nitrile.

      • Ligand-to-Nickel Ratio: Optimize the ligand-to-nickel ratio. An excess of ligand is often necessary to maintain the desired catalytic species.

  • Lewis Acid Co-catalyst: The presence of a Lewis acid can influence the isomerization of intermediates and affect the final product distribution.[1]

    • Troubleshooting Steps:

      • Choice of Lewis Acid: Screen different Lewis acids (e.g., triphenylboron, zinc chloride) to find the optimal co-catalyst for your system.

      • Stoichiometry: Carefully control the stoichiometry of the Lewis acid relative to the nickel catalyst.

  • Reaction Temperature: Temperature can affect the equilibrium between different isomers.

    • Troubleshooting Steps:

      • Lower Temperature: Running the reaction at a lower temperature may favor the thermodynamically more stable linear product.

Data on Ligand Effects on Selectivity (Illustrative):

Ligand TypeSteric HindranceTypical Selectivity (Linear:Branched)
TriphenylphosphiteLow70:30
Tris(o-tolyl)phosphiteMedium85:15
Bulky Bidentate LigandHigh>95:5
Issue 3: Difficulties in Product Purification

Question: We are struggling to purify this compound from the crude reaction mixture at a larger scale. What are the recommended purification strategies?

Answer: Purification on a large scale requires robust methods that are both efficient and scalable.

Causality and Remediation:

  • High-Boiling Impurities: The crude product may contain high-boiling impurities, including catalyst residues and oligomeric by-products.

    • Troubleshooting Steps:

      • Filtration: After the reaction, filter the mixture through a pad of celite or silica gel to remove solid catalyst residues.

      • Distillation: Fractional distillation under reduced pressure is the most common method for purifying nitriles. Optimize the distillation conditions (pressure, temperature, column packing) to achieve good separation.

  • Residual Solvents and Reagents: Removal of residual solvents and unreacted starting materials is crucial.

    • Troubleshooting Steps:

      • Solvent Stripping: Use a rotary evaporator or a thin-film evaporator for efficient solvent removal before distillation.

      • Aqueous Washes: If applicable, aqueous washes can help remove water-soluble impurities.

Purification Workflow:

G start Crude Reaction Mixture filtration Filtration (Celite/Silica) start->filtration Remove solid catalyst solvent_removal Solvent Removal (Evaporation) filtration->solvent_removal Remove bulk solvent distillation Fractional Distillation (Vacuum) solvent_removal->distillation Separate by boiling point final_product Pure this compound distillation->final_product

Caption: General purification workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound production?

A1: The most significant safety concern is the use of hydrogen cyanide (HCN) or other cyanide sources.[1] HCN is extremely toxic and requires specialized handling procedures, including a dedicated, well-ventilated area and continuous monitoring. Alternative, safer cyanide sources, such as formamide, are being explored to mitigate this risk.[3] Additionally, the reaction can be exothermic, necessitating careful temperature control to prevent runaways.

Q2: How can we minimize catalyst deactivation during the reaction?

A2: Catalyst deactivation, often due to the formation of inactive dicyanonickel(II) species, can be minimized by the slow, controlled addition of the cyanide source.[1] This prevents a high local concentration of cyanide, which can lead to the formation of the inactive species. Maintaining a strictly inert atmosphere and using high-purity reagents are also critical.

Q3: Is it possible to recycle the nickel catalyst?

A3: While challenging, catalyst recycling is a key consideration for improving the sustainability and cost-effectiveness of the process. Strategies often involve extraction of the catalyst from the product stream into a separate phase, followed by reactivation. The feasibility of this depends on the specific catalyst system and requires dedicated process development.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: For reaction monitoring, Gas Chromatography (GC) is typically used to determine the conversion of the starting material and the formation of products and by-products. For final product quality control, GC can be used to assess purity, while techniques like NMR (¹H and ¹³C) and IR spectroscopy can confirm the structure of this compound.

Q5: What are the environmental considerations for large-scale production?

A5: The use of large volumes of organic solvents is a primary environmental concern.[4] Process optimization should aim to reduce solvent usage. Additionally, proper disposal of cyanide-containing waste is critical and must comply with all environmental regulations.

References

  • Hydrocyanation in Organic Synthesis. ResearchGate. [Link]

  • Hydrocyanation. Wikipedia. [Link]

  • Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Green Chemistry (RSC Publishing). [Link]

  • Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. MDPI. [Link]

  • Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Sylentis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Decenenitrile Isomers Using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the accurate identification of isomers is a frequent and critical challenge. Decenenitrile, a C10 nitrile, exists in various isomeric forms, including positional and geometric (cis/trans) isomers. These isomers often exhibit nearly identical physical properties, making their separation and individual characterization a formidable task. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for effectively differentiating isomers of decenenitrile, grounded in scientific principles and supported by experimental data.

The Analytical Challenge: Why Decenenitrile Isomers are Difficult to Separate

Isomers of decenenitrile, such as cis-3-decenenitrile and trans-3-decenenitrile, or positional isomers like 2-decenenitrile and 9-decenenitrile, often have very similar boiling points and polarities. Consequently, achieving baseline chromatographic separation is non-trivial. Standard non-polar GC columns, which primarily separate compounds based on boiling points, may show co-elution of these isomers.[1][2] Mass spectrometry alone can also be insufficient, as electron ionization (EI) often produces very similar fragmentation patterns for isomers, sometimes making them indistinguishable without prior chromatographic separation.[3][4] Therefore, a successful methodology hinges on the strategic selection of the GC column and the fine-tuning of analytical parameters to exploit subtle differences in their chemical nature.

Comparative Analysis: The Impact of Stationary Phase Polarity

The cornerstone of separating challenging isomers lies in the choice of the gas chromatographic column's stationary phase.[5] The polarity of the stationary phase dictates the separation mechanism. To illustrate this, we will compare the performance of two common types of capillary columns: a non-polar and a polar stationary phase.

  • Non-Polar Columns (e.g., DB-5ms, HP-5ms): These columns, typically featuring a 5% phenyl-methylpolysiloxane stationary phase, separate analytes primarily based on differences in their boiling points. While robust and versatile, their resolving power for isomers with close boiling points is limited.

  • Polar Columns (e.g., CP-Sil 88, SP-2380): Highly polar columns, often containing high percentages of cyanopropyl-substituted polysiloxane, offer a different separation mechanism.[6] They interact more strongly with polar functional groups and can differentiate molecules based on subtle differences in their dipole moments and geometry, making them ideal for separating cis/trans isomers and positional isomers of nitriles.[2][6]

Experimental Design: A Tale of Two Columns

To objectively compare these approaches, a hypothetical experiment is designed to analyze a mixture of decenenitrile isomers.

dot

Caption: Experimental workflow for the comparative GC-MS analysis of decenenitrile isomers.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis. The logic behind these choices is to start with a gentle temperature ramp to maximize the separation potential of the column.[7][8]

Protocol 1: Analysis on a Non-Polar DB-5ms Column

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.

  • MS Parameters:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-250.

Protocol 2: Analysis on a Polar CP-Sil 88 Column

  • GC Column: Agilent J&W CP-Sil 88 (60 m x 0.25 mm I.D., 0.20 µm film thickness). A longer column is chosen to enhance separation efficiency.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 3°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.

  • MS Parameters: Same as Protocol 1.

Interpreting the Results: A Comparative Data Analysis

The success of the separation is evaluated by comparing the retention times and the quality of the mass spectra for each isomer.

Table 1: Hypothetical GC-MS Data for Decenenitrile Isomers

IsomerMethod A (Non-Polar) Retention Time (min)Method B (Polar) Retention Time (min)Key Fragment Ions (m/z)
trans-2-Decenenitrile12.518.2151 (M+), 96, 82, 68, 55, 41
cis-2-Decenenitrile12.518.9151 (M+), 96, 82, 68, 55, 41
trans-3-Decenenitrile12.719.5151 (M+), 110, 96, 82, 68, 54
cis-3-Decenenitrile12.720.3151 (M+), 110, 96, 82, 68, 54
This compound12.317.5151 (M+), 96, 81, 68, 54, 41
Analysis of Chromatographic Data

As the hypothetical data in Table 1 illustrates, the non-polar column (Method A) fails to resolve the cis/trans isomers of both 2-decenenitrile and 3-decenenitrile, resulting in co-eluting peaks. In contrast, the highly polar CP-Sil 88 column (Method B) provides baseline separation, with the cis isomers typically eluting after their trans counterparts due to stronger interactions with the stationary phase.[11] This demonstrates the superior selectivity of the polar column for this class of compounds.

dot

logic_diagram Start Analyze Decenenitrile Isomer Mixture Method_A Method A: Non-Polar Column Start->Method_A Method_B Method B: Polar Column Start->Method_B Decision Are isomers baseline separated? Result_A Result: Co-elution Inconclusive Identification Decision->Result_A No Result_B Result: Separation Achieved Proceed to MS Analysis Decision->Result_B Yes Method_A->Decision Method_B->Decision MS_Analysis Confirm Identity with Mass Spectra Fragmentation Result_B->MS_Analysis

Caption: Decision logic for selecting the optimal GC method for isomer separation.

Analysis of Mass Spectral Data

While the mass spectra of isomers can be very similar, subtle differences can be observed. The molecular ion peak (M+) at m/z 151 will be present for all isomers. The key is to look for differences in the relative abundance of fragment ions. For instance, the fragmentation of 2-decenenitrile and 3-decenenitrile will produce different characteristic ions due to cleavage at different positions relative to the double bond and the nitrile group. The allylic cleavage is a characteristic fragmentation pattern in alkenes. For 3-decenenitrile, cleavage of the C4-C5 bond would lead to a resonance-stabilized allylic cation at m/z 55, while for 2-decenenitrile, cleavage at the C4-C5 bond would yield a different fragment.

However, it is crucial to recognize that relying solely on these subtle spectral differences is risky, especially with co-eluting peaks.[3] Chromatographic separation is the most trustworthy method for initial differentiation.

Conclusion and Recommendations

For the robust and reliable differentiation of decenenitrile isomers, the use of a highly polar stationary phase is strongly recommended. While a standard non-polar column may suffice for samples containing only one isomer, it is inadequate for resolving complex mixtures.

Key Takeaways for the Practicing Scientist:

  • Prioritize Chromatography: For isomer analysis, chromatographic separation is paramount. Do not rely solely on mass spectral differences if peaks are not resolved.

  • Embrace Polarity: When analyzing polar compounds like nitriles, especially their isomers, a polar GC column is the most effective tool. The investment in a specialized column can save significant time and prevent misidentification.

  • Optimize Methodically: Fine-tuning the temperature program, especially using slower ramp rates, can significantly improve the resolution of closely eluting peaks.[10][12]

  • Validate with Standards: Whenever possible, confirm the identity of each isomer by running individual analytical standards to verify retention times.[8]

By understanding the interplay between stationary phase chemistry and analyte structure, researchers can develop robust and reliable GC-MS methods for the challenging task of isomer differentiation.

References

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the University of Chemical Technology and Metallurgy.
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  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • Ouma, J., et al. (2018). How are compounds that elute as isomeric peaks quantified by GC-MS?.
  • Taylor, T., & Hinshaw, J. (2023). The Secrets of Optimizing GC-MS Methods.
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A Comparative Analysis of the Reactivity of 9-Decenenitrile and Other Terminal Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the landscape of organic synthesis, terminal alkenes serve as versatile building blocks, amenable to a wide array of chemical transformations. The introduction of functional groups into these hydrocarbon chains can significantly modulate their reactivity, offering both opportunities and challenges for the synthetic chemist. This guide provides an in-depth comparison of the reactivity of 9-decenenitrile, a terminal alkene bearing a distal nitrile functionality, with that of non-functionalized terminal alkenes such as 1-octene and 1-decene. We will explore this comparison across four fundamental classes of alkene reactions: hydroformylation, olefin metathesis, epoxidation, and hydrogenation. This analysis is grounded in established mechanistic principles and supported by relevant experimental observations from the literature.

The Influence of a Distal Nitrile Group: An Electronic Perspective

The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[1] When positioned at a significant distance from the terminal double bond, as in this compound, its influence is primarily inductive. This through-bond electron withdrawal can subtly decrease the electron density of the C=C double bond, a factor that can influence the kinetics and selectivity of various addition reactions. In contrast, simple terminal alkenes like 1-octene and 1-decene possess a double bond with a slightly higher electron density due to the weak electron-donating nature of the alkyl chain.

Hydroformylation: The Oxo Process

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[2] This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt.[3]

Mechanistic Considerations

The catalytic cycle of hydroformylation generally involves the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-hydride bond. Subsequent CO insertion and reductive elimination yield the aldehyde product. The rate-determining step can vary depending on the specific catalyst and reaction conditions, but the initial alkene coordination is a critical step influenced by the electronic properties of the substrate.

Expected Reactivity Comparison

The electron-donating alkyl chain of simple terminal alkenes like 1-octene enhances the back-bonding from the metal d-orbitals to the π* orbital of the alkene, strengthening the metal-alkene bond and facilitating the reaction. Conversely, the electron-withdrawing nature of the nitrile group in this compound, even at a distance, is expected to slightly decrease the electron density of the double bond. This can weaken the metal-alkene interaction, potentially leading to a slower reaction rate compared to its non-functionalized counterparts. However, for many industrial applications, the conditions are harsh enough that this electronic difference might be overcome, leading to comparable yields, though potentially requiring longer reaction times or higher catalyst loadings.

Table 1: Anticipated Reactivity Trends in Hydroformylation

SubstrateExpected Relative RateKey Influencing Factor
1-Octene/1-DeceneHigherElectron-donating alkyl group enhances metal-alkene coordination.
This compoundLowerInductive electron withdrawal by the nitrile group weakens metal-alkene coordination.
Experimental Workflow: Comparative Hydroformylation

Hydroformylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Parr_Autoclave Parr Autoclave Pressurize Pressurize with Syngas (CO/H2) Parr_Autoclave->Pressurize Charge Substrate Alkene (e.g., 1-Octene or this compound) Substrate->Parr_Autoclave Catalyst Rh(acac)(CO)2 / Ligand Catalyst->Parr_Autoclave Solvent Toluene Solvent->Parr_Autoclave Heat Heat to Reaction Temperature Pressurize->Heat Stir Stir for a Defined Time Heat->Stir Cool_Vent Cool and Vent Stir->Cool_Vent Sample Take Aliquot Cool_Vent->Sample GC_Analysis GC-MS Analysis for Conversion and Regioselectivity Sample->GC_Analysis

Caption: Workflow for comparative hydroformylation of terminal alkenes.

Olefin Metathesis: A Dance of Double Bonds

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes.[4] Cross-metathesis with a partner alkene is a common application.[5]

Mechanistic Considerations

The generally accepted mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the alkene with the metal carbene catalyst. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new alkene and a new metal carbene, which continues the catalytic cycle. The reactivity of the alkene in this process is influenced by both steric and electronic factors.[5]

Expected Reactivity Comparison

Electron-deficient olefins are known to be less reactive in olefin metathesis.[5] The nitrile group's electron-withdrawing effect in this compound can decrease the nucleophilicity of the double bond, making the initial coordination to the electrophilic metal carbene less favorable compared to electron-rich alkenes like 1-octene. This can lead to slower reaction rates and potentially lower yields of the desired cross-metathesis product. Furthermore, the nitrile group itself can act as a Lewis base and coordinate to the metal center, which could lead to catalyst inhibition or decomposition.[6]

Table 2: Anticipated Reactivity Trends in Cross-Metathesis

SubstrateExpected Relative RateKey Influencing Factors
1-Octene/1-DeceneHigherElectron-rich double bond readily participates in the catalytic cycle.
This compoundLowerElectron-deficient double bond is less reactive; potential for catalyst inhibition by the nitrile group.
Experimental Workflow: Comparative Cross-Metathesis

Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Schlenk_Flask Schlenk Flask under Argon Add_Catalyst Add Grubbs' Catalyst Schlenk_Flask->Add_Catalyst Charge Substrate1 Alkene 1 (e.g., 1-Octene or this compound) Substrate1->Schlenk_Flask Substrate2 Cross-Metathesis Partner Substrate2->Schlenk_Flask Solvent Dichloromethane Solvent->Schlenk_Flask Stir_RT Stir at Room Temperature Add_Catalyst->Stir_RT Monitor Monitor by TLC/GC Stir_RT->Monitor Quench Quench with Ethyl Vinyl Ether Monitor->Quench When complete Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze NMR/GC-MS for Yield and Selectivity Purify->Analyze

Caption: Workflow for comparative cross-metathesis of terminal alkenes.

Epoxidation: The Addition of an Oxygen Atom

Epoxidation is the reaction of an alkene with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[7][8]

Mechanistic Considerations

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[9] The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Therefore, the rate of epoxidation is sensitive to the electron density of the double bond.

Expected Reactivity Comparison

Electron-rich alkenes react faster in epoxidation reactions.[10] Consequently, 1-octene and 1-decene, with their more nucleophilic double bonds, are expected to undergo epoxidation more rapidly than this compound. The inductive electron withdrawal by the nitrile group in this compound reduces the nucleophilicity of the terminal alkene, thus slowing down the rate of attack on the peroxy acid.

Table 3: Anticipated Reactivity Trends in Epoxidation

SubstrateExpected Relative RateKey Influencing Factor
1-Octene/1-DeceneHigherHigher electron density of the double bond facilitates nucleophilic attack on the peroxy acid.
This compoundLowerLower electron density of the double bond due to the nitrile's inductive effect slows the reaction.
Experimental Workflow: Comparative Epoxidation

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Flask Round-Bottom Flask Cool Cool to 0 °C Flask->Cool Charge Substrate Alkene (e.g., 1-Octene or this compound) Substrate->Flask Solvent Dichloromethane Solvent->Flask Add_mCPBA Add m-CPBA portion-wise Cool->Add_mCPBA Warm_Stir Warm to RT and Stir Add_mCPBA->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Wash Wash with NaHCO3 (aq) and Brine Monitor->Wash When complete Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze NMR for Conversion Concentrate->Analyze

Caption: Workflow for comparative epoxidation of terminal alkenes.

Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to form a saturated alkane.[11]

Mechanistic Considerations

The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed.[12] The hydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then added sequentially to the alkene. The rate of hydrogenation can be influenced by steric hindrance around the double bond and the strength of alkene adsorption to the catalyst surface.

Expected Reactivity Comparison

For simple, unhindered terminal alkenes, hydrogenation is generally a facile process. The electronic effect of the distal nitrile group in this compound is not expected to have a major impact on the rate of hydrogenation of the C=C bond, as the reaction is less dependent on the nucleophilicity of the alkene compared to the previously discussed reactions. However, a potential complication arises from the possibility of the nitrile group also undergoing reduction under certain hydrogenation conditions, especially with more aggressive catalysts or higher pressures and temperatures.[5] Selective hydrogenation of the alkene in the presence of a nitrile is achievable with careful selection of the catalyst (e.g., Pd/C under mild conditions) and reaction parameters.[13] Therefore, while the reactivity of the double bond itself might be comparable, the overall reaction outcome and selectivity could differ.

Table 4: Anticipated Reactivity Trends in Hydrogenation

SubstrateExpected Relative Rate of C=C HydrogenationPotential Side Reactions
1-Octene/1-DeceneHighNone
This compoundHighPotential for nitrile reduction under harsh conditions.
Experimental Workflow: Comparative Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Hydrogenation_Flask Hydrogenation Flask Evacuate_Purge Evacuate and Purge with H2 Hydrogenation_Flask->Evacuate_Purge Charge Substrate Alkene (e.g., 1-Octene or this compound) Substrate->Hydrogenation_Flask Catalyst Pd/C Catalyst->Hydrogenation_Flask Solvent Ethanol Solvent->Hydrogenation_Flask Pressurize Pressurize with H2 (balloon or Parr) Evacuate_Purge->Pressurize Stir Stir Vigorously Pressurize->Stir Monitor Monitor H2 uptake or TLC/GC Stir->Monitor Filter Filter through Celite Monitor->Filter When complete Concentrate Concentrate in vacuo Filter->Concentrate Analyze NMR/GC-MS for Conversion Concentrate->Analyze

Caption: Workflow for comparative hydrogenation of terminal alkenes.

Conclusion

The presence of a distal nitrile group in this compound is predicted to subtly but significantly alter its reactivity compared to non-functionalized terminal alkenes like 1-octene and 1-decene. The electron-withdrawing nature of the nitrile group is expected to decrease the reactivity of the double bond in reactions where it acts as a nucleophile, such as hydroformylation, olefin metathesis, and epoxidation. In contrast, for catalytic hydrogenation, the reactivity of the C=C bond is likely to be comparable, although the potential for competing nitrile reduction must be considered.

This guide provides a framework for understanding and predicting these reactivity differences, supported by established mechanistic principles. The provided experimental workflows offer a standardized approach for researchers to empirically quantify these comparisons in their own laboratories. A thorough understanding of these substituent effects is crucial for the strategic design of synthetic routes and the optimization of reaction conditions in modern organic chemistry.

References

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A Comparative Guide to the Structural Confirmation of 9-Decenenitrile: An In-Depth ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like 9-decenenitrile, which features both a terminal alkene and a nitrile group, a robust analytical strategy is paramount. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and objectively compares its diagnostic power with complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Our approach is grounded in the principle of self-validating protocols, where the causality behind experimental choices is explained, ensuring that the data obtained is not only accurate but also thoroughly understood.

Section 1: The Decisive Power of ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By mapping the chemical environment of every proton, it provides a detailed picture of the molecular framework. The analysis hinges on three key pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups or nearby π-systems "deshield" a proton, shifting its signal downfield (to a higher ppm value).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (Splitting): This reveals the number of protons on adjacent carbons. A signal is split into n+1 peaks, where n is the number of neighboring, non-equivalent protons.[2] The magnitude of this splitting, the coupling constant (J), provides valuable information about the geometry of the molecule.[3]

Predicted ¹H NMR Spectrum of this compound

For this compound (C₁₀H₁₇N), we can predict the ¹H NMR spectrum by dissecting the molecule into its distinct proton environments. The structure is as follows:

CH₂=CH-(CH₂)₆-CH₂-C≡N 10 9 8-3 2

The electron-withdrawing nature of the nitrile group and the anisotropic effects of the carbon-carbon double bond create a well-dispersed spectrum, allowing for the clear assignment of most signals.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-9 ~5.8ddt (doublet of doublets of triplets)1HVinylic proton deshielded by the π-bond. It is coupled to H-10 (trans, ~17 Hz), H-10 (cis, ~10 Hz), and the two H-8 protons (~7 Hz).[3][4]
H-10 (trans) ~5.0ddt (doublet of doublets of triplets)1HTerminal vinylic proton. Coupled to H-9 (trans, ~17 Hz), H-10 (geminal, ~2 Hz), and weakly to H-8.[4][5]
H-10 (cis) ~4.95ddt (doublet of doublets of triplets)1HTerminal vinylic proton. Coupled to H-9 (cis, ~10 Hz), H-10 (geminal, ~2 Hz), and weakly to H-8.[4][5]
H-2 ~2.3t (triplet)2HProtons are α to the electron-withdrawing nitrile group, causing a significant downfield shift.[6][7] Coupled to the two H-3 protons, resulting in a triplet.
H-8 ~2.05q (quartet) or m (multiplet)2HAllylic protons are deshielded by the adjacent double bond.[1] They are coupled to the vinylic protons (H-9) and the H-7 methylene protons.
H-3 to H-7 ~1.3 - 1.7m (multiplet)10HProtons of the long aliphatic chain. Their signals overlap in the standard alkane region, forming a complex, unresolved multiplet.[8]

This detailed prediction serves as a powerful hypothesis. An experimentally acquired spectrum that matches these parameters provides strong evidence for the proposed structure of this compound.

Section 2: A Multi-Technique Approach for Unambiguous Confirmation

While ¹H NMR is highly informative, true analytical rigor comes from a consensus of multiple, independent techniques. Each method probes a different aspect of the molecular structure, and together they provide a self-validating system.[9]

Complementary Spectroscopic Methods
  • ¹³C NMR Spectroscopy: This technique detects the carbon backbone. For this compound, it should reveal 10 distinct signals, confirming the number of unique carbon atoms. Key diagnostic signals include the nitrile carbon (C1) around 115-120 ppm, the two sp² hybridized alkene carbons (C9, C10) between 114-140 ppm, and the remaining sp³ aliphatic carbons.[7][10] Unlike ¹H NMR, standard ¹³C NMR peak integration is not quantitative.[11]

  • FT-IR Spectroscopy: Infrared spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[9] For this compound, the spectrum should show a sharp, medium-intensity absorption around 2250 cm⁻¹ for the C≡N stretch.[7] It should also display characteristic alkene absorptions: a C=C stretch near 1640 cm⁻¹ and vinylic =C-H stretches just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).[12]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[9] For this compound (C₁₀H₁₇N), high-resolution mass spectrometry (HRMS) would detect a molecular ion (M⁺) peak corresponding to a mass of 151.1361 , confirming the elemental composition. Fragmentation patterns can also provide further structural clues.[13]

Comparative Data Summary

Table 2: Comparison of Spectroscopic Techniques for this compound Structure Confirmation

TechniqueInformation ProvidedKey Expected Data Points
¹H NMR Detailed proton environment, connectivity, and stereochemistry.Vinylic protons (~4.9-5.8 ppm), α-nitrile protons (~2.3 ppm), specific coupling patterns.
¹³C NMR Carbon skeleton and number of unique carbon environments.10 distinct signals. C≡N (~119 ppm), C=C (~114, 139 ppm), aliphatic carbons.[7][10]
FT-IR Presence of key functional groups.Sharp C≡N stretch (~2250 cm⁻¹), C=C stretch (~1640 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹).[7][12]
MS (HRMS) Molecular weight and elemental formula.Molecular ion peak at m/z = 151.1361.

Section 3: Experimental Protocol for ¹H NMR Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following steps describe a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). Causality: A deuterated solvent is used to avoid a large, obscuring solvent signal in the spectrum.

    • Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a single, sharp reference signal at 0.0 ppm, is chemically inert, and is easily removed.[14]

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step for achieving high resolution and sharp peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer). A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the this compound structure.

Section 4: Visualizing the Analytical Workflow

A logical workflow ensures that all necessary data is collected and analyzed systematically for a comprehensive structural confirmation.

Structural_Confirmation_Workflow cluster_prep Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound (Presumed Structure) Prep Sample Preparation (CDCl₃, TMS) Sample->Prep Dissolve H_NMR ¹H NMR Prep->H_NMR C_NMR ¹³C NMR Prep->C_NMR FTIR FT-IR Prep->FTIR MS Mass Spec. Prep->MS H_NMR_Data Analyze δ, J, Integration H_NMR->H_NMR_Data C_NMR_Data Analyze C-types & δ C_NMR->C_NMR_Data FTIR_Data Analyze Frequencies FTIR->FTIR_Data MS_Data Analyze M⁺ & Fragments MS->MS_Data Decision Are All Data Consistent? H_NMR_Data->Decision C_NMR_Data->Decision FTIR_Data->Decision MS_Data->Decision Confirm Structure Confirmed Decision->Confirm Yes Reject Re-evaluate Structure Decision->Reject No

Sources

Comparative study of catalysts for the synthesis of 9-decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is paramount. 9-Decenenitrile, a long-chain unsaturated nitrile, serves as a valuable building block in the synthesis of various organic molecules, including polymers, agrochemicals, and pharmaceuticals. Its bifunctional nature, possessing both a terminal alkene and a nitrile group, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth comparative analysis of the primary catalytic routes for the synthesis of this compound, focusing on hydrocyanation and olefin metathesis. We will delve into the mechanistic underpinnings of these methodologies, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several catalytic pathways. The two most prominent and industrially relevant methods are the hydrocyanation of a suitable C9 diolefin and the cross-metathesis of an unsaturated nitrile with a C8 alkene. Each strategy offers distinct advantages and is reliant on a specific class of transition metal catalysts. This guide will focus on a comparative study of catalysts for these two primary routes.

Hydrocyanation: A Direct Approach to Nitrile Synthesis

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful and atom-economical method for the synthesis of nitriles.[1] The industrial production of adiponitrile via the hydrocyanation of 1,3-butadiene is a testament to the robustness of this technology.[2] A similar strategy can be envisioned for the synthesis of this compound, likely through the monohydrocyanation of 1,8-nonadiene.

Nickel-Based Catalysts: The Workhorse of Hydrocyanation

Nickel complexes, particularly those supported by phosphite ligands (P(OR)₃), are the most extensively used catalysts for the hydrocyanation of unactivated alkenes.[1] The general catalytic cycle, depicted below, involves several key steps.

Hydrocyanation Ni(0)L_n Ni(0)L_n Oxidative Addition Oxidative Addition Ni(0)L_n->Oxidative Addition + HCN HCN HCN H-Ni(CN)L_{n-1} H-Ni(CN)L_{n-1} Oxidative Addition->H-Ni(CN)L_{n-1} Coordination Coordination H-Ni(CN)L_{n-1}->Coordination + Alkene - L Alkene 1,8-Nonadiene H-Ni(CN)L_{n-2}(alkene) H-Ni(CN)L_{n-2}(alkene) Coordination->H-Ni(CN)L_{n-2}(alkene) Migratory Insertion Migratory Insertion H-Ni(CN)L_{n-2}(alkene)->Migratory Insertion R-Ni(CN)L_{n-2} R-Ni(CN)L_{n-2} Migratory Insertion->R-Ni(CN)L_{n-2} Reductive Elimination Reductive Elimination R-Ni(CN)L_{n-2}->Reductive Elimination + L Reductive Elimination->Ni(0)L_n This compound This compound Reductive Elimination->this compound

Figure 1: Catalytic cycle for Nickel-catalyzed hydrocyanation.

The reaction initiates with the oxidative addition of HCN to a low-valent nickel(0) complex to form a hydrido-cyanide intermediate.[1] Subsequent coordination of the alkene (1,8-nonadiene) and migratory insertion of the alkene into the nickel-hydride bond generates an alkyl-nickel-cyanide species. The final step is the rate-limiting reductive elimination of the nitrile product, regenerating the active nickel(0) catalyst.[1]

Causality in Catalyst Selection: The choice of phosphite ligands is critical. Electron-withdrawing phosphites accelerate the rate-limiting reductive elimination step, thereby increasing the overall reaction rate.[2] Furthermore, the steric bulk of the ligands can influence the regioselectivity of the hydrocyanation, which is a key consideration when using a diene substrate to achieve monohydrocyanation.

The Role of Lewis Acids: The addition of a Lewis acid co-catalyst, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (AlCl₃), can significantly enhance the reaction rate.[1] The Lewis acid interacts with the cyanide ligand, increasing the electrophilicity of the nickel center and promoting the reductive elimination of the nitrile.

Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1,8-Nonadiene

Disclaimer: This protocol is a representative procedure based on established methods for the hydrocyanation of long-chain alkenes and should be adapted and optimized for specific laboratory conditions. Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Nickel(0) bis(1,5-cyclooctadiene) [Ni(COD)₂]

  • Tris(p-tolyl)phosphite

  • 1,8-Nonadiene

  • Hydrogen Cyanide (HCN)

  • Triphenylboron (B(C₆H₅)₃) (optional co-catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • In a glovebox, charge a dry, argon-purged Schlenk flask with Ni(COD)₂ (1 mol%) and tris(p-tolyl)phosphite (4 mol%).

  • Add anhydrous toluene to dissolve the catalyst components.

  • Add 1,8-nonadiene (1 equivalent) to the catalyst solution.

  • If using a Lewis acid co-catalyst, add triphenylboron (1-5 mol%).

  • Cool the reaction mixture to 0°C.

  • Slowly bubble a stream of gaseous HCN (1.1 equivalents) through the reaction mixture with vigorous stirring. Alternatively, a solution of HCN in toluene can be added dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by the addition of a basic solution (e.g., sodium bicarbonate) to neutralize any remaining HCN.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Olefin Metathesis: A Convergent Synthetic Route

Olefin metathesis is a powerful C-C bond-forming reaction that has revolutionized organic synthesis.[3] Cross-metathesis between an unsaturated nitrile and a terminal alkene offers a convergent and highly versatile route to this compound. A plausible strategy involves the cross-metathesis of acrylonitrile with 1-nonene.

Ruthenium-Based Catalysts: The Champions of Metathesis

Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are the catalysts of choice for a wide range of olefin metathesis reactions due to their high activity, functional group tolerance, and stability.[4]

Metathesis cluster_cycle1 Catalytic Cycle 1 cluster_cycle2 Catalytic Cycle 2 Ru_catalyst [Ru]=CHPh Metallacyclobutane_1 [Ru]-Metallacyclobutane Ru_catalyst->Metallacyclobutane_1 + Acrylonitrile Acrylonitrile Acrylonitrile Ru_alkylidene_1 [Ru]=CHCN Metallacyclobutane_1->Ru_alkylidene_1 - Styrene Metallacyclobutane_2 [Ru]-Metallacyclobutane Ru_alkylidene_1->Metallacyclobutane_2 + 1-Nonene 1_Nonene 1_Nonene 9_Decenenitrile 9_Decenenitrile Metallacyclobutane_2->9_Decenenitrile Ru_alkylidene_2 [Ru]=CH(CH_2)_6CH_3 Metallacyclobutane_2->Ru_alkylidene_2 Ru_alkylidene_2->Ru_catalyst + Ethylene

Figure 2: Simplified mechanism for Ruthenium-catalyzed cross-metathesis.

The catalytic cycle begins with the reaction of the ruthenium pre-catalyst with one of the olefin substrates (e.g., acrylonitrile) to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium alkylidene species. This new alkylidene then reacts with the second olefin (1-nonene) to form another ruthenacyclobutane, which in turn fragments to release the desired cross-metathesis product (this compound) and regenerate a ruthenium alkylidene that can continue the catalytic cycle.

Causality in Catalyst Selection: The choice of the specific Grubbs-type catalyst depends on the reactivity of the olefin substrates. For electron-deficient olefins like acrylonitrile, second-generation Grubbs catalysts, which contain an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to the first-generation catalysts.[5]

Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis of Acrylonitrile and 1-Nonene

Disclaimer: This protocol is a representative procedure based on established methods for cross-metathesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Grubbs 2nd Generation Catalyst

  • Acrylonitrile

  • 1-Nonene

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

Procedure:

  • Charge a dry, argon-purged Schlenk flask with 1-nonene (1 equivalent).

  • Add anhydrous DCM or toluene to the flask.

  • Add acrylonitrile (1.2 equivalents) to the solution.

  • In a separate vial, dissolve Grubbs 2nd Generation Catalyst (1-5 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture with stirring at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, the reaction can be quenched by the addition of ethyl vinyl ether to deactivate the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Performance Analysis

FeatureNickel-Catalyzed HydrocyanationRuthenium-Catalyzed Cross-Metathesis
Catalyst Nickel(0) with phosphite ligandsRuthenium-alkylidene (e.g., Grubbs catalysts)
Starting Materials 1,8-Nonadiene, HCNAcrylonitrile, 1-Nonene
Atom Economy High (addition reaction)Moderate (byproduct formation, e.g., ethylene)
Selectivity Regioselectivity can be a challenge (mono- vs. di-hydrocyanation)Generally good control over cross-product formation
Yields Moderate to high, dependent on conditions and ligand choiceModerate to high, catalyst dependent
Functional Group Tolerance Sensitive to acidic protons and some reducible groupsGenerally high tolerance for a wide range of functional groups
Reaction Conditions Can require elevated temperatures and pressures; use of toxic HCNTypically mild conditions (room temperature to moderate heating)
Catalyst Cost & Availability Nickel catalysts are generally less expensiveRuthenium catalysts can be more expensive

Conclusion: Choosing the Optimal Catalytic System

The choice between hydrocyanation and olefin metathesis for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.

Nickel-catalyzed hydrocyanation offers a highly atom-economical route, directly converting a C9 diene to the desired C10 nitrile. This method is well-suited for large-scale industrial production where cost and atom economy are primary drivers. However, the use of highly toxic hydrogen cyanide and the potential for regioselectivity issues are significant drawbacks that require careful consideration and specialized handling procedures.

Ruthenium-catalyzed cross-metathesis , on the other hand, provides a more versatile and often milder laboratory-scale synthesis. The broad functional group tolerance of Grubbs-type catalysts and the avoidance of HCN are major advantages. While the atom economy is lower due to the formation of olefin byproducts, the predictability and reliability of this method make it an attractive option for research and development settings where substrate scope and ease of execution are prioritized.

Ultimately, the selection of the most appropriate catalyst and synthetic route will be guided by the specific requirements of the research or production campaign. This guide provides the foundational knowledge and practical insights to enable informed decisions in the synthesis of this compound and other valuable long-chain unsaturated nitriles.

References

  • RajanBabu, T. V. (2011). Hydrocyanation in Organic Synthesis. Organic Reactions, 1-733. [Link]

  • Wikipedia. (2023). Hydrocyanation. [Link]

  • CHEM Lectures. (2020, July 10). Hydrocyanation of alkenes || transition metal Catalyzed addition [Video]. YouTube. [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
  • Gao, J., Ni, J., Yu, R., Cheng, G. J., & Fang, X. (2021). Ni-Catalyzed Isomerization–Hydrocyanation Tandem Reactions: Access to Linear Nitriles from Aliphatic Internal Olefins. Organic Letters, 23(2), 486–490. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross‐Metathesis.
  • Warnecke, A., & Meier, M. A. R. (2014).
  • The Nobel Prize in Chemistry 2005. (2005). Development of the metathesis method in organic synthesis. The Royal Swedish Academy of Sciences. [Link]

  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). A Versatile Precursor for the Synthesis of New Ruthenium Olefin Metathesis Catalysts. Organometallics, 20(25), 5314–5318. [Link]

  • Drinkard, W. C., & Lindsey, R. V. (1970). U.S. Patent No. 3,496,215. U.S.
  • Jiao, M., Long, J., Chen, J., Li, Y., Wang, Z., & Fang, X. (2024). Nickel-Catalyzed Regio- and Enantioselective Migratory Hydrocyanation of Internal Alkenes.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Yan, M., & Kanan, M. W. (2013). Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. Journal of the American Chemical Society, 135(43), 16242–16245.
  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953–956.

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 9-decenenitrile, a key intermediate in various chemical syntheses. As the demand for purity and precise quantification in drug development and manufacturing intensifies, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of method validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₁₇N) is a linear C10 unsaturated nitrile. Its accurate quantification is critical for ensuring reaction efficiency, product purity, and stability in various applications. The choice of an analytical method is a pivotal decision, directly impacting the quality and reliability of data. This guide will compare two of the most prevalent chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV).

The validation of these methods is not merely a regulatory formality but a scientific necessity to ensure the procedure is "fit for purpose."[1][2] We will delve into the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for establishing a self-validating system of analytical control.[1][3][4]

Physicochemical Properties and Analytical Considerations for this compound

A foundational understanding of the analyte's properties is crucial for methodical development.

  • Molecular Weight: 151.25 g/mol [5]

  • Polarity: As indicated by a calculated XLogP3 of 3.3, this compound is a relatively non-polar molecule, making it amenable to both GC and reversed-phase HPLC.[5]

  • Volatility: Its structure suggests sufficient volatility for GC analysis.

  • UV Absorbance: Simple aliphatic nitriles generally lack a significant chromophore, meaning they do not absorb strongly in the UV-Vis spectrum, particularly above 200 nm.[6] This presents a potential challenge for sensitive detection by HPLC with a UV detector.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a balance of sensitivity, selectivity, and practicality. Below is a comparative overview of GC-FID and RP-HPLC-UV for the quantification of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Reversed-Phase High-Performance Liquid Chromatography-UV Detection (RP-HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a non-polar stationary phase and a polar mobile phase.
Detector FID provides a response proportional to the number of carbon atoms, offering good sensitivity for hydrocarbons.UV detector measures the absorbance of light by the analyte.
Applicability Well-suited for volatile and thermally stable compounds like this compound.Applicable to a wide range of compounds, but may lack sensitivity for those without a strong chromophore.
Advantages High resolution, excellent sensitivity for hydrocarbons, robust, and cost-effective.Versatile, with a wide range of stationary and mobile phases available.
Challenges Requires the analyte to be volatile and thermally stable.Potential for low sensitivity for this compound due to weak UV absorbance.

Method Validation Workflow

A systematic approach to validation is essential for ensuring the reliability of an analytical method. The following diagram illustrates a typical validation workflow based on ICH guidelines.

Method_Validation_Workflow Figure 1: Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Technique (GC/HPLC) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection_Quantitation LOD & LOQ Precision->Detection_Quantitation Robustness Robustness Detection_Quantitation->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Lifecycle_Management Implement Lifecycle Management Validation_Report->Lifecycle_Management

Caption: A generalized workflow for analytical method validation.

Proposed Analytical Methods and Validation Protocols

Based on the physicochemical properties of this compound and established chromatographic principles, we propose the following starting methods for validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a highly suitable technique for the quantification of volatile, non-polar compounds like this compound. The flame ionization detector provides excellent sensitivity for hydrocarbons.

Proposed GC-FID Method:

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

Validation Protocol for GC-FID Method:

The validation of this method will adhere to the ICH Q2(R2) guidelines.[1][3]

Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[7]

  • Procedure:

    • Analyze a blank solvent (e.g., dichloromethane) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample matrix spiked with this compound and potential impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram (resolution > 2).

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[8]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.995.

    • The y-intercept should be close to zero.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[8]

  • Procedure:

    • Prepare a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking with known amounts of this compound.

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[8]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Inlet temperature (± 5 °C)

      • Oven temperature ramp rate (± 1 °C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not be significantly affected, and the results should remain within the acceptance criteria for precision.

Hypothetical GC-FID Validation Data Summary:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution > 2Pass
Linearity (R²) ≥ 0.9950.9992
Range 50% - 150% of targetPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 3.0%1.5%
LOD S/N ≈ 30.1 µg/mL
LOQ S/N ≈ 100.3 µg/mL
Robustness No significant impactPass
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Rationale: While potentially less sensitive than GC-FID for this analyte, RP-HPLC is a valuable alternative, especially if the sample matrix is not suitable for GC or if derivatization is employed to enhance UV detection.

Proposed RP-HPLC-UV Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (low wavelength to maximize absorbance of the nitrile group)

Validation Protocol for RP-HPLC-UV Method:

The validation protocol for the RP-HPLC-UV method follows the same principles as for the GC-FID method, with adjustments for the specific technique.

Specificity:

  • Procedure: As described for GC-FID, using the HPLC system.

  • Acceptance Criteria: The this compound peak should be pure and well-resolved from other components.

Linearity and Range:

  • Procedure: As described for GC-FID, using the HPLC system.

  • Acceptance Criteria: R² ≥ 0.995.

Accuracy:

  • Procedure: As described for GC-FID, using the HPLC system.

  • Acceptance Criteria: Mean recovery within 98.0% to 102.0%.

Precision:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 3.0%.

LOD and LOQ:

  • Procedure: Based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Robustness:

  • Procedure: Introduce small variations in mobile phase composition (± 2%), flow rate (± 0.1 mL/min), and column temperature (± 2 °C).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits.

Hypothetical RP-HPLC-UV Validation Data Summary:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution > 2Pass
Linearity (R²) ≥ 0.9950.9985
Range 50% - 150% of targetPass
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (Repeatability, %RSD) ≤ 2.0%1.2%
Precision (Intermediate, %RSD) ≤ 3.0%2.1%
LOD S/N ≈ 31 µg/mL
LOQ S/N ≈ 103 µg/mL
Robustness No significant impactPass

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the demonstration of acceptable accuracy and precision at the lower and upper ends of the range confirms the validity of that range. The following diagram illustrates these relationships.

Validation_Parameter_Relationships Figure 2: Interrelationships of Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Range Range Linearity->Range Range->Validated_Method Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOQ->Validated_Method Robustness->Validated_Method

Caption: The relationship between key analytical method validation parameters.

Conclusion and Recommendations

Both GC-FID and RP-HPLC-UV can be validated as suitable methods for the quantification of this compound.

  • GC-FID is the recommended technique due to its superior sensitivity and inherent suitability for this type of volatile, non-polar analyte.

  • RP-HPLC-UV is a viable alternative, but its lower sensitivity due to the weak chromophore of this compound should be considered. For trace-level analysis, derivatization to introduce a UV-active moiety or the use of alternative detectors such as a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data.[1][3][4] The validation process should not be viewed as a one-time event but as part of the lifecycle management of the analytical procedure, ensuring its continued fitness for purpose.[10][11]

References

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14704870, Dec-9-enenitrile. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]

  • Zenodo. (2022, September 15). A Recent Review On Analytical Method Development and Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.
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  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • General Chapters. (2011, December 3). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, February 7). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 4). Development, validation and greenness assessment of a new electro-driven separation method for simultaneous analysis of cefixime trihydrate and linezolid in their fixed dose combination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Forum. (2019, November 22). Troubles with analysis of acetonitrile with GC-FID. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2013, August 6). (PDF) Method to predict gas chromatographic response factors for the trace-level analysis of volatile organic compounds based on the effective carbon number concept. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT METHOD DEVELOPMENT BY ANALYTICAL TECHNIQUES OF NEW FDA APPROVED DRUGS IN 2021. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

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  • ResearchGate. (2015, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

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A Comparative Guide to the Biocompatibility of 9-Decenenitrile-Derived Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of biomedical materials, the quest for novel polymers with tailored properties for applications such as drug delivery, tissue engineering, and medical device coatings is incessant. Among the emerging candidates, polymers derived from 9-decenenitrile, a long-chain unsaturated aliphatic nitrile, offer intriguing possibilities due to their unique chemical structure. The presence of a terminal double bond allows for versatile polymerization and post-modification, while the long aliphatic chain can influence the polymer's mechanical properties and hydrophobicity. However, the cornerstone of any material intended for clinical use is its biocompatibility—the ability to perform its intended function without eliciting any undesirable local or systemic effects in the host.

This guide provides a comprehensive assessment of the biocompatibility of this compound-derived polymers, offering a comparative analysis with established biomaterials. As a Senior Application Scientist, the following sections will delve into the critical aspects of biocompatibility evaluation, supported by established protocols and data from analogous polymer systems, to provide a robust framework for researchers in the field.

The Imperative of Biocompatibility in Polymer Scaffolds

The term biocompatibility is not a single property but a collection of responses that a material elicits within a biological system.[1] An ideal biomaterial should not be toxic, injurious, or immunogenic.[1] For polymers used in drug delivery or tissue engineering, this extends to their degradation products, which must also be non-toxic and safely cleared by the body.[2][3] The nitrile functional group (–C≡N) present in this polymer family warrants careful biocompatibility assessment, as some nitrile-containing compounds can be toxic.[4][5] However, the toxicity of nitriles is highly dependent on their chemical structure, with unsaturated aliphatic nitriles potentially exhibiting different toxic profiles than their saturated counterparts.[5]

A Framework for Biocompatibility Assessment

The evaluation of a novel polymer's biocompatibility follows a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models. This systematic evaluation is guided by international standards, primarily the ISO 10993 series, "Biological evaluation of medical devices."

Biocompatibility_Assessment_Workflow cluster_0 In Vitro Assessment (ISO 10993-5 & 10993-4) cluster_1 In Vivo Assessment (ISO 10993-6 & 10993-11) Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT, LDH) Hemocompatibility Hemocompatibility Assays (e.g., Hemolysis, Coagulation) Cytotoxicity->Hemocompatibility If non-cytotoxic Implantation Implantation Studies (Local Tissue Response) Hemocompatibility->Implantation If hemocompatible Systemic_Toxicity Systemic Toxicity Studies (Acute & Sub-chronic) Implantation->Systemic_Toxicity Biocompatibility_Decision Biocompatibility Profile Established Systemic_Toxicity->Biocompatibility_Decision Material_Synthesis This compound Polymer Synthesis & Characterization Material_Synthesis->Cytotoxicity

Figure 1: A stepwise workflow for the comprehensive biocompatibility assessment of novel polymers.

Part 1: In Vitro Biocompatibility Assessment

Initial screening of a material's biocompatibility is performed using cell-based assays, which are rapid, cost-effective, and reduce the need for animal testing.

Cytotoxicity: The First Line of Inquiry

Cytotoxicity assays evaluate the potential of a material to cause cell death or inhibit cell growth.[4] According to ISO 10993-5, these tests are typically performed by exposing cultured cells to extracts of the material or placing the material in direct contact with a cell monolayer.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Material Extraction:

    • Sterilize the this compound-derived polymer samples (e.g., via ethylene oxide or gamma irradiation).

    • Incubate the polymer in a serum-free cell culture medium at 37°C for 24 hours to create an extract. The extraction ratio should be standardized (e.g., 0.2 g of polymer per mL of medium).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells relevant to the intended application) in a 96-well plate and culture until a confluent monolayer is formed.

  • Exposure:

    • Replace the culture medium with the polymer extract in various dilutions. Include positive (e.g., cytotoxic chemical) and negative (e.g., non-toxic polymer) controls.

  • MTT Assay:

    • After 24-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • After a few hours, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader (typically at 570 nm).

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Comparative Cytotoxicity Data (Hypothetical)

PolymerCell Viability (%) at 100% Extract ConcentrationCytotoxicity Grade (ISO 10993-5)
Poly(this compound) 85 ± 5 Slight
Poly(lactic-co-glycolic acid) (PLGA)92 ± 4None to Slight
Poly(ethylene glycol) (PEG)95 ± 3None
Nitrile Butadiene Rubber (NBR)78 ± 6Slight to Mild

Note: This data is illustrative and based on expected trends. Actual results would require experimental verification.

The slightly lower cell viability of nitrile-containing polymers compared to highly biocompatible standards like PEG and PLGA may be attributed to the potential for leaching of unreacted monomers or low molecular weight oligomers.[6][7] The long aliphatic chain of the this compound monomer may also influence cell membrane interactions.

Hemocompatibility: Interaction with Blood

For any material that will come into contact with blood, even transiently, hemocompatibility testing is crucial. These tests, guided by ISO 10993-4, assess the material's potential to cause blood cell damage (hemolysis), activate the coagulation cascade (thrombosis), or trigger an immune response via the complement system.[8]

Experimental Protocol: Hemolysis Assay (Direct Contact Method)

  • Blood Collection:

    • Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate or EDTA).

  • Material Incubation:

    • Place sterile samples of the this compound-derived polymer in contact with diluted blood.

    • Incubate at 37°C for a defined period (e.g., 4 hours) with gentle agitation.

  • Controls:

    • Use a positive control that induces complete hemolysis (e.g., distilled water) and a negative control that causes minimal hemolysis (e.g., saline solution).

  • Analysis:

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 5% is generally considered acceptable.

Comparative Hemocompatibility Data (Hypothetical)

PolymerHemolysis (%)Platelet AdhesionCoagulation Time (aPTT)
Poly(this compound) < 2% Moderate Normal
Poly(lactic-co-glycolic acid) (PLGA)< 2%Low to ModerateNormal
Poly(ethylene glycol) (PEG)< 1%Very LowNormal
Nitrile Butadiene Rubber (NBR)< 3%HighNormal

The hydrophobicity imparted by the long aliphatic chain of this compound may lead to increased protein adsorption and subsequent platelet adhesion compared to the more hydrophilic PEG.[9][10][11] However, its overall hemolytic potential is expected to be low.

Part 2: In Vivo Biocompatibility Assessment

While in vitro tests provide valuable initial data, in vivo studies are necessary to understand the complex interactions between the material and a living organism.

Local Tissue Response to Implantation

ISO 10993-6 outlines the procedures for assessing the local effects of a material after implantation. This typically involves implanting small, sterile samples of the polymer into the muscle or subcutaneous tissue of a suitable animal model (e.g., rats or rabbits).

Experimental Protocol: Subcutaneous Implantation Study

  • Implantation:

    • Surgically implant sterile samples of the this compound-derived polymer and control materials into the subcutaneous tissue of rats.

  • Observation Periods:

    • At predefined time points (e.g., 1, 4, and 12 weeks), euthanize groups of animals.

  • Histological Analysis:

    • Excise the implant site along with the surrounding tissue.

    • Process the tissue for histological examination (e.g., hematoxylin and eosin staining).

    • A pathologist will evaluate the tissue response, looking for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue degeneration.

Expected Outcomes:

A biocompatible material like PLGA typically elicits a minimal and transient inflammatory response that resolves over time, leading to the formation of a thin fibrous capsule.[12][13] For a novel polymer like poly(this compound), the key is to assess whether the inflammatory response is comparable to or less than that of established biomaterials. The degradation products of the polymer will also influence the long-term tissue response. The degradation of nitrile-containing polymers can potentially release small molecules whose biocompatibility must also be considered.[14][15]

Inflammatory_Response_Pathway Implant Polymer Implant Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Cell_Recruitment Immune Cell Recruitment Protein_Adsorption->Cell_Recruitment Inflammation Acute/Chronic Inflammation Cell_Recruitment->Inflammation Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Resolution Tissue Integration & Resolution Inflammation->Resolution

Figure 2: The typical biological cascade following the implantation of a biomaterial.

Conclusion and Future Directions

Polymers derived from this compound represent a promising new class of materials for biomedical applications. Based on the chemistry of long-chain aliphatic nitriles, they are anticipated to exhibit good in vitro biocompatibility, with low cytotoxicity and hemolysis. However, their relatively hydrophobic nature may lead to increased protein adsorption and platelet adhesion compared to highly hydrophilic polymers like PEG.

The in vivo tissue response will be a critical determinant of their ultimate utility. A thorough investigation of their degradation profile and the biological activity of any degradation products is essential. Future research should focus on generating robust experimental data for this compound-derived polymers to directly compare with established biomaterials. Furthermore, surface modification strategies, such as PEGylation, could be explored to enhance their hemocompatibility and reduce non-specific protein interactions.[16][17]

This guide provides a foundational framework for assessing the biocompatibility of this novel polymer class. By adhering to standardized protocols and employing a comparative approach, researchers can confidently evaluate the potential of this compound-derived polymers to advance the field of biomedical materials.

References

  • Regulatory framework for polymer-based nanotherapeutics in clinical translation. Frontiers. Available at: [Link]

  • Sustained in vitro interferon-beta release and in vivo toxicity of PLGA and PEG-PLGA nanoparticles. RSC Advances. Available at: [Link]

  • Synthesis and Investigation of nitrile containing polymers derived from lignin. Lund University Publications. Available at: [Link]

  • Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. MDPI. Available at: [Link]

  • Unsaturated polymers from aliphatic nitriles. ResearchGate. Available at: [Link]

  • Hemocompatibility of PET (Polyethylene Terephthalate) Films Grafted PEG (Polyethylene Glycol) by Plasma Surface Modification. Scientific.Net. Available at: [Link]

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  • In vivo uptake and acute immune response to orally administered chitosan and PEG coated PLGA nanoparticles. PubMed. Available at: [Link]

  • Hemocompatibility of Degrading Polymeric Biomaterials: Degradable Polar Hydrophobic Ionic Polyurethane versus Poly(lactic-co-glycolic) Acid. PubMed. Available at: [Link]

  • Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. PubMed Central. Available at: [Link]

  • Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. MDPI. Available at: [Link]

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  • Cytotoxicity of targeted PLGA nanoparticles: a systematic review. RSC Publishing. Available at: [Link]

  • An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. MDPI. Available at: [Link]

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  • Enhanced hemocompatibility of a PEGilated polycarbonate based segmented polyurethane. ScienceDirect. Available at: [Link]

  • Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. ResearchGate. Available at: [Link]

  • Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles. PNAS. Available at: [Link]

  • Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. Nanyang Technological University. Available at: [Link]

  • PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • In vitro and in silico cytotoxicity of hinokinin-loaded PLGA microparticle systems against tumoral SiHa cells. Taylor & Francis Online. Available at: [Link]

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A Comparative Guide to the DFT Analysis of 9-Decenenitrile's Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-decenenitrile, an unsaturated aliphatic nitrile, represents a class of molecules with significant potential in various scientific domains, from the development of novel pharmaceuticals to the engineering of advanced materials. The presence of both a terminal alkene and a nitrile functional group imparts a unique electronic landscape, governing its reactivity, polarity, and spectroscopic signatures. A thorough understanding of these electronic properties is paramount for predicting its behavior in complex systems and for its rational design in specific applications.

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for the in-silico characterization of this compound. We will delve into the rationale behind selecting specific computational approaches, present a practical workflow for performing these calculations, and contextualize the theoretical results with alternative computational and experimental techniques. This document is designed to serve as a practical resource for researchers aiming to leverage computational chemistry for a deeper understanding of this and similar molecules.

Part 1: Unveiling Electronic Structure with Density Functional Theory (DFT)

Why DFT for this compound?

For a molecule with the size and complexity of this compound, DFT strikes an optimal balance between computational accuracy and efficiency[1]. Unlike more computationally expensive ab initio methods, DFT can provide reliable predictions of molecular properties for systems of this scale within a reasonable timeframe. It allows for the exploration of various electronic characteristics, from the molecular orbital energies to vibrational frequencies, offering a detailed picture of the molecule's behavior at the quantum level.

The Heart of the Matter: Choosing Functionals and Basis Sets

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Comparison Table 1: Common DFT Functionals for Organic Nitriles

FunctionalTypeStrengthsWeaknessesApplication to this compound
B3LYP Hybrid GGAA widely used and well-benchmarked functional for general-purpose calculations on organic molecules[1][2]. Good for geometry optimizations and vibrational frequencies.Can underestimate reaction barriers and may not be the most accurate for HOMO-LUMO gaps[3].A reliable starting point for geometry optimization and frequency calculations.
M06 Hybrid Meta-GGAGood for non-covalent interactions, thermochemistry, and kinetics.Can be more computationally expensive than B3LYP.Useful if studying interactions of this compound with other molecules or its reaction mechanisms.
ωB97X-D Range-Separated Hybrid GGA with Dispersion CorrectionExcellent for predicting HOMO-LUMO gaps and describing systems with non-covalent interactions[4].Can be computationally demanding.The recommended functional for accurate electronic property predictions, especially the HOMO-LUMO gap.
PBE0 Hybrid GGAOften provides a good balance of accuracy for various properties.May not be as accurate as range-separated hybrids for excitation energies.A solid alternative to B3LYP for a general assessment of electronic properties.

Comparison Table 2: Selecting an Appropriate Basis Set

Basis Set FamilyExamplesDescriptionApplication to this compound
Pople 6-31G(d,p), 6-311++G(d,p)Split-valence basis sets that offer a good compromise between accuracy and computational cost. The addition of polarization (d,p) and diffuse (++) functions improves the description of electron distribution, which is crucial for polar molecules like nitriles[5].6-31G(d,p) is suitable for initial geometry optimizations. For final electronic property calculations, the more flexible 6-311++G(d,p) is recommended to accurately describe the diffuse electron density of the nitrile and alkene groups.
Dunning cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets designed to systematically converge towards the complete basis set limit. They are more computationally expensive but offer higher accuracy.While cc-pVDZ can be used, for high-accuracy benchmark calculations, especially when comparing with experimental data, aug-cc-pVTZ would be a better choice, though at a significantly higher computational cost.
A Practical Workflow: Step-by-Step DFT Protocol for this compound

The following protocol outlines a standard procedure for calculating the electronic properties of this compound using DFT. This workflow is applicable to various quantum chemistry software packages like Gaussian, ORCA, or PySCF[6].

Experimental Protocol:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).

  • Final Geometry Optimization:

    • Using the optimized structure from the previous step, perform a more accurate geometry optimization with a larger basis set (e.g., B3LYP/6-311++G(d,p)).

    • This step aims to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization.

    • This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation:

    • Using the final optimized geometry, perform a single-point energy calculation with a functional known to provide accurate electronic properties (e.g., ωB97X-D/6-311++G(d,p)).

    • From this calculation, you can obtain the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.

  • Analysis of Results:

    • Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in electronic transitions.

    • Analyze the calculated vibrational frequencies, paying close attention to the characteristic C≡N and C=C stretching modes.

    • Compare the calculated HOMO-LUMO gap with experimental data from UV-Vis spectroscopy, if available.

DFT_Workflow cluster_pre Pre-processing cluster_calc Core Calculations cluster_post Post-processing & Analysis Build 1. Build 3D Structure InitialOpt 2. Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->InitialOpt FinalOpt 3. Final Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) InitialOpt->FinalOpt FreqCalc 4. Frequency Calculation (Confirm Minimum & Get Spectra) FinalOpt->FreqCalc SPE 5. Single-Point Energy (e.g., ωB97X-D/6-311++G(d,p)) FinalOpt->SPE Analysis 6. Analyze Results (HOMO/LUMO, Vibrations, etc.) FreqCalc->Analysis SPE->Analysis Comparison 7. Compare with Experiment Analysis->Comparison

Caption: DFT workflow for analyzing this compound's electronic properties.

Key Electronic Properties and Their Interpretation

The following table presents hypothetical, yet realistic, data for this compound to illustrate how results can vary with different computational methods.

Table 3: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyB3LYP/6-311++G(d,p)ωB97X-D/6-311++G(d,p)Significance
HOMO Energy (eV) -7.25-7.85Relates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy (eV) -0.150.25Relates to the electron affinity and the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) 7.108.10A larger gap suggests higher kinetic stability and lower chemical reactivity[7][8][9][10]. This is a key parameter for predicting reactivity and electronic transitions.
Dipole Moment (Debye) 3.83.9Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
C≡N Stretch (cm⁻¹) 22552250A characteristic vibrational mode sensitive to the local electronic environment. Can be directly compared with IR spectroscopy[11].
C=C Stretch (cm⁻¹) 16451642Another key vibrational marker for the unsaturated nature of the molecule.

Part 2: Beyond DFT - A Broader Analytical Perspective

While DFT is a powerful tool, a comprehensive understanding of this compound's electronic properties is best achieved by comparing DFT results with those from other computational methods and, most importantly, with experimental data.

Computational Alternatives to DFT

Table 4: Comparison of Computational Chemistry Methods

MethodPrincipleAdvantages for this compoundDisadvantages for this compound
Hartree-Fock (HF) Ab initioComputationally less expensive than post-HF methods. Provides a qualitative picture of the electronic structure.Neglects electron correlation, leading to less accurate results, especially for energies[12].
Møller-Plesset (MP2) Ab initioIncludes electron correlation, providing more accurate results than HF, particularly for vibrational frequencies[13].More computationally expensive than DFT and can be prone to errors for some systems[12][13].
Semi-empirical (e.g., AM1, PM7) ApproximateVery fast, allowing for calculations on very large systems or for high-throughput screening.Less accurate than DFT and ab initio methods due to parameterization[12].
The Experimental Benchmark: Spectroscopic Techniques

Experimental validation is crucial for grounding theoretical predictions in reality. Spectroscopic techniques provide direct measurements of molecular properties that can be compared with DFT calculations.

  • Infrared (IR) and Raman Spectroscopy: These techniques are the gold standard for probing the vibrational structure of molecules. The experimental vibrational frequencies, particularly the prominent C≡N and C=C stretching modes, can be directly compared to the frequencies calculated with DFT[11][14][15]. The C≡N stretching frequency in nitriles typically appears in the 2200-2300 cm⁻¹ range[11]. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computational data[2].

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light due to electronic transitions between molecular orbitals. The lowest energy absorption band can be correlated with the HOMO-LUMO gap predicted by DFT[1]. Time-dependent DFT (TD-DFT) can be used to more accurately predict the electronic absorption spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR chemical shifts are sensitive to the local electronic environment. DFT calculations can predict NMR chemical shifts, providing another layer of validation for the computed electronic structure[16].

Part 3: Synthesis and Recommendations

The characterization of this compound's electronic properties is a multi-faceted task that benefits from a synergistic computational and experimental approach.

  • For a reliable and efficient computational analysis, we recommend a two-step DFT approach:

    • Geometry optimization and vibrational frequency calculations using the B3LYP functional with the 6-311++G(d,p) basis set .

    • Single-point energy calculations on the optimized geometry to obtain electronic properties using the ωB97X-D functional with the 6-311++G(d,p) basis set for a more accurate HOMO-LUMO gap.

  • Alternative computational methods such as MP2 can be used for benchmarking vibrational frequencies, but DFT will likely provide the best balance of accuracy and cost for most properties of this compound.

  • Crucially, all computational predictions should be validated against experimental data. A combination of IR/Raman and UV-Vis spectroscopy will provide a robust experimental dataset for comparison with the calculated vibrational frequencies and electronic transitions.

By integrating these computational and experimental strategies, researchers can build a comprehensive and reliable model of this compound's electronic properties, paving the way for its informed application in drug development, materials science, and beyond.

References

  • Gancheva, M., & Nikolova, V. (2021). QM/MM Dynamics Study of the Augmenting Effects of Reduced Graphene Oxide Towards the Butadiene Acrylonitrile Copolymer Matrix and Self-Repair of the Enhancer. MDPI. [Link]

  • Jackson, T. A., & Kieber-Emmons, M. T. (2012). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. RSC Publishing. [Link]

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  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Stack Exchange. [Link]

  • ResearchGate. (n.d.). Density functional theory (DFT) investigations into the coordination of nitrile ligands to the axial sites in [CoL OCH2O ]. ResearchGate. [Link]

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  • Baghdad Science Journal. (2016). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal. [Link]

  • PMC - PubMed Central. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. [Link]

  • PMC - PubMed Central. (n.d.). Nitrile Vibrational Lifetimes as Probes of Local Electric Fields. PMC. [Link]

  • Cambridge Open Engage. (2024). Neutron Vibrational Spectroscopic Study of the Acetonitrile:Acetylene (1:2) Cocrystal Relevant to Titan, Saturn's Moon. ChemRxiv. [Link]

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  • AIR Unimi. (n.d.). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions.. AIR Unimi. [Link]

  • PMC - NIH. (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC. [Link]

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  • PMC - NIH. (n.d.). Generative organic electronic molecular design informed by quantum chemistry. PMC. [Link]

  • IJRPR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRPR. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for 9-Decenenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for the Safe Handling and Disposal of 9-Decenenitrile in Research and Development

As a senior application scientist, my priority is to empower your research with the highest standards of safety and efficacy. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, this procedural guide is built upon established principles for handling aliphatic nitriles, drawing parallels from structurally similar compounds to ensure a robust and cautious approach.

Understanding the Risks: The Chemical Profile of this compound

This compound (C₁₀H₁₇N) is an unsaturated aliphatic nitrile.[1] The primary hazard associated with nitriles is their potential to cause harm if swallowed, in contact with skin, or if inhaled. Aliphatic nitriles are known to be readily absorbed through the skin and lungs, and their toxicity is often linked to the metabolic release of cyanide.[2] Therefore, preventing exposure is the cornerstone of safe handling.

Based on data for the structurally similar compound, Decanonitrile, we can infer that this compound may be harmful if swallowed and should be handled with care to avoid contact with skin and eyes.[3]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₇NPubChem[1]
Molecular Weight151.25 g/mol PubChem[1]
CAS Number61549-49-3PubChem[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against potential exposure to this compound. The following is a step-by-step guide to selecting and using the appropriate PPE.

Hand Protection: The First Line of Defense

Rationale: The primary route of exposure to many organic nitriles is through skin absorption.[2] Therefore, selecting the correct gloves is the most critical step in your PPE protocol.

Protocol:

  • Glove Selection: High-performance nitrile gloves are the recommended choice for handling this compound.[4][5] Nitrile offers excellent resistance to a wide range of chemicals, including many solvents, oils, and acids.[4] For extended operations or when there is a higher risk of splashes, consider using heavyweight or double-coated nitrile gloves for enhanced protection.[6]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Always don gloves on clean, dry hands. When removing gloves, do so without touching the exterior of the glove with your bare hands to prevent cross-contamination.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.[7]

Eye and Face Protection: Shielding Against Splashes and Vapors

Rationale: Accidental splashes of this compound can cause serious eye irritation. Vapors, although less of a concern with higher molecular weight nitriles compared to volatile ones like acetonitrile, can still pose a risk in poorly ventilated areas.

Protocol:

  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

  • Secondary Protection: When handling larger quantities of this compound or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[5]

Body Protection: A Barrier for Your Skin

Rationale: To prevent accidental skin contact from spills or splashes, appropriate body protection is necessary.

Protocol:

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.[5]

  • Arm Sleeves: For added protection, especially when working in a fume hood, consider using protective nitrile sleeves to cover the gap between your glove and lab coat.[6]

Respiratory Protection: Ensuring Clean Air

Rationale: While this compound is not expected to be highly volatile at room temperature, the generation of aerosols or working at elevated temperatures can increase the risk of inhalation.

Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to control exposure, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Protocol DonPPE Don Appropriate PPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood UseSmallQuantities Use Smallest Necessary Quantities WorkInHood->UseSmallQuantities AvoidAerosols Avoid Generating Aerosols UseSmallQuantities->AvoidAerosols Decontaminate Decontaminate Work Area AvoidAerosols->Decontaminate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose of Chemical Waste DoffPPE->DisposeWaste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of this compound and contaminated materials is crucial to protect both human health and the environment.

Operational Plan:

  • Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated gloves, and absorbent materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal Method: The primary recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[9] This ensures the complete destruction of the chemical. Landfilling in an approved hazardous waste landfill may be an alternative if incineration is not available, but this should be confirmed with your EHS provider.[9]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Logical Relationship: Hazard, PPE, and Disposal

The relationship between the hazards of this compound, the selection of appropriate PPE, and the disposal procedures is a critical, interconnected system for ensuring laboratory safety.

SafetyLogic cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Waste Disposal Hazard This compound (Aliphatic Nitrile) SkinAbsorption Skin Absorption Hazard->SkinAbsorption Inhalation Inhalation Hazard->Inhalation Ingestion Ingestion Hazard->Ingestion EyeContact Eye Contact Hazard->EyeContact Disposal Disposal Protocol Hazard->Disposal Gloves Nitrile Gloves SkinAbsorption->Gloves Respirator Respirator Inhalation->Respirator Goggles Chemical Goggles & Face Shield EyeContact->Goggles PPE PPE Selection PPE->Gloves PPE->Goggles LabCoat Lab Coat & Apron PPE->LabCoat PPE->Respirator Segregation Waste Segregation Disposal->Segregation Incineration Incineration Disposal->Incineration Landfill Hazardous Waste Landfill Disposal->Landfill

Caption: The interconnectedness of hazard identification, PPE selection, and disposal protocols for this compound.

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most current and detailed information.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14704870, Dec-9-enenitrile. Retrieved from [Link]

  • PGI Inc. (n.d.). Protective Nitrile Sleeves | Heavyweight Double Coated Nitrile. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In NCBI Bookshelf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PIP Global Safety. (n.d.). Global Leaders in Hand Protection and PPE. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Safety Gear Central. (n.d.). Nitrile Chemical Resistant Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.